2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester
Description
Properties
IUPAC Name |
dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-4-5-6-11-7(9(13)15-2)8(12-6)10(14)16-3/h4-5H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBHVVBYDOTMMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80570231 | |
| Record name | Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124750-59-0 | |
| Record name | Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester (CAS: 124750-59-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester, a key intermediate in pharmaceutical synthesis. This document consolidates available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and outlines its role in the development of therapeutic agents.
Core Compound Data
| Property | Value | Source(s) |
| CAS Number | 124750-59-0 | [1][2] |
| Molecular Formula | C10H14N2O4 | [1] |
| Molecular Weight | 226.23 g/mol | [1] |
| IUPAC Name | dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | |
| Synonyms | 2-propyl-4,5-bis(methoxycarbonyl)-imidazole, Dimethyl-2-propylimidazole-4,5-dicarboxylate | [3] |
| Appearance | White or off-white crystalline powder | [3] |
| Melting Point | 152-155 °C | [1][3] |
| Boiling Point (Predicted) | 377.8 ± 22.0 °C | [1][3] |
| Density (Predicted) | 1.25 ± 0.1 g/cm3 | [1] |
| pKa (Predicted) | 8.96 ± 0.10 | [3] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [3] |
Synthesis of this compound
The primary route for the synthesis of this compound is through the esterification of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid.
Experimental Protocol: Esterification
Materials:
-
2-Propyl-1H-imidazole-4,5-dicarboxylic acid (10g)
-
Methanol (30 ml)
-
Thionyl chloride (15g)
-
Aqueous sodium hydroxide solution
-
Water
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Cooling bath (ice-water)
-
Filtration apparatus
Procedure:
-
A mixture of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid (10g) and methanol (30 ml) is prepared in a round-bottom flask.[1]
-
Thionyl chloride (15g) is carefully added to the mixture.[1]
-
The reaction mixture is heated to reflux and stirred until the reaction is complete, as monitored by an appropriate method (e.g., TLC).[1]
-
Upon completion, the reaction mixture is cooled to 0-5°C using an ice-water bath.[1]
-
The reaction is quenched by the addition of water.[1]
-
The mixture is then alkalized with an aqueous sodium hydroxide solution and stirred for 15 minutes.[1]
-
The resulting solid precipitate is collected by filtration.[1]
-
The solid is washed with water and dried to yield this compound.[1]
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Role in Pharmaceutical Synthesis
This compound is a crucial intermediate in the synthesis of Olmesartan medoxomil, an angiotensin II receptor antagonist used for the treatment of hypertension.[4][5] The diethyl ester analog also serves as a key intermediate in Olmesartan synthesis.[6] The imidazole ring system is a common scaffold in medicinal chemistry due to its ability to interact with various biological targets.[7][8]
Biological Activity of Imidazole Derivatives
While specific biological activity for this compound is not extensively documented beyond its role as a synthetic intermediate, the broader class of imidazole derivatives exhibits a wide range of pharmacological activities. These include antifungal, antibacterial, anticancer, and anti-inflammatory properties.[8][9][10] The mechanism of action for some imidazole-based antifungals involves the inhibition of ergosterol biosynthesis, a key component of fungal cell membranes.[11] In the context of cancer, imidazole derivatives have been investigated as DNA intercalators and kinase inhibitors.[9]
Safety and Handling
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Appropriate personal protective equipment should be used when handling this compound. It should be stored in a cool, dry, and well-ventilated area.
Conclusion
This compound is a well-characterized chemical intermediate with established protocols for its synthesis. Its primary significance lies in its role in the manufacturing of the antihypertensive drug Olmesartan. While the imidazole scaffold is known for a diverse range of biological activities, further research is needed to elucidate any intrinsic pharmacological properties of this specific diester. This guide provides a foundational resource for researchers and developers working with this compound.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 124750-59-0 [chemicalbook.com]
- 3. This compound CAS#: 124750-59-0 [amp.chemicalbook.com]
- 4. innospk.com [innospk.com]
- 5. jocpr.com [jocpr.com]
- 6. "Improved Process For The Preparation Olmesartan Medoxomil And [quickcompany.in]
- 7. researchgate.net [researchgate.net]
- 8. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijsrtjournal.com [ijsrtjournal.com]
- 10. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Physicochemical Properties of Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate is a key intermediate in the synthesis of Olmesartan medoxomil, a potent and selective angiotensin II receptor antagonist. A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, ensuring purity, and developing scalable manufacturing processes for this important pharmaceutical agent. This guide provides a comprehensive overview of the known physicochemical characteristics of dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, detailed experimental protocols for its synthesis and characterization, and its contextual role in the Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway.
Physicochemical Properties
The physicochemical properties of dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate are crucial for its handling, purification, and subsequent chemical transformations. The available data, including experimentally determined and predicted values, are summarized below.
Identification and Structure
| Property | Value |
| IUPAC Name | dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate |
| CAS Number | 124750-59-0[1][2] |
| Molecular Formula | C10H14N2O4[1] |
| Molecular Weight | 226.23 g/mol |
| Canonical SMILES | CCCC1=NC(=C(N1)C(=O)OC)C(=O)OC |
| InChI Key | FGBHVVBYDOTMMD-UHFFFAOYSA-N |
Physical and Chemical Properties
| Property | Value | Source |
| Melting Point | 152-155 °C | [1] |
| Boiling Point | 377.8 ± 22.0 °C | Predicted[1] |
| Density | 1.22 ± 0.1 g/cm³ | Predicted |
| pKa | 8.96 ± 0.10 | Predicted[1] |
| logP | Not Experimentally Determined | - |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in methanol. Limited solubility in water. | Inferred from synthesis protocols |
Experimental Protocols
The following sections detail the experimental procedures for the synthesis and characterization of dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate.
Synthesis of Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate
This protocol is adapted from established literature procedures for the synthesis of imidazole dicarboxylates.
Materials:
-
2-Propyl-1H-imidazole-4,5-dicarboxylic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Sodium hydroxide (NaOH) solution
-
Water (deionized)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
To a stirred mixture of 2-propyl-1H-imidazole-4,5-dicarboxylic acid (10g) in methanol (30 ml), slowly add thionyl chloride (15g) at room temperature in a well-ventilated fume hood.[1]
-
Heat the mixture to reflux and maintain for a period until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Quench the reaction by the slow addition of water.
-
Basify the mixture with an aqueous sodium hydroxide solution until a pH of approximately 8-9 is reached.
-
Stir the resulting suspension for 15 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water.
-
Dry the product under vacuum to yield dimethyl 2-propyl-4,5-imidazoledicarboxylic acid dimethyl ester.[1]
Diagram of the Synthesis Workflow:
Caption: A flowchart illustrating the key steps in the synthesis of dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate.
Characterization Methods
2.2.1. Melting Point Determination
The melting point is determined using a standard capillary melting point apparatus. A small amount of the dried crystalline product is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to complete liquefaction is recorded.
2.2.2. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz). The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or a thin film. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ to identify characteristic functional group vibrations.
-
Mass Spectrometry (MS): Mass spectral data is acquired using a mass spectrometer with a suitable ionization technique (e.g., Electrospray Ionization - ESI) to determine the molecular weight and fragmentation pattern of the compound.
Role in the Renin-Angiotensin-Aldosterone System (RAAS) Pathway
Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate is not known to have direct biological activity. Its significance lies in its role as a crucial building block for the synthesis of Olmesartan medoxomil, an angiotensin II receptor blocker (ARB).[3][4] Olmesartan is a potent antihypertensive agent that functions by inhibiting the RAAS pathway.
The RAAS is a complex hormonal cascade that plays a central role in the regulation of blood pressure and fluid balance.[5][6][7][8][9] A simplified overview of this pathway and the point of intervention by Olmesartan is depicted below.
Diagram of the Renin-Angiotensin-Aldosterone System (RAAS) and Olmesartan's Mechanism of Action:
Caption: The RAAS pathway showing the synthesis of Olmesartan from its intermediate and its mechanism of action in blocking the AT1 receptor.
In this pathway, Angiotensin II, a potent vasoconstrictor, binds to the Angiotensin II Type 1 (AT1) receptor, leading to a cascade of physiological effects that increase blood pressure.[10][11][12][13][14] Olmesartan, synthesized from dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, competitively blocks this receptor, thereby preventing the actions of Angiotensin II and resulting in vasodilation and a reduction in blood pressure.[10][11][12][13][14]
Conclusion
Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate is a compound of significant interest in pharmaceutical synthesis. This guide has provided a consolidated source of its physicochemical properties, detailed experimental protocols for its preparation and characterization, and a clear visualization of its relevance within a critical physiological signaling pathway. The data and methodologies presented herein are intended to support researchers, scientists, and drug development professionals in their efforts to efficiently and effectively utilize this key intermediate in the synthesis of Olmesartan and potentially other novel therapeutic agents. Further experimental determination of properties such as logP and solubility in a wider range of solvents would be beneficial for more comprehensive process development and optimization.
References
- 1. chembk.com [chembk.com]
- 2. 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester | 124750-59-0 [chemicalbook.com]
- 3. jocpr.com [jocpr.com]
- 4. innospk.com [innospk.com]
- 5. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 6. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. zerotofinals.com [zerotofinals.com]
- 10. Olmesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of Olmesartan Medoxomil? [synapse.patsnap.com]
- 12. Olmesartan - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 13. Olmesartan (Benicar): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 14. Olmesartan | C24H26N6O3 | CID 158781 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unraveling the Solubility Profile of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester is a white or off-white crystalline powder.[1] A summary of its key physical and chemical properties is presented in the table below. Understanding these properties is essential for designing and interpreting solubility experiments.
| Property | Value | Reference |
| CAS Number | 124750-59-0 | [2][3] |
| Molecular Formula | C10H14N2O4 | [2] |
| Molecular Weight | 226.23 g/mol | [1][2] |
| Melting Point | 152-155 °C | [1][2] |
| Boiling Point (Predicted) | 377.8±22.0 °C | [1][2] |
| Density (Predicted) | 1±0.06 g/cm³ | [1][2] |
| Physical Form | Solid, White or off-white crystalline powder | [1] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [1] |
Experimental Protocol for Solubility Determination
The following section details a standardized experimental workflow for determining the solubility of this compound in various organic solvents. This protocol is based on the equilibrium solubility method, a common technique for generating reliable solubility data.
Materials and Equipment
-
Solute: this compound (purity ≥ 98%)
-
Solvents: A range of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, tetrahydrofuran, acetonitrile, toluene).
-
Apparatus:
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a series of vials, each containing a known volume of a specific organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter into a clean vial to remove any suspended microparticles.
-
-
Quantification of Solute Concentration:
-
Prepare a series of standard solutions of the compound in the respective solvent with known concentrations.
-
Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the compound in the saturated solution by interpolating its analytical response on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in standard units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
-
Repeat the experiment at different temperatures if the temperature dependency of solubility is required.
-
Experimental Workflow Diagram
The following diagram illustrates the logical steps of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the solubility of a compound.
References
Spectroscopic Characterization of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester (CAS No: 124750-59-0).[1][2][3] Designed for researchers, scientists, and professionals in drug development, this document details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. It also outlines detailed experimental protocols for the synthesis and spectroscopic analysis of the compound, ensuring a thorough understanding of its structural characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and by analogy to structurally similar compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5-12.0 | Broad Singlet | 1H | Imidazole N-H proton |
| 3.88 | Singlet | 6H | Ester methyl protons (-COOCH₃) |
| 2.85 | Triplet | 2H | Methylene group adjacent to imidazole (-CH₂-) |
| 1.75 | Sextet | 2H | Methylene group (-CH₂-) |
| 0.95 | Triplet | 3H | Terminal methyl group (-CH₃) |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~162-165 | Ester carbonyl carbons (-COO-) |
| ~150-153 | Imidazole C2 carbon |
| ~135-138 | Imidazole C4/C5 carbons |
| 52.5 | Ester methyl carbons (-COOCH₃) |
| 28.5 | Methylene carbon adjacent to imidazole (-CH₂-) |
| 22.0 | Methylene carbon (-CH₂-) |
| 13.8 | Terminal methyl carbon (-CH₃) |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-2800 | Broad | N-H stretch (imidazole) |
| 2960-2850 | Medium-Strong | C-H stretch (aliphatic) |
| 1730-1710 | Strong | C=O stretch (ester) |
| 1580-1550 | Medium | C=N and C=C stretch (imidazole ring) |
| 1250-1200 | Strong | C-O stretch (ester) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Ion |
| 226.10 | [M]⁺ (Molecular Ion) |
| 195.08 | [M - OCH₃]⁺ |
| 167.08 | [M - COOCH₃]⁺ |
| 139.09 | [M - 2(COOCH₃) + H]⁺ |
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis Protocol
A plausible method for the synthesis of the title compound is the esterification of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid.[1]
-
Reaction Setup: To a suspension of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid (10 g) in methanol (30 ml), thionyl chloride (15 g) is added dropwise at 0-5 °C.[1]
-
Reaction Execution: The mixture is then heated to reflux and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).[1]
-
Work-up: The reaction mixture is cooled to 0-5 °C and quenched with water. The solution is then basified with an aqueous sodium hydroxide solution.[1]
-
Isolation: The resulting solid precipitate is collected by filtration, washed with water, and dried to yield this compound.[1]
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A 500 MHz NMR spectrometer.
-
Sample Preparation: 10-15 mg of the compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. Standard pulse sequences are used for data acquisition.
Infrared (IR) Spectroscopy:
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. Typically, 16 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS):
-
Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument.
-
Ionization Method: Electrospray ionization (ESI) in positive ion mode is employed.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. The solution is then infused directly into the mass spectrometer.
-
Acquisition: The mass spectrum is acquired over a mass-to-charge (m/z) range of 50-500.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
References
molecular structure and conformation of dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate
An In-depth Technical Guide on the Molecular Structure and Conformation of Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available, peer-reviewed experimental data on the precise molecular structure, conformation, and detailed spectroscopic analysis of dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (CAS: 124750-59-0) is limited. This guide synthesizes the available information for the target compound and its close structural analogs to provide a comprehensive technical overview. Predicted data and generalized experimental protocols based on similar molecules are included to aid researchers in their work with this compound.
Introduction
Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate is a heterocyclic organic compound belonging to the imidazole class. Imidazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination capabilities.[1][2][3] This molecule is characterized by a central imidazole ring substituted with a propyl group at the 2-position and two methyl carboxylate groups at the 4- and 5-positions. These functional groups make it a versatile intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents.[4]
Physicochemical Properties
A summary of the known and predicted physicochemical properties of dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate is presented in Table 1.
| Property | Value | Source |
| CAS Number | 124750-59-0 | [5][6] |
| Molecular Formula | C₁₀H₁₄N₂O₄ | [4] |
| Molecular Weight | 226.23 g/mol | [4] |
| Melting Point | 152-155 °C | [4] |
| Boiling Point (Predicted) | 377.8 ± 22.0 °C | [4] |
| Density (Predicted) | 1.0 ± 0.06 g/cm³ | [4] |
| Physical Form | White or off-white crystalline powder | |
| IUPAC Name | dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | [5] |
| InChI Key | FGBHVVBYDOTMMD-UHFFFAOYSA-N | [5] |
Molecular Structure and Conformation
Detailed experimental data from X-ray crystallography for dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate is not currently available in open-access crystallographic databases. However, the structure can be inferred from its constituent parts and studies on analogous compounds.
The core of the molecule is a planar imidazole ring. The propyl group at the C2 position and the two dimethyl carboxylate groups at the C4 and C5 positions will have specific spatial arrangements relative to this ring. The conformation of the propyl chain is expected to be flexible. The orientation of the methyl ester groups is influenced by steric hindrance and electronic effects within the molecule and by packing forces in the solid state. It is anticipated that the carbonyl groups of the esters may lie in or close to the plane of the imidazole ring to maximize conjugation, but steric interactions could lead to a twisted conformation.
For comparison, studies on other substituted imidazole dicarboxylic acids have shown that the planarity of the imidazole ring is maintained, while substituent groups can rotate.[3] Computational modeling, such as Density Functional Theory (DFT) calculations, would be required to predict the most stable conformation, including key dihedral angles, in the absence of experimental data.
Synthesis
Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate can be synthesized via the esterification of 2-propyl-1H-imidazole-4,5-dicarboxylic acid. A reported method involves the use of thionyl chloride in methanol.[4]
The general workflow for the synthesis is depicted in the diagram below.
References
A Technical Guide to the Synthesis and Characterization of 2-Propyl-Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2-propyl-imidazole derivatives. These compounds are of significant interest in medicinal chemistry, notably as key intermediates in the synthesis of antihypertensive drugs like Olmesartan. This document details experimental protocols, presents characterization data in a structured format, and illustrates relevant biological pathways and experimental workflows.
Synthesis of 2-Propyl-Imidazole Derivatives
The synthesis of the 2-propyl-imidazole core and its subsequent derivatization can be achieved through several established routes. Below are detailed protocols for the preparation of key 2-propyl-imidazole compounds.
Synthesis of 2-Propyl-1H-imidazole
The foundational compound, 2-propyl-1H-imidazole, can be synthesized via a one-pot reaction involving the condensation of butyraldehyde, glyoxal, and ammonia.[1]
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Initial Mixture: To the flask, add a solution of glyoxal (40% in water) and butyraldehyde in a suitable solvent such as ethanol.
-
Ammonia Addition: Cool the mixture in an ice bath. Slowly add an aqueous solution of ammonia dropwise from the dropping funnel while maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, followed by refluxing for 4-6 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure. The resulting crude product can be purified by crystallization from an appropriate solvent system (e.g., water/ethanol mixture) or by vacuum distillation to yield 2-propyl-1H-imidazole as a crystalline solid.
Synthesis of Diethyl 2-Propyl-1H-imidazole-4,5-dicarboxylate
This dicarboxylate derivative is a crucial intermediate in the synthesis of more complex molecules. It can be prepared from diethyl 2-chloro-3-oxosuccinate and butyramidinium chloride.[2]
Experimental Protocol:
-
Reactant Preparation: Dissolve butyramidinium chloride in absolute ethanol, followed by the addition of a base like triethylamine.
-
Addition: To this solution, add diethyl 2-chloro-3-oxosuccinate dropwise at room temperature over 20 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour, and then heat to 60-70°C for 5 hours.
-
Isolation: After the reaction is complete, evaporate the solvent under vacuum. Add water to the residue and extract the product with ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent to afford diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate.
Synthesis of Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate
This derivative is a key intermediate for the drug Olmesartan and is synthesized from diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate via a Grignard reaction.[2]
Experimental Protocol:
-
Grignard Reaction: In a flame-dried, two-necked flask under a nitrogen atmosphere, place a solution of methylmagnesium bromide in THF. Cool the solution to 0-10°C.
-
Substrate Addition: Slowly add a solution of diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate in a suitable solvent like dichloromethane.
-
Reaction: Stir the mixture at 15°C for 1 hour.
-
Quenching: Cool the reaction to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in a vacuum. The crude product is then purified by acid-base treatment and recrystallization to yield the final product.[2]
Characterization of 2-Propyl-Imidazole Derivatives
The structural elucidation and purity assessment of synthesized 2-propyl-imidazole derivatives are performed using a combination of spectroscopic and analytical techniques.
Physicochemical and Spectroscopic Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| 2-Propyl-1H-imidazole | C6H10N2 | 110.16 | 53-61 | - | Data available in spectral databases | Data available in spectral databases |
| Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | C12H18N2O4 | 254.28 | 82-84 | - | - | - |
| Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate | C12H20N2O3 | 240.30 | 100-102 | - | Spectral data in agreement with literature values | Spectral data in agreement with literature values |
Note: Specific NMR data can be found in various chemical databases and literature.[3][4][5]
Experimental Workflow for Characterization
A typical workflow for the characterization of a newly synthesized 2-propyl-imidazole derivative is as follows:
Caption: Workflow for the characterization of 2-propyl-imidazole derivatives.
Biological Significance and Signaling Pathways
2-Propyl-imidazole derivatives are precursors to potent pharmaceuticals, most notably Olmesartan, an angiotensin II receptor blocker (ARB).
The Renin-Angiotensin-Aldosterone System (RAAS) and Olmesartan
The RAAS is a critical hormonal system that regulates blood pressure and fluid balance.[6] Olmesartan exerts its antihypertensive effects by selectively blocking the angiotensin II type 1 (AT1) receptor, thus inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[7][8][9]
The signaling pathway is illustrated below:
Caption: The Renin-Angiotensin-Aldosterone System and the mechanism of Olmesartan.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of 2-propyl-imidazole derivatives. The experimental protocols and characterization data presented herein serve as a valuable resource for researchers in synthetic and medicinal chemistry. The elucidation of the role of these compounds as precursors to significant pharmaceuticals like Olmesartan highlights their importance in drug development. Further research into novel derivatives of the 2-propyl-imidazole scaffold may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
References
- 1. CN101693693A - Method for preparing 2-propyl imidazole - Google Patents [patents.google.com]
- 2. jocpr.com [jocpr.com]
- 3. 2-Propylimidazole | C6H10N2 | CID 162617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. What is the mechanism of Olmesartan Medoxomil? [synapse.patsnap.com]
- 7. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 8. Olmesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Olmesartan - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
A Technical Guide to the Thermal Stability and Decomposition of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal properties of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester, a key intermediate in pharmaceutical synthesis.[1][2][3] Due to the limited publicly available data on the specific thermal decomposition of this compound, this document combines known physical properties with established analytical protocols for similar imidazole derivatives to offer a predictive assessment of its thermal stability and potential decomposition pathways.
Core Compound Properties
This compound, with the chemical formula C10H14N2O4, is a white to off-white crystalline powder.[4] A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C10H14N2O4 | [1] |
| Molar Mass | 226.23 g/mol | [1] |
| Melting Point | 152-155 °C | [1][4] |
| Boiling Point (Predicted) | 377.8 ± 22.0 °C | [1][4] |
| Flashing Point (Predicted) | 182.3 °C | [1] |
| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 8.96 ± 0.10 | [4] |
Thermal Analysis Experimental Protocols
To determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques. The following protocols are based on established methods for the thermal analysis of imidazole derivatives.[5][6][7]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and weight loss percentages of the compound.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25-30 °C.
-
Heat the sample at a constant rate of 10 °C/min to a final temperature of 600-800 °C.
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the TGA curve, often defined as the temperature at which a 5% weight loss occurs.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans in the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a starting temperature of 25-30 °C.
-
Heat the sample at a controlled rate, typically 10 °C/min, to a temperature beyond its expected decomposition point. The atmosphere is typically inert (e.g., nitrogen).
-
-
Data Analysis: The DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events. The melting point is observed as an endothermic peak, while decomposition may be indicated by either endothermic or exothermic events.
Predicted Thermal Stability and Decomposition Pathway
While specific experimental data for the thermal decomposition of this compound is not available, a logical decomposition pathway can be proposed based on its chemical structure. The imidazole core is generally thermally stable. Therefore, decomposition is likely to initiate at the substituent groups.
The initial decomposition step is hypothesized to be the cleavage of the ester groups, which are typically the most thermally labile part of the molecule. This could occur through several mechanisms, including decarboxylation or the loss of methanol or formaldehyde. Subsequent or concurrent decomposition would involve the fragmentation of the propyl side chain and ultimately the breakdown of the imidazole ring at higher temperatures.
Proposed Decomposition Steps:
-
Initial Stage: Loss of the dimethyl ester groups. This could proceed via the elimination of methanol (CH₃OH) and subsequent decarboxylation to yield carbon dioxide (CO₂). Another possibility is the loss of methyl radicals (•CH₃).
-
Intermediate Stage: Fragmentation of the 2-propyl group. This could involve the loss of propene (C₃H₆) or propyl radicals.
-
Final Stage: At significantly higher temperatures, the imidazole ring itself would be expected to fragment, leading to the formation of smaller gaseous molecules such as nitrogen oxides (NOx), carbon monoxide (CO), and various hydrocarbons.
Conclusion
This compound is a crucial intermediate in the pharmaceutical industry. While its melting point is well-documented, a comprehensive understanding of its thermal stability and decomposition profile requires experimental investigation using techniques such as TGA and DSC. The proposed decomposition pathway suggests that the ester and propyl side chains are the most likely points of initial thermal degradation, followed by the fragmentation of the stable imidazole ring at higher temperatures. The experimental protocols and predictive information provided in this guide serve as a valuable resource for researchers and professionals in the handling, storage, and further development of this important compound.
References
Unlocking the Therapeutic Potential of Substituted Imidazole-4,5-Dicarboxylic Acid Esters: A Technical Guide
For Immediate Release
A deep dive into the pharmacological landscape of substituted imidazole-4,5-dicarboxylic acid esters and their amide derivatives reveals a promising class of compounds with a diverse range of biological activities. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the current state of knowledge, detailing their potential as anticancer, antiviral, and neurological agents. The document summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.
The core structure of imidazole-4,5-dicarboxylic acid has proven to be a versatile scaffold for the development of novel therapeutic agents. Its derivatives have been a subject of interest in medicinal chemistry due to their ability to interact with a variety of biological targets. This guide consolidates the available scientific literature to present a clear and structured understanding of their potential applications.
Quantitative Biological Activity Data
The biological efficacy of various substituted imidazole-4,5-dicarboxylic acid esters and their corresponding amides has been quantified across several studies. The following tables summarize the inhibitory concentrations (IC50) and other relevant metrics for different biological targets.
| Compound | Target | Cell Line / Assay | Activity Type | Quantitative Value (µM) |
| N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide[1] | SARS-CoV-2 Main Protease | Fluorogenic Assay | IC50 | 4.79 ± 1.37 |
| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | Proliferation | HeLa | IC50 | 0.737 ± 0.05 |
| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | Proliferation | HT-29 | IC50 | 1.194 ± 0.02 |
| Imidazole-4,5-dicarboxamide Derivatives (General)[2] | Proliferation | HL-60 | IC50 | 2.5 - 25 |
Key Biological Activities and Mechanisms of Action
Substituted imidazole-4,5-dicarboxylic acid esters and their derivatives have demonstrated a breadth of biological activities, positioning them as compelling candidates for further investigation in several therapeutic areas.
Anticancer Activity
A significant body of research has focused on the antiproliferative effects of these compounds. Studies have shown that N,N'-disubstituted imidazole-4,5-dicarboxamides can inhibit the proliferation of human promyelocytic leukemia (HL-60) cells with IC50 values in the micromolar range.[2] The design of these compounds is often based on their structural mimicry of substituted purines, suggesting they may act as inhibitors of cyclin-dependent kinases (CDKs) by competing for the ATP-binding site.[2]
Antiviral Activity
Recent research has highlighted the potential of asymmetric imidazole-4,5-dicarboxamide derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[1] One of the most potent compounds identified, N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide, exhibited an IC50 value of 4.79 µM.[1] This finding opens avenues for the development of novel antiviral therapies.
Neurological Activity
Derivatives of imidazole-4,5-dicarboxylic acid have been investigated for their ability to modulate the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity and neuronal function.[3] Some derivatives have been shown to possess dose-dependent convulsant or anticonvulsant effects in animal models, indicating their potential as partial NMDA receptor agonists.[3] Furthermore, their potential as antiparkinsonian agents is also under investigation.
Experimental Protocols
To facilitate further research and validation of the reported findings, this section provides detailed methodologies for key experiments.
Synthesis of Substituted Imidazole-4,5-Dicarboxamides
A general and efficient method for synthesizing dissymmetrically N,N'-disubstituted imidazole-4,5-dicarboxamides has been developed, offering improved yields over previous methods.[4]
General Procedure:
-
Starting Material: The synthesis typically begins with imidazole-4,5-dicarboxylic acid.
-
Esterification: The dicarboxylic acid is first converted to its corresponding diester, for example, by reaction with an alcohol (e.g., ethanol or methanol) in the presence of an acid catalyst.
-
Amidation: The diester is then reacted with a primary amine to form the desired dicarboxamide. For dissymmetric substitution, the reaction conditions can be controlled to allow for sequential addition of different amines.
Antiproliferative MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
LanthaScreen™ Kinase Assay
The LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is a robust method for measuring kinase activity and inhibition.
General Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, a fluorescently labeled substrate, and ATP in the appropriate assay buffer.
-
Compound Addition: Dispense serial dilutions of the test compounds into the wells of a low-volume 384-well plate.
-
Kinase Reaction: Initiate the kinase reaction by adding the kinase, substrate, and ATP mixture to the wells. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the phosphorylated substrate by adding a terbium-labeled antibody that specifically binds to the phosphorylated form of the substrate.
-
Signal Measurement: After a brief incubation, measure the TR-FRET signal using a plate reader. The ratio of the emission signals at two different wavelengths is used to determine the extent of substrate phosphorylation.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value.
Visualizing Pathways and Workflows
To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated using the DOT language.
References
- 1. Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Schematic diagram showing the main components of the TGFB signaling pathway [pfocr.wikipathways.org]
The Pivotal Role of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester in Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester, a key intermediate in the synthesis of contemporary pharmaceuticals. This document details its chemical properties, synthesis methodologies, and its significant application in the production of angiotensin II receptor blockers, exemplified by the antihypertensive drug Olmesartan medoxomil.
Core Compound Properties
This compound is a heterocyclic compound featuring a central imidazole ring, which is crucial for its role in the synthesis of various biologically active molecules.[1][2] The imidazole moiety is a common feature in many pharmaceuticals due to its ability to participate in hydrogen bonding and coordinate with metal ions in biological systems.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 124750-59-0 |
| Molecular Formula | C10H14N2O4 |
| Molecular Weight | 226.23 g/mol |
| Appearance | White or off-white crystalline powder |
| Melting Point | 152-155 °C |
| Boiling Point (Predicted) | 377.8 ± 22.0 °C |
| Density (Predicted) | 1.25 ± 0.1 g/cm3 |
| pKa (Predicted) | 8.96 ± 0.10 |
Data sourced from various chemical suppliers and databases.
Synthesis of the Intermediate
The synthesis of this compound is typically achieved in a two-step process: the formation of the precursor diacid followed by its esterification.
Synthesis of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid
A common industrial synthesis route for the diacid precursor involves the condensation of o-phenylenediamine with n-butyric acid, followed by oxidative cleavage of the resulting benzimidazole.[3]
Experimental Protocol: Synthesis of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid
-
Condensation: o-Phenylenediamine is reacted with n-butyric acid in the presence of a dehydrating agent such as polyphosphoric acid. The mixture is heated to approximately 180°C and refluxed for 2-6 hours to yield 2-n-propylbenzimidazole.[3]
-
Oxidative Cleavage: The 2-n-propylbenzimidazole intermediate is then subjected to oxidative cleavage. This is achieved by reacting it with an oxidizing agent, such as potassium permanganate or nitric acid, in a suitable solvent.[1] The reaction is typically carried out at elevated temperatures (50-150°C) for 1-10 hours.[3]
-
Isolation: Upon completion of the reaction, the mixture is cooled, and the pH is adjusted to precipitate the 2-Propyl-1H-imidazole-4,5-dicarboxylic acid. The solid product is then filtered, washed with water, and dried.
Table 2: Representative Reaction Parameters for Diacid Synthesis
| Parameter | Value | Reference |
| Starting Materials | o-Phenylenediamine, n-Butyric acid | [3] |
| Dehydrating Agent | Polyphosphoric acid | [3] |
| Condensation Temperature | 180°C | [3] |
| Oxidizing Agent | Potassium permanganate / Nitric Acid | [1] |
| Oxidation Temperature | 50-150°C | [3] |
Esterification to this compound
The diacid is then converted to its dimethyl ester via Fischer esterification or by using a more reactive acylating agent. A common laboratory and industrial method involves the use of thionyl chloride in methanol.[4]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: 2-Propyl-1H-imidazole-4,5-dicarboxylic acid (10g) is suspended in methanol (30 ml).[4]
-
Reagent Addition: The mixture is cooled to 0-5°C, and thionyl chloride (15g) is added dropwise while maintaining the temperature.[4]
-
Reaction: The reaction mixture is then heated to reflux and stirred until the reaction is complete, as monitored by a suitable technique (e.g., TLC or HPLC).[4]
-
Workup: After cooling the reaction mixture to 0-5°C, it is carefully quenched with water. The solution is then basified with an aqueous sodium hydroxide solution.[4]
-
Isolation: The precipitated solid is filtered, washed with water, and dried to afford this compound.[4]
Table 3: Reagents for Dimethyl Ester Synthesis
| Reagent | Quantity | Role | Reference |
| 2-Propyl-1H-imidazole-4,5-dicarboxylic acid | 10 g | Starting Material | [4] |
| Methanol | 30 ml | Reactant and Solvent | [4] |
| Thionyl Chloride | 15 g | Esterification Agent | [4] |
Application in Pharmaceutical Synthesis: The Case of Olmesartan Medoxomil
This compound and its analogs are crucial intermediates in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension.[2] A prominent example is Olmesartan medoxomil. While many published syntheses of Olmesartan utilize the diethyl ester, the dimethyl ester follows a similar reaction pathway.
The core of the synthesis involves the selective reaction of one of the ester groups with a Grignard reagent, followed by N-alkylation and subsequent transformations to yield the final active pharmaceutical ingredient (API).
Caption: Synthetic workflow for Olmesartan medoxomil.
Mechanism of Action of Olmesartan Medoxomil
Olmesartan medoxomil is a prodrug that is hydrolyzed to the active metabolite, olmesartan, in the gastrointestinal tract.[5] Olmesartan is a selective antagonist of the angiotensin II type 1 (AT1) receptor.[5][6] Angiotensin II is a potent vasoconstrictor and a primary component of the renin-angiotensin-aldosterone system (RAAS), which plays a key role in regulating blood pressure.[5][7] By blocking the AT1 receptor, olmesartan prevents the binding of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[5][6]
Caption: Mechanism of action of Olmesartan.
Conclusion
This compound is a valuable and versatile pharmaceutical intermediate. Its synthesis, while requiring multiple steps, is well-established. Its application in the synthesis of potent antihypertensive drugs like Olmesartan medoxomil highlights its importance in modern drug development. A thorough understanding of its chemistry and reaction pathways is essential for researchers and scientists working in the field of medicinal chemistry and process development.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. CN1752077A - A new preparation method of 2-n-propylimidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]
- 4. chembk.com [chembk.com]
- 5. What is the mechanism of Olmesartan Medoxomil? [synapse.patsnap.com]
- 6. Olmesartan Pharmacology - BioPharma Notes [biopharmanotes.com]
- 7. homehealthpatienteducation.com [homehealthpatienteducation.com]
The Discovery of Novel Imidazole-Based Therapeutic Agents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged" structure in medicinal chemistry. Its unique electronic and steric properties, including its ability to act as a proton donor and acceptor and to coordinate with metal ions, allow it to interact with a diverse array of biological targets. This versatility has led to the development of numerous imidazole-containing drugs with a wide range of therapeutic applications, from antifungal and anticancer to anti-inflammatory and antiviral agents. This technical guide provides an in-depth overview of recent advancements in the discovery of novel imidazole-based therapeutic agents, with a focus on their application in oncology. It details the experimental protocols used to identify and characterize these compounds, presents quantitative data for key derivatives, and visualizes the intricate signaling pathways they modulate.
I. Therapeutic Targets and Quantitative Efficacy of Novel Imidazole Agents
Recent drug discovery efforts have identified promising imidazole-based compounds that target various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis. These agents exhibit potent inhibitory activity against key enzymes and proteins involved in cancer progression. The following tables summarize the in vitro efficacy of selected novel imidazole derivatives against various cancer cell lines and molecular targets.
Table 1: Antiproliferative Activity of Imidazole-Based Compounds in Cancer Cell Lines
| Compound ID | Target/Pathway | Cancer Cell Line | IC50 (µM) | Reference |
| BZML (13) | Tubulin Polymerization | SW480 (Colorectal) | 0.0274 | [1] |
| HCT116 (Colorectal) | 0.0231 | [1] | ||
| Caco-2 (Colorectal) | 0.0331 | [1] | ||
| Compound 33 | VEGFR-2 | HUVECs | - | [1] |
| Compound 35 | VEGFR-2 | MCF-7 (Breast) | 3.37 | [1] |
| Compound 36 | VEGFR-2 | MCF-7 (Breast) | 6.30 | [1] |
| Compound 46 | EGFR | MDA-MB-231 (Breast) | 1.22 | [1] |
| Compound 48 | EGFR | MDA-MB-231 (Breast) | 2.29 | [1] |
| Compound 57 | ALK5 | - | 0.008-0.043 (Enzymatic) | [1] |
| 11a | Topoisomerase I | NCI-60 Panel | 0.16 - 3.6 | [2] |
| 12a | Topoisomerase I | NCI-60 Panel | 0.16 - 3.6 | [2] |
| 12b | Topoisomerase I | NCI-60 Panel | 0.16 - 3.6 | [2] |
| C17 | Unknown | PANC-1 (Pancreatic) | 0.063 | [3] |
| ASPC-1 (Pancreatic) | 0.062 | [3] | ||
| IPM714 | Unknown | HCT116 (Colorectal) | 1.74 | [4] |
| SW480 (Colorectal) | 2.0 | [4] |
Table 2: Enzymatic Inhibition by Imidazole-Based Compounds
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| Compound 57 | ALK5 | 0.008 | [1] |
| TAE-226 (Standard) | FAK | 0.007 | [5] |
| Compounds 9a-9d | FAK | 10⁻⁷ - 10⁻⁸ M range | [5] |
| 12b | Topoisomerase I | 16 | [2] |
| Imidazolyl-2-cyanoprop-2-enimidothioate 1a | EGFR | 0.236 | [6] |
| Imidazolyl-2-cyanoprop-2-enimidothioate 1b | EGFR | 0.507 | [6] |
| Imidazolyl-2-cyanoprop-2-enimidothioate 1c | EGFR | 0.137 | [6] |
| Imidazole-1,2,4-oxadiazole hybrid 3 | EGFR | 1.21 | [6] |
| Imidazo[1,2-c][1][7][8]triazoles 13a | EGFR | 0.38 | [6] |
| Imidazo[1,2-c][1][7][8]triazoles 13b | EGFR | 0.42 | [6] |
II. Key Signaling Pathways Modulated by Imidazole-Based Agents
Imidazole derivatives exert their therapeutic effects by interfering with critical signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for rational drug design and for identifying potential biomarkers of response.
A. RAF-MEK-ERK Signaling Pathway
The RAF-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in BRAF, a key component of this pathway, are found in a significant percentage of human cancers. Imidazole-based inhibitors have been developed to target aberrant BRAF activity.[5]
B. VEGFR-2 Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Imidazole derivatives have been shown to inhibit VEGFR-2 phosphorylation, thereby blocking downstream signaling.[1]
C. Wnt/β-catenin Signaling Pathway and GSK-3β Inhibition
The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation is implicated in various cancers. Glycogen synthase kinase 3β (GSK-3β) is a key negative regulator of this pathway. Imidazole-based inhibitors of GSK-3β can stabilize β-catenin, leading to the activation of Wnt target genes, which can have therapeutic implications in certain contexts, such as neuronal transdifferentiation.[9]
III. Experimental Protocols
The discovery and validation of novel therapeutic agents involve a series of well-defined experimental procedures. This section provides detailed methodologies for key assays cited in the development of imidazole-based compounds.
A. Synthesis of Imidazole Derivatives
A common and versatile method for synthesizing substituted imidazoles is the Debus-Radziszewski reaction .[10]
General Procedure for the Synthesis of 2,4,5-Trisubstituted Imidazoles:
-
A mixture of a 1,2-dicarbonyl compound (e.g., benzil, 1 equivalent), an aldehyde (e.g., benzaldehyde, 1 equivalent), and ammonium acetate (excess, e.g., 4 equivalents) is prepared.
-
The mixture is heated, often under solvent-free conditions or in a solvent like glacial acetic acid, at a temperature ranging from 80°C to 120°C.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is poured into ice-cold water or a dilute ammonium hydroxide solution to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).
B. In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the imidazole-based compound (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
C. Western Blotting for Protein Phosphorylation
Western blotting is used to detect specific proteins in a sample and to assess their post-translational modifications, such as phosphorylation. This protocol is exemplified for the analysis of VEGFR-2 phosphorylation.[13][14]
Protocol:
-
Cell Lysis: Treat cells with the imidazole inhibitor and/or the stimulating ligand (e.g., VEGF-A). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-VEGFR2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., anti-VEGFR2) and a loading control (e.g., anti-β-actin or anti-GAPDH) to normalize the results.
D. In Vitro Kinase Inhibition Assay
Kinase inhibition assays are performed to determine the direct inhibitory effect of a compound on the activity of a specific kinase. This example is for a BRAF kinase assay.[5][8]
Protocol:
-
Reaction Setup: In a 96-well or 384-well plate, add the imidazole-based inhibitor at various concentrations.
-
Enzyme Addition: Add the purified recombinant kinase (e.g., BRAF V600E) to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate (e.g., inactive MEK1) and ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as:
-
Luminescent ATP Detection: Measure the amount of remaining ATP using a luciferase-based assay (e.g., Kinase-Glo®). Lower luminescence indicates higher kinase activity.
-
Phospho-specific Antibody: Detect the phosphorylated substrate using a specific antibody in an ELISA-like format.
-
Fluorescence Resonance Energy Transfer (FRET): Use a FRET-based assay where the phosphorylation of a peptide substrate by the kinase leads to a change in the FRET signal.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.
IV. Experimental and Drug Discovery Workflows
The process of discovering and developing a new therapeutic agent is a complex, multi-stage endeavor. The following diagrams illustrate a typical workflow for anticancer drug discovery and a more specific workflow for the biological evaluation of a novel imidazole-based compound.
V. Conclusion
The imidazole scaffold continues to be a rich source of novel therapeutic agents, particularly in the field of oncology. The compounds highlighted in this guide demonstrate the potential of imidazole derivatives to potently and selectively inhibit key drivers of cancer progression. The detailed experimental protocols and workflow diagrams provide a framework for researchers and drug development professionals to advance the discovery and characterization of the next generation of imidazole-based therapies. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their potential in combination therapies to overcome drug resistance and improve patient outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of triphenyl imidazole | PDF [slideshare.net]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Technical Guide to 2-Alkyl-Substituted Imidazole-4,5-Dicarboxylic Acids: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Alkyl-substituted imidazole-4,5-dicarboxylic acids represent a versatile class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The imidazole scaffold is a privileged structure in numerous biologically active molecules, and the presence of carboxylic acid functionalities at the 4 and 5 positions, combined with a modifiable alkyl group at the 2-position, allows for fine-tuning of physicochemical properties and biological activity.[1] This technical guide provides a comprehensive overview of the synthesis, properties, and known biological activities of these compounds, with a focus on their potential as antiviral agents, modulators of the N-methyl-D-aspartate (NMDA) receptor, and as intermediates in the synthesis of cardiovascular drugs.
Synthesis of 2-Alkyl-Substituted Imidazole-4,5-Dicarboxylic Acids
A prevalent and effective method for the synthesis of 2-alkyl-substituted imidazole-4,5-dicarboxylic acids is the oxidation of the corresponding 2-alkylbenzimidazoles.[1][2] This approach offers good yields and a direct route to the desired products. The reaction typically involves the use of a strong oxidizing agent, such as hydrogen peroxide, in a concentrated acidic medium like sulfuric acid.
General Experimental Protocol: Oxidation of 2-Alkylbenzimidazoles
The following protocol outlines a general procedure for the synthesis of 2-alkyl-substituted imidazole-4,5-dicarboxylic acids:
Materials and Equipment:
-
2-Alkylbenzimidazole (substrate)
-
Concentrated Sulfuric Acid (98%)
-
Hydrogen Peroxide (30% aqueous solution)
-
Ice-water bath
-
Three-necked round-bottom flask
-
Magnetic stirrer and heating mantle with temperature control
-
Dropping funnel
-
Büchner funnel and filter paper
-
Standard laboratory glassware[2]
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, the 2-alkylbenzimidazole is dissolved in concentrated sulfuric acid. The mixture is then cooled to 0-5 °C using an ice-water bath.[2]
-
Oxidation: Hydrogen peroxide is added dropwise to the stirred solution, maintaining the temperature between 0-5 °C.[2]
-
Reaction: After the addition is complete, the reaction mixture is slowly warmed to the desired temperature and maintained for a specific duration. For example, for the synthesis of 2-propyl-imidazole-4,5-dicarboxylic acid, the mixture is heated to 120 °C for 12 hours.[2]
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield the crude 2-alkyl-substituted imidazole-4,5-dicarboxylic acid.[1][2]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.[1]
Synthesis Workflow
Caption: Workflow for the synthesis of 2-alkyl-imidazole-4,5-dicarboxylic acids.
Quantitative Data on Synthesis
The following table summarizes the reaction conditions and yields for the synthesis of 2-propyl-imidazole-4,5-dicarboxylic acid from different starting materials.
| 2-Alkyl Substituent | Starting Material | Reaction Time (h) | Reaction Temperature (°C) | Yield (%) |
| Propyl | 2-Propylbenzimidazole | 12 | 120 | ~45 |
| Propyl | 2-Propyl-toluimidazole mixture | 12 | 120 | 65-67 |
Note: Yields are based on specific examples from the literature and may vary depending on the experimental setup and purification methods.[2]
Physicochemical Properties
The nature of the 2-alkyl substituent significantly influences the physicochemical properties of imidazole-4,5-dicarboxylic acids, which in turn can affect their pharmacokinetic and pharmacodynamic profiles. The table below provides a comparative overview of some key properties for the methyl, ethyl, and propyl analogs.
| Property | 2-Methyl-imidazole-4,5-dicarboxylic acid | 2-Ethyl-imidazole-4,5-dicarboxylic acid | 2-Propyl-imidazole-4,5-dicarboxylic acid |
| Molecular Formula | C₆H₆N₂O₄ | C₇H₈N₂O₄ | C₈H₁₀N₂O₄ |
| Molecular Weight | 170.12 g/mol | 184.15 g/mol | 198.18 g/mol |
| Melting Point (°C) | 263-265 | Not available | 190-195, 262-264 |
| pKa (Predicted) | 0.66 ± 0.10 | Not available | 0.65 ± 0.10 |
| LogP (Predicted) | 0.11 | 0.6 | 1.1 |
| Solubility | Soluble in water, ethanol | Not available | Soluble in water, ethanol, and acetone |
Note: Some of the data presented in this table are predicted values and should be confirmed by experimental analysis.[1]
Biological Activities and Therapeutic Potential
2-Alkyl-substituted imidazole-4,5-dicarboxylic acids have demonstrated a range of biological activities, highlighting their potential as therapeutic agents.
Antiviral Activity
Derivatives of imidazole-4,5-dicarboxylic acid have been investigated for their ability to inhibit the replication of various viruses.[1] The proposed mechanism of action involves the inhibition of viral enzymes that are crucial for replication. The half-maximal inhibitory concentration (IC50) can vary depending on the viral strain and the specific 2-alkyl substituent.
Experimental Protocol: Antiviral Activity Assay (Cytopathic Effect Reduction Assay)
This assay is a common method for screening antiviral compounds.
-
Cell Culture: A suitable host cell line is cultured in 96-well plates to form a confluent monolayer.
-
Compound Preparation: The test compounds (2-alkyl-substituted imidazole-4,5-dicarboxylic acids) are dissolved in a suitable solvent and serially diluted.
-
Infection: The cell monolayers are infected with a specific virus.
-
Treatment: The diluted test compounds are added to the infected cells.
-
Incubation: The plates are incubated for a period that allows for viral replication and the development of a cytopathic effect (CPE) in untreated control wells.
-
Data Analysis: The concentration of the compound that reduces the CPE by 50% is determined as the IC50 value.[1]
NMDA Receptor Modulation
Several derivatives of imidazole-4,5-dicarboxylic acid have been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor involved in synaptic plasticity and neurological function.[1] Notably, 2-propylimidazole-4,5-dicarboxylic acid has been identified as a partial agonist of the NMDA receptor, suggesting potential therapeutic applications in neurological disorders where NMDA receptor function is dysregulated.[1]
Potential NMDA Receptor Signaling Pathway Modulation
Caption: Potential modulation of the NMDA receptor signaling pathway.
Angiotensin II Receptor Antagonism
The imidazole-4,5-dicarboxylic acid scaffold is a key structural component in some angiotensin II receptor blockers (ARBs), which are used to treat hypertension. While direct biological activity data for the parent 2-alkyl-substituted imidazole-4,5-dicarboxylic acids as ARBs is limited, they are valuable intermediates in the synthesis of more complex and potent antagonists.
Experimental Protocol: Angiotensin II Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of compounds for the angiotensin II receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the angiotensin II receptor (e.g., rat liver). This involves homogenization and centrifugation to isolate the membrane fraction.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled angiotensin II analog (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II) and varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Detection: The radioactivity on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
Conclusion
2-Alkyl-substituted imidazole-4,5-dicarboxylic acids are a promising class of compounds with a broad range of potential therapeutic applications. Their straightforward synthesis and the tunability of their physicochemical and biological properties through modification of the 2-alkyl group make them attractive scaffolds for drug discovery. Further research into the quantitative structure-activity relationships for their antiviral and NMDA receptor modulating activities is warranted to fully exploit their therapeutic potential. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
References
An In-depth Technical Guide to the Exploration of Imidazole Dicarboxylates in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of coordination complexes based on imidazole dicarboxylate ligands. The versatile coordination behavior of these ligands, stemming from the presence of both imidazole nitrogen and carboxylate oxygen donor atoms, allows for the construction of a diverse array of metal-organic frameworks (MOFs) and coordination polymers with tunable properties. This guide is intended to be a valuable resource for researchers in materials science, coordination chemistry, and drug development.
Synthesis of Imidazole Dicarboxylate Ligands and Coordination Complexes
The synthesis of imidazole dicarboxylate-based coordination polymers typically involves the preparation of the ligand followed by its reaction with a metal salt under specific conditions. Hydrothermal and solvothermal methods are commonly employed to promote the crystallization of the final product.
Synthesis of Imidazole-4,5-dicarboxylic Acid (H₃IDC)
A modern and economical route for the synthesis of imidazole-4,5-dicarboxylic acid involves a two-step process starting from imidazole.[1]
Experimental Protocol:
-
Step 1: Hydroxymethylation. Imidazole is reacted with a 2- to 5-fold molar excess of formaldehyde at a temperature of 80-120 °C. This reaction is often facilitated by the presence of a strong base, such as potassium hydroxide.[1]
-
Step 2: Oxidation. The resulting mixture of hydroxymethylated imidazoles is then treated with nitric acid at an elevated temperature of 100-140 °C.[1]
-
Step 3: Isolation. Upon cooling, the imidazole-4,5-dicarboxylic acid crystallizes from the reaction mixture and can be isolated by filtration.[1]
Synthesis of Coordination Polymers
The following protocols provide examples of the synthesis of coordination polymers using imidazole dicarboxylate ligands with different metal ions.
1.2.1. Hydrothermal Synthesis of a Zinc-Imidazole Dicarboxylate Complex
This protocol describes a typical hydrothermal synthesis of a zinc-based coordination polymer.
Experimental Protocol:
-
A mixture of Zn(NO₃)₂·6H₂O, 1,4-bis(imidazol-1-ylmethyl)benzene (pbix), and nicotinic acid (Hna) is prepared in water.
-
The mixture is sealed in a Teflon-lined stainless steel autoclave.
-
The autoclave is heated to 120 °C and maintained at this temperature for a specified period to allow for crystal growth.[2]
-
After slow cooling to room temperature, the resulting crystals are collected by filtration, washed with water, and air-dried.[2]
1.2.2. Solvothermal Synthesis of a Zeolitic Imidazolate Framework-8 (ZIF-8)
This protocol outlines the solvothermal synthesis of ZIF-8, a well-known MOF.
Experimental Protocol:
-
A solution of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in N,N-dimethylformamide (DMF) is prepared (Solution A).[2]
-
A solution of 2-methylimidazole (2-MeIM) in DMF is prepared (Solution B).[2]
-
Solutions A and B are mixed and stirred until a homogeneous solution is obtained.
-
The mixed solution is sealed in a Teflon-lined autoclave and heated at 120 °C for 24 hours.[2]
-
The product is filtered, washed with DMF, and then with methanol, and finally dried at room temperature.[3]
Structural and Physicochemical Properties
The coordination of imidazole dicarboxylates to metal centers can result in a wide range of structures, from discrete molecules to one-, two-, and three-dimensional polymers.[4] The final architecture is influenced by factors such as the metal ion, the substituent on the imidazole ring, and the reaction conditions.[4]
Quantitative Structural Data
The following tables summarize key structural and physicochemical data for a selection of imidazole dicarboxylate-based coordination complexes.
| Ligand Derivative | Metal Ion | Coordination Number | Geometry | Selected Bond Lengths (Å) | Crystal System | Space Group | Reference |
| 2-Propyl-1H-imidazole-4,5-dicarboxylate | Cu(II) | 4 | - | - | Monoclinic | P2₁/n | [5] |
| Imidazole | Co(II) | - | - | Co-N1: 1.716(2), Co-N2: 1.961(2) | - | - | [6] |
| Imidazole | Cu(II) | - | - | - | Monoclinic | C2/c | [7] |
Table 1: Selected Crystallographic Data for Imidazole Dicarboxylate Complexes.
| Ligand Derivative | Metal Ion | Decomposition Temperature (°C) | Final Residue | Reference |
| Imidazole Derivatives | - | 304 - 350 (5% weight loss) | - | [8] |
| Imidazoline/Dimethyl Succinate Hybrids | - | ~200 - 208 (in inert atmosphere) | 19.4 - 25.1% | [9] |
| ZIF-8 | Zn(II) | Starts above 503 K | - | [10] |
Table 2: Thermal Stability Data for Imidazole-Based Complexes.
| Ligand Derivative | Lanthanide Ion | Excitation Wavelength (nm) | Emission Wavelengths (nm) | Remarks | Reference |
| β-diketone | Eu(III) | 274 - 277 | 579, 591, 611, 653, 702 | Strongest emission at 611 nm | [11] |
| Thiophene-based β-diketone | Eu(III) | 200 - 350 | ~578, 593, 612, 653, 701 | Intense red luminescence | [12] |
| Dicarboxylic acids | Eu(III) | - | - | Luminescence properties studied in aqueous solution | [13] |
Table 3: Luminescence Properties of Lanthanide Complexes with Carboxylate-Containing Ligands.
Experimental Characterization Techniques
A variety of analytical techniques are employed to characterize the structure, composition, and properties of imidazole dicarboxylate coordination polymers.
X-ray Diffraction (XRD)
Powder X-ray diffraction (PXRD) is a fundamental technique for confirming the phase purity and crystallinity of synthesized MOFs. Single-crystal X-ray diffraction (SCXRD) provides detailed information about the crystal structure, including bond lengths, bond angles, and coordination geometry.[14]
Experimental Protocol for Powder XRD:
-
A finely ground powder sample of the MOF is prepared.
-
The sample is mounted on a sample holder.
-
The XRD pattern is collected over a specific 2θ range (e.g., 4-40°) using a diffractometer with a specific radiation source (e.g., Cu Kα).[15]
-
The experimental pattern is compared with a simulated pattern from single-crystal data or known phases to confirm the structure.[16]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the ligand and to confirm its coordination to the metal center.
Experimental Protocol for FTIR:
-
A small amount of the sample is mixed with KBr powder.
-
The mixture is pressed into a pellet.
-
The FTIR spectrum is recorded over a specific wavenumber range (e.g., 400-4000 cm⁻¹).[17]
-
Shifts in the characteristic vibrational frequencies of the carboxylate and imidazole groups upon coordination are analyzed.
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the coordination polymers and to determine the temperature at which they decompose.
Experimental Protocol for TGA:
-
A small, accurately weighed sample is placed in a TGA instrument.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[9][18]
-
The weight loss of the sample is recorded as a function of temperature.
Visualizing Key Processes and Relationships
Graphviz diagrams are used to illustrate important workflows and concepts in the study of imidazole dicarboxylate coordination chemistry.
Caption: General workflow for the synthesis of imidazole dicarboxylate coordination polymers.
Caption: Workflow for the characterization of imidazole dicarboxylate coordination polymers.
Caption: Common coordination modes of imidazole dicarboxylate ligands with metal ions.
Applications
Coordination polymers derived from imidazole dicarboxylates exhibit a range of interesting properties that make them promising candidates for various applications.
-
Luminescence: Lanthanide-based MOFs, in particular, can display characteristic luminescence, making them suitable for applications in sensing, lighting, and bio-imaging.[13] The imidazole dicarboxylate ligand can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelengths.
-
Catalysis: The porous nature and the presence of accessible metal sites in some of these MOFs make them potential catalysts for various organic reactions. Copper-based imidazole dicarboxylate complexes have been investigated for their catalytic activity.[19]
-
Drug Development: The imidazole moiety is a common scaffold in many biologically active molecules. The incorporation of imidazole dicarboxylates into coordination polymers opens up possibilities for their use in drug delivery and as potential therapeutic agents.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RETRACTED: Thermal Analysis of a Metal–Organic Framework ZnxCo1-X-ZIF-8 for Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Highly emissive dinuclear europium(iii) complex with heteroaryl β-diketone and fluxidentate pyrazine: dual role as UV converters and semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blog.novomof.com [blog.novomof.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Initial Safety and Handling Guidelines for Dimethyl 2-Propyl-1H-imidazole-4,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an initial overview of the safety and handling guidelines for dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (CAS No. 124750-59-0). The information herein is compiled from available safety data and is intended to inform laboratory personnel of the potential hazards and recommended safety procedures. It is crucial to supplement this guide with a comprehensive, substance-specific Safety Data Sheet (SDS) from the supplier and to adhere to all institutional and regulatory safety protocols.
Chemical Identification and Physical Properties
Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate is a solid organic compound. The following table summarizes its key identification and physical data.
| Identifier | Value |
| Chemical Name | Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate |
| CAS Number | 124750-59-0 |
| Molecular Formula | C10H14N2O4 |
| Physical Form | Solid |
| Predicted Melting Point | 152-155 °C |
Hazard Identification and Classification
Based on available information, this compound is classified as a hazardous substance. The GHS hazard statements and precautionary statements are summarized below.
| GHS Classification | Code | Description |
| Signal Word | Warning | |
| Hazard Statements | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage
Proper handling and storage are critical to minimize exposure and ensure the stability of the compound.
Personal Protective Equipment (PPE)
A standard laboratory safety workflow for handling chemical compounds should be followed. This includes a thorough assessment of hazards, implementation of engineering controls, use of appropriate PPE, and proper waste disposal.
Methodological & Application
synthesis of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester from dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester, a key intermediate in the synthesis of various pharmaceutical compounds. The synthesis involves the esterification of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid using a methanol and thionyl chloride reagent system. This method provides a straightforward and effective route to the desired dimethyl ester. This document outlines the reaction procedure, purification, and characterization of the final product.
Introduction
2-Propyl-1H-imidazole-4,5-dicarboxylic acid and its derivatives are important building blocks in medicinal chemistry.[1][2] Specifically, the dimethyl ester is a crucial precursor for the synthesis of various active pharmaceutical ingredients (APIs). The esterification of the parent dicarboxylic acid is a key step in modifying its properties and enabling further synthetic transformations. The presented protocol is an adaptation of the Fischer esterification, utilizing thionyl chloride to facilitate the reaction with methanol.
Reaction Scheme
The overall reaction involves the conversion of the two carboxylic acid functional groups on the imidazole ring to their corresponding methyl esters.
Caption: Reaction scheme for the synthesis of this compound.
Materials and Methods
Reagents and Equipment
-
2-Propyl-1H-imidazole-4,5-dicarboxylic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Ice bath
-
Büchner funnel and flask
-
Standard laboratory glassware
-
pH paper or pH meter
Experimental Protocol
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 10g of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid in 30 mL of anhydrous methanol.
-
Addition of Thionyl Chloride: Cool the mixture in an ice bath. Slowly add 15g of thionyl chloride to the suspension dropwise, ensuring the temperature remains between 0-5°C.
-
Reflux: After the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to reflux. Maintain a gentle reflux and stir the mixture until the reaction is complete (monitoring by TLC is recommended).
-
Quenching: Once the reaction is complete, cool the mixture to 0-5°C in an ice bath and cautiously quench the reaction by adding deionized water.
-
Neutralization and Precipitation: Alkalize the reaction mixture with an aqueous solution of sodium hydroxide until the pH is basic. Stir the resulting mixture for 15 minutes. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with deionized water to remove any remaining salts. Dry the purified product under vacuum.
Results and Data Presentation
The successful synthesis of this compound can be confirmed by its physicochemical properties.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₄N₂O₄ | [3] |
| Molecular Weight | 226.23 g/mol | [3] |
| Appearance | White crystalline powder | |
| Melting Point | 152-155 °C | [3] |
| Purity (by GC) | ≥99% |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Step-by-step workflow for the synthesis of the target compound.
Safety Precautions
-
Thionyl chloride is a corrosive and toxic substance. Handle it with extreme care in a well-ventilated fume hood.
-
The reaction of thionyl chloride with methanol is exothermic and releases HCl gas. Ensure slow addition and adequate cooling.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.
-
The quenching and neutralization steps can be exothermic. Perform these operations slowly and with cooling.
Conclusion
The protocol described in this application note provides an efficient method for the synthesis of this compound. The use of thionyl chloride in methanol offers a reliable means of esterification for this important pharmaceutical intermediate. The procedure is straightforward and yields a high-purity product.
References
Application Notes and Protocols for the Esterification of 2-Propyl-1H-imidazole-4,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the esterification of 2-propyl-1H-imidazole-4,5-dicarboxylic acid to its corresponding diethyl ester, diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate. This procedure is a critical step in the synthesis of various pharmaceutical intermediates. The outlined method utilizes thionyl chloride in ethanol, a common and effective approach for the esterification of carboxylic acids. This protocol includes a comprehensive list of materials and equipment, a step-by-step experimental procedure, and detailed purification and characterization methods.
Introduction
2-Propyl-1H-imidazole-4,5-dicarboxylic acid and its esters are important building blocks in medicinal chemistry, notably in the synthesis of angiotensin II receptor blockers. The conversion of the dicarboxylic acid to its diethyl ester is a fundamental transformation that enhances the molecule's utility in subsequent synthetic steps by protecting the carboxylic acid groups and improving its solubility in organic solvents. The presented protocol is based on established esterification methodologies, providing a reliable procedure for laboratory-scale synthesis.
Reaction Scheme
2-Propyl-1H-imidazole-4,5-dicarboxylic acid
-
2 CH₃CH₂OH (Ethanol)
-
2 SOCl₂ (Thionyl chloride)
→
Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate
-
2 SO₂ (Sulfur dioxide)
-
2 HCl (Hydrogen chloride)
Data Presentation
Table 1: Reagent and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 2-Propyl-1H-imidazole-4,5-dicarboxylic acid | C₈H₁₀N₂O₄ | 198.18 | White to off-white solid |
| Thionyl chloride | SOCl₂ | 118.97 | Colorless to pale yellow fuming liquid |
| Ethanol (anhydrous) | C₂H₅OH | 46.07 | Colorless liquid |
| Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | C₁₂H₁₈N₂O₄ | 254.28 | White to pale yellow crystalline powder[1][2] |
Table 2: Experimental Parameters
| Parameter | Value |
| Stoichiometry (Diacid:SOCl₂) | 1 : 2.2 (molar ratio) |
| Solvent | Anhydrous Ethanol |
| Reaction Temperature | 0 °C to Reflux |
| Reaction Time | 2-4 hours |
| Work-up | Neutralization with saturated NaHCO₃ solution |
| Purification | Recrystallization |
Experimental Protocol
Materials and Equipment
-
2-Propyl-1H-imidazole-4,5-dicarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous ethanol
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 2-propyl-1H-imidazole-4,5-dicarboxylic acid (1.0 eq) in anhydrous ethanol. The amount of ethanol should be sufficient to create a stirrable slurry.
-
Cooling: Cool the flask in an ice bath to 0 °C.
-
Addition of Thionyl Chloride: While maintaining the temperature at 0 °C, add thionyl chloride (2.2 eq) dropwise to the stirred suspension using a dropping funnel over a period of 30-60 minutes. Caution: This reaction is exothermic and releases HCl and SO₂ gases. Perform this step in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol and volatile byproducts using a rotary evaporator.
-
Work-up: Carefully add saturated sodium bicarbonate solution to the residue until the pH is neutral or slightly basic to neutralize any remaining acid. This may cause vigorous gas evolution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.
-
Solvent Removal: Remove the dichloromethane using a rotary evaporator to obtain the crude product.
Purification
-
Recrystallization: Dissolve the crude diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate in a minimal amount of hot ethyl acetate. If the product does not readily dissolve, a co-solvent system with a small amount of ethanol can be used.
-
Crystallization: Slowly add hexane to the hot solution until turbidity persists. Allow the solution to cool to room temperature and then place it in an ice bath to promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane.
-
Drying: Dry the purified crystals under vacuum.
Characterization
-
Melting Point: Determine the melting point of the purified product. The reported melting point for diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate is in the range of 84-88 °C.[2]
-
NMR Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the structure of the product.
-
Mass Spectrometry: Use mass spectrometry to confirm the molecular weight of the desired ester.
Mandatory Visualization
References
Application Notes and Protocols for Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate is a key heterocyclic building block in medicinal chemistry, primarily recognized for its role as a crucial intermediate in the synthesis of potent Angiotensin II receptor blockers (ARBs). Its imidazole core, substituted with a propyl group at the 2-position and dicarboxylate esters at the 4 and 5-positions, provides a versatile scaffold for the development of therapeutic agents, most notably in the cardiovascular arena. The antihypertensive drug Olmesartan medoxomil is a prominent example of a pharmaceutical derived from this intermediate.[1][2] This document provides an overview of its application, protocols for synthesis and relevant biological assays, and visualizations of key pathways.
While direct biological activity data for dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate is not extensively reported, the biological activities of its derivatives, particularly those targeting the Renin-Angiotensin System (RAS), are well-documented. These derivatives have shown high affinity for the Angiotensin II type 1 (AT1) receptor, effectively blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II.
Data Presentation: Biological Activity of Related Imidazole-4,5-dicarboxylate Derivatives
The following table summarizes the biological activity of derivatives of the closely related 2-butyl-1H-imidazole-4,5-dicarboxylic acid, which highlight the potential of this chemical class as modulators of the Renin-Angiotensin System.
| Compound ID | Derivative Structure | Target | IC50 (nM) |
| 1 | 2-butyl-4-chloro-1-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]-1H-imidazole-5-carboxylic acid | Angiotensin II Receptor (AT1) | 1.9 |
| 2 | 2-butyl-1-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]-1H-imidazole-4,5-dicarboxylic acid | Angiotensin II Receptor (AT1) | 17.6 |
Data presented here is for illustrative purposes to demonstrate the potential of the imidazole-4,5-dicarboxylate scaffold and is based on derivatives of the 2-butyl analogue.
Experimental Protocols
Protocol 1: Synthesis of a Key Intermediate for Olmesartan from Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate
This protocol describes the Grignard reaction on diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate to produce ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, a key intermediate for Olmesartan.[3][4]
Materials:
-
Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate
-
Methylmagnesium bromide (MeMgBr) solution in THF (e.g., 3M)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Nitrogen inlet
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Under a nitrogen atmosphere, dissolve diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (1 equivalent) in anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution to 0-10 °C using an ice bath.
-
Slowly add a solution of methylmagnesium bromide in THF (4 equivalents) to the stirred solution via a dropping funnel, maintaining the temperature between 0-10 °C.[3]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, can be further purified by column chromatography or crystallization if necessary.
Protocol 2: Angiotensin II Type 1 (AT1) Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the AT1 receptor.[5][6][7]
Materials:
-
Cell membranes prepared from cells expressing the human AT1 receptor (e.g., CHO or HEK293 cells)
-
[125I]-Sar1,Ile8-Angiotensin II (radioligand)
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 (ice-cold)
-
Unlabeled Angiotensin II (for non-specific binding determination)
-
Test compounds (e.g., derivatives of dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate)
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
-
Scintillation fluid
Procedure:
-
Plate Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: 25 µL of assay buffer, 25 µL of radioligand, and 50 µL of membrane suspension.
-
Non-specific Binding: 25 µL of unlabeled Angiotensin II (at a high concentration, e.g., 1 µM), 25 µL of radioligand, and 50 µL of membrane suspension.
-
Test Compound: 25 µL of test compound at various concentrations, 25 µL of radioligand, and 50 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Protocol 3: Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol describes a colorimetric assay to screen for ACE inhibitory activity.[3][8][9][10]
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Substrate: Hippuryl-Histidyl-Leucine (HHL)
-
Assay Buffer: 100 mM Borate buffer with 300 mM NaCl, pH 8.3
-
Stopping Reagent: 1 M HCl
-
Pyridine
-
Benzene sulfonyl chloride
-
Ethyl acetate
-
96-well microplate
-
Microplate reader
-
Test compounds
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a working solution of ACE in the assay buffer.
-
Prepare a solution of HHL in the assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 20 µL of the test compound at various concentrations (or buffer for control).
-
Add 20 µL of the ACE solution to each well and pre-incubate for 10 minutes at 37 °C.
-
Initiate the reaction by adding 200 µL of the HHL solution to each well.
-
Incubate the plate at 37 °C for 30-60 minutes.
-
-
Reaction Termination and Color Development:
-
Stop the reaction by adding 50 µL of 1 M HCl.
-
Add 300 µL of pyridine followed by 200 µL of benzene sulfonyl chloride.
-
Incubate at room temperature for 10 minutes to allow for color development.
-
-
Measurement:
-
Add 1 mL of ethyl acetate to each well, mix, and centrifuge to separate the layers.
-
Measure the absorbance of the top organic layer at a specific wavelength (e.g., 478 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Visualizations
Caption: Synthetic pathway from the title compound to a key Olmesartan intermediate.
Caption: The Renin-Angiotensin System and the site of action for ARBs.
References
- 1. Quantitative Determination of three Angiotensin-II-receptor Antagonists in Presence of Hydrochlorothiazide by RP-HPLC in their Tablet Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 4. jocpr.com [jocpr.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 8. ACE-inhibitory activity assay: IC50 [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
Application of 2-Propyl-1H-imidazole-4,5-dicarboxylic Acid Dimethyl Ester in MOF Synthesis: A Detailed Guide for Researchers
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, large surface area, and tunable structures make them promising candidates for various applications, including gas storage, catalysis, and drug delivery. This document provides detailed application notes and protocols for the use of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester in the synthesis of novel MOFs.
It is important to note that while the dimethyl ester is a stable precursor, its corresponding diacid form, 2-propyl-1H-imidazole-4,5-dicarboxylic acid (H₃pimda), is typically the active ligand in MOF synthesis. The ester is generally hydrolyzed to the diacid in situ during the synthesis process or in a separate preceding step. The protocols provided below are based on the use of the diacid, which can be readily synthesized from the dimethyl ester.
Ligand Preparation: Hydrolysis of the Dimethyl Ester
The initial step involves the hydrolysis of this compound to its active dicarboxylic acid form (H₃pimda).
Experimental Protocol: Ligand Hydrolysis
-
Dissolution: Dissolve a known quantity of this compound in a suitable solvent such as a methanol/water mixture.
-
Base Addition: Add an excess of a strong base, for example, sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the solution.
-
Reflux: Heat the mixture to reflux for several hours to ensure complete hydrolysis of the ester groups.
-
Acidification: After cooling to room temperature, carefully acidify the solution with a strong acid like hydrochloric acid (HCl) until a precipitate forms.
-
Isolation and Purification: Collect the solid precipitate by filtration, wash thoroughly with deionized water to remove any remaining salts, and dry under vacuum.
-
Characterization: Confirm the identity and purity of the resulting 2-propyl-1H-imidazole-4,5-dicarboxylic acid (H₃pimda) using techniques such as NMR spectroscopy and mass spectrometry.
MOF Synthesis Utilizing 2-Propyl-1H-imidazole-4,5-dicarboxylic Acid
The H₃pimda ligand has been successfully employed in the synthesis of novel Cadmium (Cd) and Zinc (Zn) based MOFs exhibiting interesting structural and photoluminescent properties.[1] The synthesis is typically carried out under hydrothermal or solvothermal conditions.
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of MOFs using the H₃pimda ligand.
Caption: General workflow for the synthesis and characterization of MOFs using the H₃pimda ligand.
Experimental Protocols for MOF Synthesis
The following protocols are based on the successful synthesis of Cadmium and Zinc-based MOFs.[1]
Protocol 1: Synthesis of [Cd(H₂pimda)₂(H₂O)₂]·4H₂O and [Zn(H₂pimda)₂(H₂O)₂]·3.5H₂O
-
Reactant Mixture: In a Teflon-lined stainless steel autoclave, combine the metal salt (Cadmium nitrate tetrahydrate or Zinc nitrate hexahydrate) and 2-propyl-1H-imidazole-4,5-dicarboxylic acid (H₃pimda) in a 1:2 molar ratio.
-
Solvent Addition: Add deionized water as the solvent.
-
Hydrothermal Reaction: Seal the autoclave and heat it to 120-150°C for 72 hours.
-
Cooling: Allow the autoclave to cool slowly to room temperature.
-
Product Isolation: Collect the resulting crystals by filtration, wash them with deionized water and ethanol.
-
Drying: Dry the product in air.
Protocol 2: Synthesis of [Cd₂(Hpimda)₂(DMF)₂]n
-
Reactant Mixture: In a similar Teflon-lined autoclave, mix Cadmium nitrate tetrahydrate and H₃pimda.
-
Solvent System: Use a mixture of N,N'-dimethylformamide (DMF) and an organic acid (e.g., benzoic acid) as the solvent and modulator.
-
Solvothermal Reaction: Seal the vessel and heat to 100-130°C for 72 hours.
-
Cooling and Isolation: Follow the same cooling and isolation procedures as in Protocol 1, washing with DMF.
-
Drying: Dry the final product.
Properties and Characterization Data
The MOFs synthesized using the H₃pimda ligand exhibit distinct properties, particularly in their crystal structure and luminescence.
Structural and Luminescent Properties
| MOF Complex | Metal Ion | Ligand Species | Dimensionality | Key Structural Feature | Luminescence |
| [Cd(H₂pimda)₂(H₂O)₂]·4H₂O | Cd²⁺ | H₂pimda⁻ | 0D (Molecular) | Distorted octahedron | Blue emission |
| [Zn(H₂pimda)₂(H₂O)₂]·3.5H₂O | Zn²⁺ | H₂pimda⁻ | 0D (Molecular) | Distorted octahedron | Blue emission |
| [Cd₂(Hpimda)₂(DMF)₂]n | Cd²⁺ | Hpimda²⁻ | 2D Network | Infinite 2D network | Blue emission |
Data sourced from a study on new metal-organic frameworks based on 2-propyl-1H-imidazole-4,5-dicarboxylate.[1]
The observed blue fluorescent emissions in these MOFs are attributed to π*→π transitions within the ligand.[1] This intrinsic luminescence makes them potential candidates for applications in chemical sensing and optoelectronics.
Potential Applications in Drug Development
While specific studies on the drug delivery capabilities of MOFs derived from H₃pimda are not yet prevalent, the broader class of imidazole-based MOFs has shown significant promise in this area. The porous nature of these materials allows for the encapsulation of therapeutic agents, and the chemical functionality of the imidazole and carboxylate groups can be tailored to control drug release.
Logical Relationship for Drug Delivery Application
The potential for using these MOFs in drug delivery can be conceptualized as follows:
Caption: Conceptual workflow for the application of H₃pimda-based MOFs in drug delivery.
Future Directions
Further research into MOFs synthesized from 2-propyl-1H-imidazole-4,5-dicarboxylic acid could focus on:
-
Porosity and Surface Area Analysis: Detailed characterization of the pore structure and surface area using techniques like BET analysis to assess their suitability for guest molecule encapsulation.
-
Drug Loading and Release Studies: Investigating the loading capacity of various drug molecules and studying their release kinetics under different physiological conditions.
-
Biocompatibility and Toxicity: Evaluating the cytotoxicity of these MOFs to ensure their safety for biomedical applications.
-
Functionalization: Post-synthetic modification of the MOF structure to introduce targeting moieties for site-specific drug delivery.
These application notes and protocols provide a foundational guide for researchers and scientists to explore the potential of this compound in the exciting field of Metal-Organic Frameworks.
References
Application Notes and Protocols for the Preparation of Metal-Organic Frameworks with Imidazole-4,5-dicarboxylate Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of metal-organic frameworks (MOFs) using imidazole-4,5-dicarboxylate (H₃IDC) and its derivatives as organic linkers. The protocols focus on solvothermal and hydrothermal synthesis methods, which are commonly employed for the preparation of these porous crystalline materials. Furthermore, this document outlines procedures for drug loading and in vitro release studies, highlighting the potential of these MOFs in drug delivery applications, particularly for pH-responsive therapies.
Introduction
Metal-organic frameworks are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands. MOFs based on imidazole-4,5-dicarboxylate and its derivatives are of particular interest due to the presence of multiple coordination sites (two nitrogen atoms from the imidazole ring and four oxygen atoms from the two carboxylate groups), which can lead to the formation of diverse and stable framework structures.[1] These MOFs often exhibit high surface areas and tunable pore sizes, making them excellent candidates for applications in gas storage, catalysis, and biomedicine.[2] In the context of drug delivery, the imidazole moiety can impart pH-responsive properties to the framework, allowing for controlled drug release in specific microenvironments, such as cancerous tissues, which are often characterized by a lower pH.
Experimental Protocols
Protocol 1: Solvothermal Synthesis of a Zinc-Imidazole-4,5-dicarboxylate MOF (Zn-H₃IDC)
This protocol describes a typical solvothermal synthesis of a zinc-based MOF using imidazole-4,5-dicarboxylic acid as the organic linker.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Imidazole-4,5-dicarboxylic acid (H₃IDC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL glass vial, dissolve 0.5 mmol of zinc nitrate hexahydrate in 5 mL of DMF.
-
In a separate vial, dissolve 0.5 mmol of imidazole-4,5-dicarboxylic acid in 5 mL of DMF.
-
Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at 120°C for 48 hours.
-
After cooling to room temperature, the resulting crystalline product is collected by filtration.
-
Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Dry the final product under vacuum at 80°C for 12 hours.
Protocol 2: Hydrothermal Synthesis of a Cadmium-Imidazole-4,5-dicarboxylate MOF (Cd-H₃IDC)
This protocol details the hydrothermal synthesis of a cadmium-based MOF.
Materials:
-
Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)
-
Imidazole-4,5-dicarboxylic acid (H₃IDC)
-
Deionized water
Procedure:
-
Prepare a mixture of 1 mmol of cadmium nitrate tetrahydrate and 1 mmol of imidazole-4,5-dicarboxylic acid in 15 mL of deionized water in a 20 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat to 160°C for 72 hours.
-
Allow the autoclave to cool to room temperature naturally.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with deionized water (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Dry the product in air.
Protocol 3: Solvothermal Synthesis of a Cobalt-Imidazole-4,5-dicarboxylate MOF (Co-H₃IDC) from Cobalt Metal
This protocol describes a less common route to a cobalt-based MOF, starting from cobalt metal powder.
Materials:
-
Cobalt powder
-
Imidazole-4,5-dicarboxylic acid (H₃IDC)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Nitric acid (HNO₃)
-
Methanol
Procedure:
-
Dissolve 0.550 g of imidazole-4,5-dicarboxylic acid in 30 mL of DMF.
-
Add 0.5 mL of HCl and 0.5 mL of HNO₃ to the mixture.
-
Add 0.3 g of cobalt powder to the solution.
-
Transfer the mixture to a 40 mL Teflon-lined autoclave and heat at 100°C for 72 hours.
-
After cooling, separate the MOF precipitate by centrifugation.
-
Wash the product three times with methanol.
-
Dry the final product in an oven at 85°C for 24 hours.[3]
Data Presentation
Table 1: Summary of Synthesis Parameters for Imidazole-4,5-dicarboxylate MOFs
| MOF Designation | Metal Salt | Linker | Solvent | Temperature (°C) | Time (h) | Synthesis Method |
| Zn-H₃IDC | Zn(NO₃)₂·6H₂O | H₃IDC | DMF | 120 | 48 | Solvothermal |
| Cd-H₃IDC | Cd(NO₃)₂·4H₂O | H₃IDC | Water | 160 | 72 | Hydrothermal |
| Co-H₃IDC | Co powder | H₃IDC | DMF | 100 | 72 | Solvothermal |
Table 2: Physicochemical Characterization of a Representative Zinc-Imidazole Dicarboxylate MOF
| Property | Value |
| BET Surface Area | 1859 m²/g |
| Pore Diameter | 14.13 nm |
| Total Pore Volume | 0.314 cm³/g |
Data for a hierarchical mesoporous zinc-imidazolate derivative MOF.
Application in Drug Delivery
Imidazole-4,5-dicarboxylate MOFs are promising candidates for drug delivery systems due to their high loading capacity and the potential for pH-responsive drug release. The imidazole moiety can be protonated in acidic environments, leading to the destabilization of the MOF structure and subsequent release of the encapsulated drug. This is particularly relevant for cancer therapy, as the tumor microenvironment is typically more acidic than healthy tissue.
Protocol 4: Loading of Cisplatin into a Zinc-Imidazole Dicarboxylate MOF
This protocol is adapted for loading the anticancer drug cisplatin into a pre-synthesized zinc-based MOF.
Materials:
-
Activated Zinc-Imidazole Dicarboxylate MOF
-
Cisplatin
-
Deionized water
Procedure:
-
Activate the synthesized MOF by heating under vacuum to remove any guest solvent molecules from the pores.
-
Disperse 100 mg of the activated MOF in 10 mL of a 5 mg/mL aqueous solution of cisplatin.
-
Stir the suspension at room temperature for 24 hours in the dark to allow for drug loading.
-
Collect the cisplatin-loaded MOF by centrifugation.
-
Wash the product with deionized water to remove any surface-adsorbed drug.
-
Dry the final product under vacuum.
-
Determine the drug loading capacity by analyzing the cisplatin concentration in the supernatant before and after loading using a suitable analytical technique (e.g., ICP-MS). A high loading capacity of 28% w/w has been reported for a similar system.[4]
Protocol 5: In Vitro pH-Responsive Release of Cisplatin
This protocol describes the in vitro release study of cisplatin from the loaded MOF at physiological and acidic pH.
Materials:
-
Cisplatin-loaded MOF
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Phosphate-buffered saline (PBS) at pH 5.5
Procedure:
-
Disperse a known amount of the cisplatin-loaded MOF (e.g., 10 mg) in 10 mL of PBS at pH 7.4 and another identical sample in 10 mL of PBS at pH 5.5.
-
Incubate the samples at 37°C with gentle shaking.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium (e.g., 100 µL).
-
Replace the withdrawn volume with fresh PBS of the same pH to maintain a constant volume.
-
Analyze the concentration of cisplatin in the collected aliquots using a suitable analytical method.
-
Plot the cumulative percentage of drug released as a function of time for both pH conditions. A rapid release of cisplatin is expected at the mildly acidic pH of 5.5 due to the degradation of the MOF.[4]
Mandatory Visualization
Caption: Workflow for MOF synthesis, drug loading, and pH-responsive release.
Caption: MOF-mediated drug delivery leading to cancer cell apoptosis.
References
Application Notes and Protocols for the Derivatization of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The imidazole core is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4]
The derivatization strategies outlined below focus on two primary modifications of the parent molecule: N-alkylation of the imidazole ring and conversion of the dimethyl ester to dicarboxamides. These modifications allow for the exploration of the chemical space around the imidazole scaffold to develop structure-activity relationships (SAR) and identify novel drug candidates.
Derivatization Strategies and Potential Applications
The 2-propyl-1H-imidazole-4,5-dicarboxylate scaffold offers several points for chemical modification to generate a library of diverse compounds.
-
N-Alkylation: Introduction of various alkyl or arylalkyl groups at the N-1 position of the imidazole ring can significantly influence the compound's steric and electronic properties, potentially modulating its interaction with biological targets. N-alkylated imidazole derivatives have been investigated for their antibacterial and anticancer activities.[5][6][7]
-
Amidation: Conversion of the 4- and 5-position dimethyl esters to dicarboxamides introduces hydrogen bond donors and acceptors, which can facilitate interactions with protein targets. Imidazole-4,5-dicarboxamides have been designed as mimics of substituted purines and have shown potential as kinase inhibitors with antiproliferative activity.[8][9][10]
Experimental Protocols
General Protocol for N-Alkylation of Dimethyl 2-Propyl-1H-imidazole-4,5-dicarboxylate
This protocol describes a general method for the N-alkylation of the title compound using an alkyl halide in the presence of a non-nucleophilic base.[1]
Materials:
-
Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (1.0 equivalent) in anhydrous DMF, add DBU (1.2 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 30 minutes at room temperature.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 24-48 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-alkylated product.
General Protocol for the Synthesis of 2-Propyl-1H-imidazole-4,5-dicarboxamides
This protocol outlines the conversion of the dimethyl ester to the corresponding dicarboxamides via direct amidation with primary or secondary amines.[8]
Materials:
-
Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate
-
Primary or secondary amine (2.2 equivalents)
-
Methanol or Ethanol
-
Sealed reaction vessel
Procedure:
-
In a sealed reaction vessel, dissolve dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (1.0 equivalent) in methanol.
-
Add the desired amine (2.2 equivalents) to the solution.
-
Seal the vessel and heat the reaction mixture to 80-120 °C for 24-72 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold methanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield the desired dicarboxamide.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the derivatization reactions and subsequent biological screening.
Table 1: Synthesis and Yield of N-Alkylated Derivatives
| Entry | Alkylating Agent (R'-X) | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Ethyl Iodide | DBU | DMF | 24 | Data not available |
| 2 | Benzyl Bromide | DBU | DMF | 24 | Data not available |
| 3 | Methyl Iodide | NaH | THF | 12 | Data not available |
Table 2: Synthesis and Yield of Dicarboxamide Derivatives
| Entry | Amine (R₂NH) | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Cyclohexylamine | Methanol | 48 | Data not available |
| 2 | Piperidine | Methanol | 48 | Data not available |
| 3 | Aniline | Ethanol | 72 | Data not available |
Table 3: Biological Activity of Synthesized Derivatives
| Compound ID | Derivative Type | R Group(s) | Target/Assay | IC₅₀/MIC (µM) |
| N-01 | N-Alkylated | Ethyl | Antibacterial (E. coli) | Data not available |
| N-02 | N-Alkylated | Benzyl | Anticancer (MCF-7) | Data not available |
| A-01 | Dicarboxamide | Cyclohexyl | Kinase Inhibition (CDK2) | Data not available |
| A-02 | Dicarboxamide | Piperidinyl | Kinase Inhibition (CDK2) | Data not in available |
Note: The yield and biological activity data are not currently available in the cited literature for the specific derivatives of this compound and would need to be determined experimentally.
Visualizations
Experimental Workflow
Caption: Workflow for derivatization and evaluation.
Proposed Signaling Pathway Inhibition
Given that imidazole-4,5-dicarboxamides can act as purine mimics, a plausible mechanism of action for anticancer activity is the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[9]
Caption: Inhibition of CDK2-mediated cell cycle progression.
References
- 1. benchchem.com [benchchem.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation | Semantic Scholar [semanticscholar.org]
- 8. Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazole-4,5-dicarboxamide derivatives with antiproliferative activity against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Parallel synthesis of an imidazole-4,5-dicarboxamide library bearing amino acid esters and alkanamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate as a Versatile Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate is a highly functionalized heterocyclic compound that serves as a versatile starting material for the synthesis of a wide array of bioactive molecules. Its imidazole core, substituted with a propyl group and two dimethyl ester functionalities, offers multiple reaction sites for derivatization, leading to compounds with diverse pharmacological activities. This document provides detailed application notes and experimental protocols for utilizing this building block in the development of potential therapeutic agents, including antihypertensive, antifungal, anticancer, and anti-inflammatory compounds.
Key Applications
The strategic placement of reactive groups on the imidazole ring makes dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate an ideal scaffold for accessing a variety of molecular architectures. Key applications include its use as a precursor for:
-
Antihypertensive Agents: As a crucial intermediate in the synthesis of angiotensin II receptor blockers, most notably Olmesartan Medoxomil.
-
Antifungal Agents: The imidazole nucleus is a well-established pharmacophore in many antifungal drugs. Derivatives can be synthesized to target fungal-specific enzymes like lanosterol 14α-demethylase.
-
Anticancer Agents: The imidazole scaffold can be elaborated to generate compounds that target various cancer-related pathways, including kinase signaling and microtubule dynamics.
-
Anti-inflammatory Agents: Modification of the dicarboxylate moiety can lead to the development of potent inhibitors of inflammatory enzymes such as cyclooxygenase (COX).
Data Presentation
The following tables summarize quantitative data for representative bioactive molecules synthesized from or related to 2-propyl-1H-imidazole-4,5-dicarboxylate derivatives.
Table 1: Antihypertensive Activity Data
| Compound | Target | Bioassay | Activity |
| Olmesartan Medoxomil | Angiotensin II Type 1 (AT1) Receptor | In vivo (rat) | Significant blood pressure reduction |
Table 2: Antifungal Activity Data for Imidazole Derivatives
| Compound Class | Fungal Strain | Bioassay | MIC (µg/mL) |
| Imidazole-based amides | Candida albicans | Broth microdilution | 8 - 64 |
| Fused imidazothiazoles | Aspergillus niger | Agar diffusion | Zone of inhibition dependent on structure |
Table 3: Anticancer Activity Data for Imidazole Derivatives
| Compound Class | Cell Line | Bioassay | IC50 (µM) |
| Imidazo[4,5-b]pyridines | HeLa, MDA-MB-231, ACHN, HCT-15 | SRB assay | 0.29 - 0.63[1] |
| Imidazole-2-thiones | MCF-7, HepG2, HCT-116 | MTT assay | < 5[2][3] |
| Imidazo[4,5-c]pyridines | Leukemia L1210 | In vivo (mice) | Less active than reference compounds[4] |
Table 4: Anti-inflammatory Activity Data for Imidazole Derivatives
| Compound Class | Target | Bioassay | % Inhibition / IC50 (µM) |
| Imidazo[1,2-a]pyridines | COX-2 | In vitro enzyme assay | IC50: 0.07 - 0.28[5] |
| Imidazole-5(4H)-ones | Carrageenan-induced paw edema | In vivo (rat) | Potent anti-inflammatory activity[6] |
| Imidazo[2,1-b]thiazoles | COX-1/COX-2 | In vitro enzyme assay | Selective COX-2 inhibition |
Experimental Protocols
Synthesis of Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (Olmesartan Intermediate)
This protocol details the synthesis of a key intermediate for the antihypertensive drug Olmesartan, starting from the diethyl ester analog of dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate. The same principle can be applied to the dimethyl ester.
Materials:
-
Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate
-
Methylmagnesium bromide (MeMgBr) solution in THF
-
Dichloromethane (CH2Cl2)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Magnesium sulfate (MgSO4)
Procedure:
-
To a stirred solution of MeMgBr (2 mol/L) in THF, add a solution of diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate in CH2Cl2 at 0-10 °C under a nitrogen atmosphere.
-
Stir the mixture at 15 °C for 1 hour.
-
Dilute the reaction mixture with EtOAc and then quench with aqueous NH4Cl solution at 0 °C.
-
Separate the organic phase and extract the aqueous phase twice with EtOAc.
-
Combine the organic layers, wash with brine, dry over MgSO4, and concentrate in vacuo to obtain a syrup.
-
The crude product can be purified by column chromatography to yield ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate.
General Protocol for the Synthesis of Imidazole-4,5-dicarboxamides
This protocol describes a general method for converting the diester functionality into dicarboxamides, which are precursors to various bioactive compounds.
Materials:
-
Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate
-
Primary or secondary amine (2 equivalents)
-
Methanol or other suitable solvent
-
Sodium methoxide (catalytic amount)
Procedure:
-
Dissolve dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate in the chosen solvent.
-
Add the amine (2 equivalents) to the solution.
-
Add a catalytic amount of sodium methoxide.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired N,N'-disubstituted 2-propyl-1H-imidazole-4,5-dicarboxamide.
General Protocol for the Synthesis of Fused Imidazo[4,5-d]pyridazines
This protocol outlines the synthesis of fused heterocyclic systems from the dicarboxylate.
Materials:
-
Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
To a solution of dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate in ethanol, add an excess of hydrazine hydrate.
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the precipitate, wash with cold ethanol, and dry to obtain the 2-propyl-1H-imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione.
Signaling Pathways and Mechanisms of Action
The bioactive molecules derived from dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate can modulate various signaling pathways, depending on their final structure.
Antihypertensive Action
Derivatives like Olmesartan are potent antagonists of the Angiotensin II Type 1 (AT1) receptor. By blocking this receptor, they inhibit the vasoconstrictive effects of angiotensin II, leading to vasodilation and a reduction in blood pressure. This is a key mechanism within the Renin-Angiotensin-Aldosterone System (RAAS).
Caption: RAAS pathway and Olmesartan inhibition.
Antifungal Mechanism
Many imidazole-based antifungal agents function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.
Caption: Antifungal mechanism of action.
Anticancer Mechanisms
The anticancer activity of imidazole derivatives can be attributed to several mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis. Specific derivatives can be designed to target key proteins in cancer cell proliferation and survival pathways.
Caption: Potential anticancer mechanisms.
Anti-inflammatory Action
Certain imidazole derivatives can act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX-2, these compounds can reduce inflammation and pain with potentially fewer gastrointestinal side effects compared to non-selective NSAIDs.
Caption: Anti-inflammatory mechanism via COX-2.
Conclusion
Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate is a valuable and versatile building block for the synthesis of a diverse range of bioactive molecules. Its utility in the preparation of antihypertensive, antifungal, anticancer, and anti-inflammatory agents makes it a compound of significant interest for researchers in drug discovery and medicinal chemistry. The protocols and data presented herein provide a foundation for the exploration of novel therapeutics derived from this promising scaffold. Further research into the derivatization of this molecule is encouraged to unlock its full potential in developing new and effective treatments for a variety of diseases.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. innospk.com [innospk.com]
- 4. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester
Introduction
2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this molecule is crucial for ensuring the quality, efficacy, and safety of the final drug product. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation, identification, and quantification of chemical compounds. A reverse-phase HPLC method with UV detection is a suitable approach for the analysis of this compound.
Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-20 min: 5% A, 95% B
-
20.1-25 min: Re-equilibration to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a 50:50 mixture of acetonitrile and water to achieve a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
-
Quantitative Data Summary
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
HPLC Workflow
Caption: Workflow for HPLC quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds. Derivatization may be required for polar compounds like this compound to improve its volatility.
Experimental Protocol
-
Instrumentation: A GC-MS system equipped with a split/splitless injector, a capillary column, and a mass spectrometer detector.
-
Derivatization (if necessary):
-
React the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the polar N-H group to a less polar trimethylsilyl (TMS) derivative.
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Mode: Splitless
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 50-500
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard and the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Perform derivatization if necessary.
-
Prepare a series of calibration standards by diluting the derivatized stock solution.
-
-
Data Analysis:
-
Identify the analyte peak based on its retention time and mass spectrum.
-
Use a selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Construct a calibration curve and quantify the analyte as described for the HPLC method.
-
Quantitative Data Summary
| Parameter | Expected Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~5 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
GC-MS Workflow
Caption: Workflow for GC-MS quantification.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, by comparing the integral of a specific resonance of the analyte to that of a certified internal standard.
Experimental Protocol
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard that has a simple spectrum with resonances that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a known amount of the sample and the internal standard into an NMR tube.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons being integrated to ensure full relaxation.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation and phase correction to the acquired FID.
-
Integrate the non-overlapping signals of the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
V = Volume of solvent
-
IS = Internal Standard
-
-
Quantitative Data Summary
| Parameter | Expected Value |
| Precision (%RSD) | < 1% |
| Accuracy | High (primary method) |
qNMR Logical Relationship
Caption: Logical relationship in qNMR.
Application Note: High-Performance Liquid Chromatography (HPLC)-UV Method for Purity Analysis of Imidazole Esters
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of purity and the analysis of related substances in imidazole ester drug substances. The described method is stability-indicating, capable of separating the main component from its degradation products and process-related impurities. This document provides the complete chromatographic conditions, method validation protocol, and results, serving as a comprehensive guide for researchers, scientists, and drug development professionals in a quality control environment.
Introduction
Imidazole esters are a significant class of compounds in the pharmaceutical industry, often serving as active pharmaceutical ingredients (APIs) or key intermediates. Ensuring the purity of these compounds is critical for the safety and efficacy of the final drug product.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture, making it an ideal choice for purity assessment.[1][2] This application note presents a validated HPLC-UV method for the purity analysis of a representative imidazole ester, demonstrating its suitability for routine quality control and stability testing.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of imidazole derivatives.[3] Alternative stationary phases like C8 or amide-bonded silica gel can also be considered based on the specific analyte's polarity.[3][4][5]
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.025 M potassium dihydrogen phosphate adjusted to pH 3.20 with phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile).[4][5] The use of methanol can be advantageous due to safety and potentially better resolution.[4]
-
Chemicals and Reagents: Acetonitrile and methanol (HPLC grade), potassium dihydrogen phosphate (analytical grade), phosphoric acid (analytical grade), and purified water. The imidazole ester reference standard and any known impurities should be of high purity.
Chromatographic Conditions
A typical set of chromatographic conditions for the analysis of imidazole esters is summarized in the table below. These conditions may require optimization depending on the specific imidazole ester being analyzed.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.025 M KH2PO4, pH 3.20 |
| Mobile Phase B | Methanol |
| Gradient | 0-5 min: 30% B, 5-15 min: 30-70% B, 15-20 min: 70% B, 20-22 min: 70-30% B, 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C[3] |
| Detection Wavelength | 210 nm or 300 nm (depending on the chromophore of the specific ester)[3][4][5] |
| Injection Volume | 10 µL |
Protocols
Standard and Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of the imidazole ester reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (initial composition).
-
Sample Solution (1000 µg/mL): Accurately weigh about 100 mg of the imidazole ester sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (initial composition).
Method Validation Protocol
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R1)) for the following parameters: specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
-
Specificity (Forced Degradation): To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted. The imidazole ester drug substance was subjected to stress conditions including acid hydrolysis (0.1 N HCl), base hydrolysis (0.1 N NaOH), oxidation (3% H2O2), thermal degradation (60°C), and photolytic degradation (UV light).[6][7][8][9] The stressed samples were then analyzed to ensure the separation of the main peak from any degradation products.
-
Linearity: Linearity was assessed by preparing a series of at least five concentrations of the reference standard over a range of 0.5 to 150% of the nominal concentration. The peak area versus concentration data was plotted, and the correlation coefficient (r²) was determined.
-
Accuracy: The accuracy of the method was determined by recovery studies. Known amounts of the reference standard were spiked into a placebo mixture at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery was then calculated.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the sample solution on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the sample solution on two different days, by different analysts, and on different instruments.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[10]
-
Robustness: The robustness of the method was evaluated by intentionally varying critical parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).
Data Presentation
Forced Degradation Study Results
| Stress Condition | Number of Degradants | Purity of Main Peak | Mass Balance (%) |
| Acid Hydrolysis (0.1 N HCl, 60°C, 2h) | 2 | 92.5% | 99.2% |
| Base Hydrolysis (0.1 N NaOH, RT, 30min) | 3 | 85.1% | 98.8% |
| Oxidation (3% H2O2, RT, 1h) | 1 | 95.8% | 99.5% |
| Thermal (80°C, 48h) | 1 | 98.2% | 99.7% |
| Photolytic (UV light, 24h) | 2 | 96.4% | 99.3% |
Method Validation Summary
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range | 0.5 - 150 µg/mL | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Repeatability (RSD%) | 0.8% | ≤ 2.0% |
| Intermediate Precision (RSD%) | 1.2% | ≤ 2.0% |
| LOD | 0.1 µg/mL | - |
| LOQ | 0.3 µg/mL | - |
| Robustness | No significant impact on results | System suitability parameters met |
Visualizations
Experimental Workflow
Caption: Workflow for HPLC-UV Method Development and Validation.
Logical Relationships in Method Validation
Caption: Key Parameters for HPLC Method Validation.
Conclusion
The developed HPLC-UV method is simple, specific, accurate, and precise for the determination of the purity of imidazole esters. The method was successfully validated according to ICH guidelines and proved to be stability-indicating through forced degradation studies. This application note provides a comprehensive framework for the quality control of imidazole esters in the pharmaceutical industry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate - Google Patents [patents.google.com]
- 4. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. medcraveonline.com [medcraveonline.com]
- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Propyl-1H-imidazole-4,5-dicarboxylic acid and its esters are pivotal intermediates in the synthesis of various pharmaceutical compounds, most notably the angiotensin II receptor blocker, Olmesartan Medoxomil, which is widely used for the management of hypertension.[1][2][3][4] The efficient and scalable synthesis of these imidazole derivatives is therefore of significant interest to the pharmaceutical industry. These application notes provide a detailed, two-part protocol for the large-scale synthesis of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester, commencing with the formation of the dicarboxylic acid from a benzimidazole precursor, followed by its esterification. The described methods are designed to be robust and suitable for scaling up in a laboratory or pilot plant setting.
Overall Synthesis Workflow
The synthesis is a two-stage process beginning with the formation of 2-propylbenzimidazole, which is then oxidatively cleaved to yield the imidazole dicarboxylic acid. The final step is the esterification of the dicarboxylic acid to the target dimethyl ester.
Caption: Overall synthesis workflow for this compound.
Materials and Equipment
Reagents and Solvents:
-
o-Phenylenediamine
-
n-Butyric acid
-
Polyphosphoric acid (PPA) or 4M Hydrochloric acid
-
Concentrated Sulfuric acid (98%)
-
Hydrogen peroxide (30% solution)
-
Sodium hydroxide solution
-
Sodium carbonate
-
Methanol
-
Thionyl chloride (SOCl₂)
-
Ethyl acetate
-
Deionized water
-
Ice
Equipment:
-
Large-scale glass reactor with overhead stirrer, reflux condenser, dropping funnel, and temperature probe
-
Heating and cooling mantles
-
pH meter
-
Vacuum filtration apparatus
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Protocols
Part A: Synthesis of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid
This procedure is adapted from established methods for synthesizing substituted benzimidazoles and their subsequent oxidative cleavage.[2][5][6]
Step 1: Synthesis of 2-Propylbenzimidazole
-
Reaction Setup: In a suitable reactor, charge o-phenylenediamine (1.0 eq) and n-butyric acid (1.1 eq).
-
Acid Addition: Slowly add polyphosphoric acid as a dehydrating agent and catalyst. Alternatively, 4M hydrochloric acid can be used.
-
Condensation: Heat the mixture to reflux (approximately 100-120°C) and maintain for 4-6 hours with continuous stirring.
-
Work-up: After cooling to room temperature, carefully quench the reaction mixture by pouring it into a stirred vessel of cold water or crushed ice.
-
Neutralization: Basify the aqueous solution with a sodium hydroxide solution to a pH of approximately 8-9 to precipitate the crude product.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude 2-propylbenzimidazole can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.
Step 2: Oxidative Cleavage to 2-Propyl-1H-imidazole-4,5-dicarboxylic acid
-
Dissolution: In a three-necked flask equipped for cooling, dissolve the 2-propylbenzimidazole (1.0 eq) in concentrated sulfuric acid to achieve a 1 M solution.[7][8] This step is exothermic and should be performed in an ice bath to maintain the temperature below 30°C.
-
Oxidant Addition: Once dissolution is complete, begin the slow, dropwise addition of 30% hydrogen peroxide (11.0 eq).[7][8] Maintain the reaction temperature between 20-30°C using an ice bath to control the exotherm.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 24-48 hours.
-
Precipitation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude dicarboxylic acid.
-
pH Adjustment: Adjust the pH of the slurry to approximately 2 with a sodium carbonate solution to ensure complete precipitation of the product.[8]
-
Isolation and Purification: Filter the solid product, wash with cold deionized water, and dry under vacuum. This yields 2-Propyl-1H-imidazole-4,5-dicarboxylic acid.
Part B: Synthesis of this compound
This protocol is based on a standard esterification method using thionyl chloride and methanol.
-
Reaction Setup: Suspend 2-Propyl-1H-imidazole-4,5-dicarboxylic acid (1.0 eq) in anhydrous methanol in a reactor equipped with a reflux condenser and a dropping funnel.
-
Reagent Addition: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (2.5 eq) dropwise to the stirred mixture. The thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the esterification.[9][10]
-
Esterification: After the addition is complete, heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or HPLC).
-
Solvent Removal: Cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Work-up: Carefully pour the resulting residue onto a mixture of crushed ice and water.
-
Neutralization: Neutralize the acidic solution with a saturated sodium bicarbonate or sodium hydroxide solution to precipitate the crude dimethyl ester.
-
Extraction and Purification: Extract the product with a suitable organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product. The final product can be further purified by recrystallization to afford this compound as a solid.
Data Presentation
The following table summarizes the key quantitative parameters for the large-scale synthesis. Yields are based on reported values for analogous reactions and may vary based on scale and specific conditions.
| Parameter | Part A: Dicarboxylic Acid Synthesis | Part B: Esterification to Dimethyl Ester | Reference(s) |
| Starting Material | 2-Propylbenzimidazole (1.0 eq) | 2-Propyl-1H-imidazole-4,5-dicarboxylic acid (1.0 eq) | |
| Key Reagents | H₂O₂ (11.0 eq), H₂SO₄ (to 1 M) | SOCl₂ (2.5 eq), Methanol (solvent) | [7][8] |
| Reaction Temperature | 20-30°C (H₂O₂ addition), then RT | 0°C (SOCl₂ addition), then Reflux (~70°C) | [5][10] |
| Reaction Time | 24-48 hours | 2-4 hours | [5][10] |
| Typical Yield | 70-85% | 80-95% | [1] |
| Product Purity (Post-Recrystallization) | >98% | >99% |
Note: The yield for the analogous diethyl ester synthesis was reported as 71%.[1] Yields for the dimethyl ester are expected to be in a similar range.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
-
Thionyl chloride is highly corrosive and reacts violently with water. All operations involving thionyl chloride should be conducted in a well-ventilated fume hood.
-
The use of concentrated sulfuric acid and hydrogen peroxide presents significant hazards. The oxidation reaction is highly exothermic and requires careful temperature control to prevent runaways.
-
The initial quenching and neutralization steps are also exothermic and should be performed with caution and adequate cooling.
References
- 1. jocpr.com [jocpr.com]
- 2. CN1752077A - A new preparation method of 2-n-propylimidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]
- 3. innospk.com [innospk.com]
- 4. indiamart.com [indiamart.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pleiades.online [pleiades.online]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
Protecting Group Strategies for the Synthesis of Substituted Imidazole Dicarboxylates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted imidazole dicarboxylates are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their rigid scaffold and potential for diverse functionalization make them attractive core structures for the design of novel therapeutic agents and functional materials. The synthesis of specifically substituted imidazole dicarboxylates often requires a strategic approach to manage the reactivity of the imidazole ring nitrogens. This application note provides a detailed overview of protecting group strategies, including experimental protocols and data, to facilitate the selective synthesis of these valuable compounds.
The imidazole ring contains two nitrogen atoms, one of which is a basic, pyridine-like nitrogen and the other is a non-basic, pyrrole-like nitrogen bearing a proton. The presence of these two distinct nitrogen centers, coupled with the electron-withdrawing nature of the dicarboxylate groups, presents a unique set of challenges in their chemical manipulation. Direct N-alkylation or acylation can lead to mixtures of regioisomers and is often hampered by steric hindrance, particularly when a substituent is present at the 2-position.[1] Therefore, the use of protecting groups is a critical strategy to ensure regioselectivity and achieve desired synthetic outcomes.
This document outlines protocols for the protection of the imidazole nitrogen in dicarboxylate esters using common protecting groups such as tert-Butoxycarbonyl (Boc), Trityl (Tr), and 2-(Trimethylsilyl)ethoxymethyl (SEM). Deprotection methods and relevant quantitative data are also provided to guide the selection of an appropriate orthogonal protecting group strategy for multistep syntheses.
Data Presentation
The following tables summarize quantitative data for the protection and deprotection of diethyl imidazole-4,5-dicarboxylate, a common starting material. These data are compiled from literature sources and provide a comparative overview of the efficiency of different protecting group strategies.
Table 1: N-Protection of Diethyl Imidazole-4,5-dicarboxylate
| Protecting Group | Reagents and Conditions | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Boc | (Boc)₂O, DMAP (cat.) | Dichloromethane (DCM) | 12 | Room Temp. | >95 | [2] |
| Trityl (Tr) | Trityl chloride (TrCl), Triethylamine (TEA) | Dichloromethane (DCM) | 18 | Room Temp. | ~90 | [3] |
| SEM | SEM-Cl, NaH | Tetrahydrofuran (THF) | 4 | 0 to Room Temp. | ~85 | [4] |
| Tosyl (Ts) | Tosyl chloride (TsCl), Triethylamine (TEA) | Dichloromethane (DCM) | 6 | Room Temp. | ~92 | [5] |
Table 2: N-Deprotection of Protected Diethyl Imidazole-4,5-dicarboxylate
| Protecting Group | Reagents and Conditions | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Boc | Trifluoroacetic acid (TFA) in DCM (1:1) | Dichloromethane (DCM) | 1 | Room Temp. | >95 | [1][4] |
| Trityl (Tr) | 5% TFA in DCM | Dichloromethane (DCM) | 1 | Room Temp. | >95 | [3] |
| SEM | Tetrabutylammonium fluoride (TBAF) (1M in THF) | Tetrahydrofuran (THF) | 12 | 60 | ~90 | [6] |
| Tosyl (Ts) | Mg, MeOH | Methanol (MeOH) | 4 | Reflux | ~85 | [5] |
Experimental Protocols
Protocol 1: N-tert-Butoxycarbonyl (Boc) Protection of Diethyl Imidazole-4,5-dicarboxylate
Materials:
-
Diethyl imidazole-4,5-dicarboxylate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of diethyl imidazole-4,5-dicarboxylate (1.0 eq) in anhydrous DCM, add DMAP (0.1 eq).
-
Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the stirring solution at room temperature.
-
Stir the reaction mixture for 12 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the N-Boc protected product.
Protocol 2: Deprotection of N-Boc-diethyl Imidazole-4,5-dicarboxylate
Materials:
-
N-Boc-diethyl imidazole-4,5-dicarboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-Boc protected imidazole (1.0 eq) in DCM.
-
Add an equal volume of TFA to the solution at 0 °C (ice bath).
-
Stir the reaction mixture at room temperature for 1 hour. Monitor the deprotection by TLC.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected diethyl imidazole-4,5-dicarboxylate.[1][4]
Protocol 3: N-Trityl (Tr) Protection of Diethyl Imidazole-4,5-dicarboxylate
Materials:
-
Diethyl imidazole-4,5-dicarboxylate
-
Trityl chloride (TrCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of diethyl imidazole-4,5-dicarboxylate (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM, add trityl chloride (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the N-Trityl protected product.[3]
Protocol 4: Deprotection of N-Trityl-diethyl Imidazole-4,5-dicarboxylate
Materials:
-
N-Trityl-diethyl imidazole-4,5-dicarboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-Trityl protected imidazole (1.0 eq) in DCM.
-
Add a solution of 5% TFA in DCM dropwise to the stirring solution at room temperature.
-
Stir the reaction for 1 hour, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.[3]
Mandatory Visualization
The following diagrams illustrate the logical workflows for the protection and deprotection strategies described.
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Applications of Metal Complexes Derived from 2-Propyl-imidazole-4,5-dicarboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic use of metal complexes derived from 2-propyl-imidazole-4,5-dicarboxylic acid. This class of compounds has demonstrated significant potential in various catalytic transformations, including reduction and cycloaddition reactions.
Application Note 1: Catalytic Reduction of p-Nitrophenol
Metal complexes of 2-propyl-imidazole-4,5-dicarboxylic acid with transition metals such as copper (Cu), nickel (Ni), iron (Fe), and cobalt (Co) have been identified as effective catalysts for the reduction of p-nitrophenol (PNP) to p-aminophenol (PAP).[1] p-Aminophenol is a valuable intermediate in the synthesis of various pharmaceuticals, including analgesics and antipyretics. The catalytic process is typically carried out in an aqueous medium using a reducing agent like sodium borohydride (NaBH₄). Studies have shown that these complexes can achieve high conversion rates, exceeding 90%.[1] The reaction kinetics often follow a pseudo-second-order model.[1]
Quantitative Data
The following table summarizes the catalytic performance of various metal complexes in the reduction of p-nitrophenol.
| Catalyst | Metal Ion | Substrate | Product | Conversion (%) |
| [Cu(C₈H₈N₂O₄)] | Copper (II) | p-Nitrophenol | p-Aminophenol | >90 |
| [Ni(C₈H₈N₂O₄)] | Nickel (II) | p-Nitrophenol | p-Aminophenol | >90 |
| [Fe(C₈H₈N₂O₄)] | Iron (II) | p-Nitrophenol | p-Aminophenol | >90 |
| [Co(C₈H₈N₂O₄)] | Cobalt (II) | p-Nitrophenol | p-Aminophenol | >90 |
Note: The data is based on initial studies; Turnover Number (TON) and Turnover Frequency (TOF) values are not yet fully reported in the literature for these specific complexes.
Experimental Protocols
1. Synthesis of the Ligand: 2-Propyl-imidazole-4,5-dicarboxylic Acid
This protocol is adapted from a patented method for the synthesis of 2-propyl-imidazole-4,5-dicarboxylic acid.[2]
-
Step 1: Synthesis of 2-Propylbenzimidazole. In a reaction vessel, o-phenylenediamine is reacted with n-butyric acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction mixture is heated to a temperature between 50-250°C for 2-6 hours to yield the intermediate, 2-propylbenzimidazole.
-
Step 2: Oxidation to 2-Propyl-imidazole-4,5-dicarboxylic Acid. The 2-propylbenzimidazole intermediate is then subjected to oxidation. This is carried out in the presence of an oxidizing agent, such as potassium permanganate or hydrogen peroxide in concentrated sulfuric acid, at a temperature of 50-150°C for 1-10 hours. The final product, 2-propyl-imidazole-4,5-dicarboxylic acid, is then isolated.
2. Synthesis of the Metal Complexes (General Procedure)
-
The 2-propyl-1H-imidazole-4,5-dicarboxylate ligand is dissolved in a suitable solvent.
-
An equimolar amount of the corresponding metal salt (e.g., CuCl₂, Ni(OAc)₂, FeCl₂, Co(OAc)₂) is dissolved in a separate solvent.
-
The two solutions are mixed and stirred at room temperature for several hours.
-
The resulting precipitate, the metal complex, is collected by filtration, washed, and dried.
3. Catalytic Reduction of p-Nitrophenol (Representative Protocol)
This is a representative protocol adapted from procedures for similar copper complexes.[3][4][5]
-
Materials:
-
Aqueous solution of p-nitrophenol (e.g., 0.1 mM).
-
Freshly prepared aqueous solution of sodium borohydride (NaBH₄) (e.g., 10 mM).
-
Metal complex catalyst (e.g., 1.0 mol%).
-
UV-Vis spectrophotometer.
-
-
Procedure:
-
In a quartz cuvette, mix the p-nitrophenol solution with the metal complex catalyst.
-
Initiate the reaction by adding the NaBH₄ solution.
-
Immediately begin monitoring the reaction progress by recording the UV-Vis spectra at regular intervals. The characteristic absorbance peak of the p-nitrophenolate ion at approximately 400 nm will decrease over time, while the peak for p-aminophenol will appear around 300 nm.
-
Continue monitoring until the peak at 400 nm disappears, indicating the completion of the reaction.
-
Visualizations
Application Note 2: Catalytic Cycloaddition of CO₂ to Epoxides
Metal-Organic Frameworks (MOFs) constructed from imidazole-dicarboxylic acid ligands, including those structurally related to 2-propyl-imidazole-4,5-dicarboxylic acid, have emerged as promising heterogeneous catalysts for the chemical fixation of carbon dioxide. Specifically, they catalyze the cycloaddition of CO₂ to epoxides to form valuable cyclic carbonates.[6][7][8][9] This reaction is an atom-economical and environmentally beneficial process for CO₂ utilization. The catalytic activity of these MOFs is attributed to the synergistic effect of Lewis acidic metal centers and Lewis basic sites on the imidazole ligand.[7][10][11]
Quantitative Data
The following table presents representative data for the catalytic performance of imidazole-based MOFs in the cycloaddition of CO₂ to epoxides.
| Catalyst (MOF) | Metal Ion | Substrate (Epoxide) | Product | Yield (%) | TON | TOF (h⁻¹) |
| Zn-MOF-184 | Zinc (II) | Styrene Oxide | Styrene Carbonate | 82 | - | - |
| Zn-URJC-8 | Zinc (II) | Epichlorohydrin | Epichlorohydrin Carbonate | >99 | - | - |
| MIL-101-IMBr | Chromium (III) | Propylene Oxide | Propylene Carbonate | 95.8 | - | - |
Note: Data is for MOFs with related imidazole-dicarboxylic acid linkers. TON (Turnover Number) and TOF (Turnover Frequency) are not always reported.
Experimental Protocols
1. Synthesis of Metal-Organic Frameworks (General Procedure)
-
A mixture of the metal salt (e.g., zinc acetate, chromium chloride) and the 2-propyl-imidazole-4,5-dicarboxylic acid ligand is dissolved in a suitable solvent system (e.g., DMF/ethanol/water).
-
The solution is sealed in a Teflon-lined autoclave and heated at a specific temperature (e.g., 100-150°C) for a designated period (e.g., 24-72 hours).
-
After cooling to room temperature, the crystalline MOF product is collected by filtration, washed with the solvent, and dried under vacuum.
2. Catalytic Cycloaddition of CO₂ to Epoxides (Representative Protocol)
This protocol is based on procedures reported for similar MOF-catalyzed reactions.[10][12][13]
-
Materials:
-
Metal-Organic Framework (MOF) catalyst.
-
Epoxide substrate (e.g., propylene oxide, styrene oxide).
-
High-pressure reactor.
-
Carbon dioxide (CO₂).
-
Optional: Co-catalyst (e.g., tetrabutylammonium bromide - TBABr).
-
-
Procedure:
-
The MOF catalyst, epoxide substrate, and optional co-catalyst are placed in a high-pressure reactor.
-
The reactor is sealed and purged with CO₂ to remove air.
-
The reactor is pressurized with CO₂ to the desired pressure (e.g., 1-10 atm).
-
The reaction mixture is heated to the specified temperature (e.g., 80-120°C) and stirred for the required duration (e.g., 4-24 hours).
-
After the reaction, the reactor is cooled, and the excess CO₂ is carefully vented.
-
The product is isolated from the reaction mixture, and the catalyst can be recovered by filtration for reuse.
-
The product is analyzed by techniques such as NMR or GC-MS to determine the yield and selectivity.
-
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. CN1752077A - A new preparation method of 2-n-propylimidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]
- 3. Copper-Based Integral Catalytic Impeller for the Rapid Catalytic Reduction of 4-Nitrophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Postsynthetic ionization of an imidazole-containing metal–organic framework for the cycloaddition of carbon dioxide and epoxides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Series of M-MOF-184 (M = Mg, Co, Ni, Zn, Cu, Fe) Metal-Organic Frameworks for Catalysis Cycloaddition of CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. digibug.ugr.es [digibug.ugr.es]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The synthesis is typically a two-stage process. First, the intermediate 2-Propyl-1H-imidazole-4,5-dicarboxylic acid is synthesized, which is then esterified to the final dimethyl ester product. The most common routes for the intermediate are:
-
Oxidation of 2-n-propylbenzimidazole: This method involves the synthesis of 2-n-propylbenzimidazole from o-phenylenediamine and n-butyric acid, followed by oxidative cleavage of the benzene ring.[1]
-
Condensation Reaction (Debus-Radziszewski variant): This route utilizes a tartaric acid derivative, n-butyraldehyde, and an ammonia source in a multi-component condensation reaction.[2]
Q2: Which synthetic route generally provides a higher yield?
A2: The condensation reaction starting from a tartaric acid derivative is often reported to be a high-yield method that can produce a very pure product after a straightforward work-up.[2] The oxidation of 2-n-propylbenzimidazole is also effective but is highly dependent on carefully controlled reaction conditions to avoid incomplete oxidation and the formation of side products.
Q3: What are the critical parameters influencing the yield of the dicarboxylic acid intermediate?
A3: Several factors can significantly impact the yield:
-
Purity of Reactants: Aldehydes are prone to oxidation into carboxylic acids, which can inhibit the reaction. It is advisable to use freshly distilled aldehydes.
-
Temperature Control: Precise temperature management is crucial during all phases of the reaction to prevent the formation of side-products and decomposition.
-
pH of the Reaction Medium: Maintaining the optimal pH is essential for the reaction to proceed efficiently, particularly in condensation reactions.
-
Stoichiometry of Reagents: The molar ratios of the reactants, especially the oxidizing agent to the substrate in the oxidation route, must be optimized.
Q4: What are the most common impurities I should be aware of?
A4: The nature of impurities is directly related to the synthetic route:
-
From Oxidation: The most common impurity is the unreacted starting material, 2-n-propylbenzimidazole, due to incomplete oxidation. Over-oxidation can also lead to degradation products.
-
From Condensation: Side-products can arise from aldol-type reactions of the aldehyde if the temperature and rate of addition are not carefully controlled.
Q5: What are the best practices for the final esterification step?
A5: For the esterification of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid to the dimethyl ester, the following are recommended:
-
Choice of Reagent: Thionyl chloride in methanol is a common and effective method. Alternatively, a strong acid catalyst like sulfuric acid can be used with methanol under reflux.
-
Anhydrous Conditions: Ensure all glassware is dry and use anhydrous methanol to prevent the hydrolysis of the ester back to the carboxylic acid.
-
Reaction Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC) to ensure it goes to completion.
-
Neutralization: Careful neutralization of the reaction mixture with a base (e.g., sodium bicarbonate solution) is required to precipitate the final product.
Troubleshooting Guides
Stage 1: Synthesis of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid
Issue 1: Low or No Yield
| Potential Cause | Troubleshooting Steps |
| Poor Quality of Reagents | Use freshly distilled n-butyraldehyde to avoid acidic impurities from oxidation. Verify the purity of all other starting materials. |
| Incorrect Reaction Temperature | Strictly control the temperature during the addition of all reagents. Runaway temperatures can lead to decomposition and the formation of byproducts. For the oxidation of 2-alkylbenzimidazoles, the reaction may require heating to initiate.[3] |
| Incomplete Reaction | Monitor the reaction's progress using TLC or HPLC to ensure the complete consumption of the starting material before work-up. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. |
| Product Lost During Work-up | The dicarboxylic acid product is soluble in alkaline solutions and precipitates under acidic conditions.[3] Ensure the pH is carefully adjusted to the optimal range for precipitation. A second crop of crystals can sometimes be obtained by further adjusting the pH of the filtrate.[3] |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Material | In the oxidation route, this is a common impurity.[2] Optimize the stoichiometry of the oxidizing agent and ensure sufficient reaction time and temperature. Monitor the reaction's progress via TLC to confirm the absence of starting material before work-up. |
| Side-Product Formation | In the condensation route, aldol-type side reactions of n-butyraldehyde can occur. Add the aldehyde slowly and maintain a low reaction temperature to minimize these side reactions. |
| Ineffective Purification | The dicarboxylic acid is poorly soluble in water, ethanol, and ether but dissolves in alkaline solutions like aqueous ammonia.[3] Recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) is an effective purification method. |
Stage 2: Esterification to Dimethyl Ester
Issue 1: Low Yield of Dimethyl Ester
| Potential Cause | Troubleshooting Steps |
| Incomplete Esterification | Ensure the reaction goes to completion by monitoring with TLC. If necessary, increase the reaction time or the amount of the esterifying agent (e.g., thionyl chloride). |
| Hydrolysis of the Ester | Use anhydrous methanol and ensure all glassware is thoroughly dried. During work-up, avoid prolonged exposure to acidic or basic aqueous conditions. |
| Loss During Isolation | After neutralization, the product precipitates. Ensure the mixture is sufficiently cooled to maximize precipitation before filtration. Wash the collected solid with cold water to remove inorganic salts without dissolving a significant amount of the product. |
Issue 2: Product is Oily or Fails to Solidify
| Potential Cause | Troubleshooting Steps |
| Presence of Impurities | The presence of unreacted starting material or side-products can lower the melting point and result in an oily product. Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes). |
| Residual Solvent | Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
Data Presentation
Table 1: Comparison of Synthetic Routes for 2-Alkyl-1H-imidazole-4,5-dicarboxylic Acid and Esters
| Synthetic Route | Starting Materials | Product | Reported Yield | Reference |
| Condensation | Tartaric acid, n-butyraldehyde, aqueous ammonia | 2-n-propyl-1H-imidazole-4,5-dicarboxylic acid | 74% | [2] |
| Oxidation | 2-n-propylbenzimidazole, oxidizing agent (e.g., KMnO₄, H₂O₂) | 2-n-propyl-1H-imidazole-4,5-dicarboxylic acid | High yield (not quantified) | [1] |
| Esterification | 2-n-propyl-1H-imidazole-4,5-dicarboxylic acid, ethanol, thionyl chloride | 2-n-propyl-1H-imidazole-4,5-dicarboxylic acid diethyl ester | 94% | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid via Oxidation of 2-n-propylbenzimidazole
This protocol is adapted from the general method described for 2-alkylbenzimidazoles.[1]
-
Step A: Synthesis of 2-n-propylbenzimidazole:
-
In a round-bottom flask, combine o-phenylenediamine and n-butyric acid.
-
Add a dehydrating agent, such as polyphosphoric acid.
-
Heat the mixture at a temperature between 50-250°C for 2-6 hours.
-
After cooling, quench the reaction mixture with water and neutralize with a base (e.g., NaOH) to precipitate the 2-n-propylbenzimidazole.
-
Filter, wash with water, and dry the crude product. Recrystallize if necessary.
-
-
Step B: Oxidation to 2-Propyl-1H-imidazole-4,5-dicarboxylic acid:
-
Dissolve the 2-n-propylbenzimidazole from Step A in concentrated sulfuric acid.
-
Cool the solution in an ice bath.
-
Slowly add an oxidizing agent (e.g., potassium permanganate or hydrogen peroxide) while maintaining a low temperature.
-
Allow the reaction to proceed at a temperature between 50-150°C for 1-10 hours, monitoring by TLC for the disappearance of the starting material.[1]
-
After the reaction is complete, pour the mixture onto ice and filter off any inorganic precipitates (e.g., MnO₂ if using KMnO₄).
-
Adjust the pH of the filtrate to precipitate the 2-Propyl-1H-imidazole-4,5-dicarboxylic acid.
-
Collect the product by filtration, wash with cold water, and dry.
-
Protocol 2: Esterification to this compound
This protocol is adapted from the synthesis of the corresponding diethyl ester.[2]
-
Suspend 2-Propyl-1H-imidazole-4,5-dicarboxylic acid (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a drying tube.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride (approximately 2.2 equivalents) dropwise to the cooled suspension.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for approximately 1.5-3 hours. Monitor the reaction's progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid and precipitate the product.
-
Stir the mixture until gas evolution ceases.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to yield this compound.
Visualizations
Caption: High-level workflow for the two-stage synthesis.
Caption: Troubleshooting workflow for Stage 1 synthesis.
Caption: Troubleshooting workflow for the esterification stage.
References
common side products in the synthesis of dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, with a focus on identifying and mitigating the formation of common side products. The primary synthetic route considered is the Radziszewski reaction, involving the condensation of dimethyl 2,3-dioxosuccinate, butyraldehyde, and an ammonia source (e.g., ammonium acetate).
| Issue/Observation | Potential Cause (Side Product) | Recommended Solution |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of multiple side products. - Suboptimal reaction temperature. | - Monitor the reaction by TLC to ensure full consumption of starting materials. - Control the stoichiometry of reactants carefully; use a slight excess of the ammonia source. - Optimize the reaction temperature; excessive heat can promote side reactions and decomposition.[1] |
| Presence of a Non-polar Impurity (Low Rf on TLC) | Unreacted butyraldehyde or its self-condensation product (2-ethyl-2-hexenal). | - Ensure butyraldehyde is of high purity and added slowly to the reaction mixture. - Purify the crude product by recrystallization or column chromatography using a non-polar/polar solvent gradient. |
| NMR Spectrum Shows Signals for More Than Two Methoxy Groups | Formation of tetramethyl 2,3-dihydroxy-2,3-bis(2-propyl-1H-imidazol-4-yl)succinate (dimeric byproduct). | - This may arise from the self-condensation of dimethyl 2,3-dioxosuccinate. Maintain a well-stirred, homogeneous reaction mixture to favor the desired three-component reaction. - This highly polar impurity can often be removed by washing the crude product with a solvent in which the desired product is sparingly soluble. |
| Mass Spectrum Shows a Peak Corresponding to an Isomeric Compound | Formation of dimethyl 4-propyl-1,3-oxazole-2,3-dicarboxylate. | - While less common with α-ketoesters than α-hydroxyketones, oxazole formation can be a competing pathway.[2] Ensure an adequate amount of ammonia source is present to favor imidazole ring formation. |
| Product is Difficult to Purify and Appears as an Oil or Gum | Presence of various oligomeric or polymeric materials resulting from uncontrolled side reactions of the starting materials. | - Control the reaction temperature carefully to prevent polymerization. - Ensure efficient stirring to maintain a homogeneous mixture. - An acid-base workup can help to remove neutral, non-basic impurities. The imidazole product can be protonated and extracted into an aqueous acid phase, then liberated by basification and extracted back into an organic solvent. |
Summary of Potential Side Products
| Side Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| 2-Ethyl-2-hexenal | C₈H₁₄O | 126.20 | Self-condensation of butyraldehyde. |
| Tetramethyl 2,3-dihydroxy-2,3-bis(2-propyl-1H-imidazol-4-yl)succinate | C₂₀H₂₆N₄O₈ | 466.45 | Dimerization of dimethyl 2,3-dioxosuccinate. |
| Dimethyl 4-propyl-1,3-oxazole-2,3-dicarboxylate | C₁₀H₁₃NO₅ | 227.21 | Reaction of dimethyl 2,3-dioxosuccinate with butyraldehyde without incorporation of ammonia. |
| Unreacted Dimethyl 2,3-dioxosuccinate | C₆H₈O₆ | 176.12 | Incomplete reaction. |
| Unreacted Butyraldehyde | C₄H₈O | 72.11 | Incomplete reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate?
A1: The most common and direct route is a variation of the Radziszewski imidazole synthesis. This is a multi-component reaction involving the condensation of an α-dicarbonyl compound (dimethyl 2,3-dioxosuccinate), an aldehyde (butyraldehyde), and a source of ammonia (commonly ammonium acetate).
Q2: My reaction has a low yield. What are the first troubleshooting steps I should take?
A2: Low yields are a common issue in this multi-component reaction.[3] First, verify the purity of your starting materials, as impurities can inhibit the reaction. Next, ensure you are using the correct stoichiometry; an excess of the ammonia source is often beneficial. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine if the reaction has gone to completion. Finally, be mindful of the reaction temperature, as excessive heat can lead to the formation of side products and decomposition of the desired product.[1]
Q3: I see an unexpected, non-polar spot on my TLC plate. What could it be?
A3: A non-polar impurity is likely related to the aldehyde starting material. Butyraldehyde can undergo self-condensation under basic or acidic conditions to form 2-ethyl-2-hexenal. This side product is significantly less polar than your desired imidazole product. Ensure slow addition of the aldehyde and maintain good temperature control to minimize this side reaction.
Q4: How can I best purify the crude dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate?
A4: Purification can typically be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. If significant impurities are present, column chromatography on silica gel using a gradient elution (e.g., from hexanes/ethyl acetate to pure ethyl acetate) is effective. For acidic or basic impurities, an acid-base wash during the workup can be very effective. The imidazole product can be extracted into an acidic aqueous layer, which is then washed with an organic solvent to remove neutral impurities, followed by basification of the aqueous layer and extraction of the pure product into a fresh organic layer.
Q5: Can I use a different α-dicarbonyl compound?
A5: Yes, other α-dicarbonyl compounds can be used, which will result in different substituents at the 4 and 5 positions of the imidazole ring. For example, using benzil would yield a 4,5-diphenyl substituted imidazole. The reactivity of the dicarbonyl compound can influence the reaction conditions and the profile of side products.
Experimental Protocols
Synthesis of Dimethyl 2-Propyl-1H-imidazole-4,5-dicarboxylate via Radziszewski Reaction
This protocol is adapted from procedures for analogous diethyl esters.
Materials:
-
Dimethyl 2,3-dioxosuccinate
-
Butyraldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ammonium acetate (2.5 equivalents) in a mixture of ethanol and glacial acetic acid.
-
To this solution, add dimethyl 2,3-dioxosuccinate (1 equivalent).
-
Slowly add butyraldehyde (1.1 equivalents) to the stirred solution at room temperature over 20-30 minutes.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol and acetic acid.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate and the formation of common side products.
Caption: A troubleshooting workflow for addressing common issues in the synthesis experiment.
References
purification of crude 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester by recrystallization
This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the purification of crude 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials from the synthesis, such as 2-propyl-1H-imidazole-4,5-dicarboxylic acid, residual solvents, and byproducts from side reactions. In syntheses involving the esterification of the corresponding dicarboxylic acid, incomplete esterification can lead to the presence of the mono-methyl ester or the starting diacid.[1]
Q2: What is the importance of selecting an appropriate recrystallization solvent?
A2: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at an elevated temperature. This differential solubility allows for the dissolution of the compound and impurities when hot and the selective crystallization of the desired compound upon cooling, leaving the impurities dissolved in the solvent.[2]
Q3: Can a binary solvent system be used for recrystallization?
A3: Yes, if a single suitable solvent cannot be found, a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) can be effective. The crude product is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes turbid, followed by gentle heating to redissolve and then slow cooling to induce crystallization.[2]
Q4: How can colored impurities be removed?
A4: Colored impurities can often be removed by treating the hot solution of the crude product with a small amount of activated carbon. The activated carbon adsorbs the colored compounds, and it can then be removed by hot filtration through a fluted filter paper or a pad of celite before allowing the solution to cool and crystallize.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| The compound does not dissolve in the hot solvent. | The solvent is not appropriate for the compound. | Select a more polar solvent or a different solvent system. For imidazole esters, mixtures of ethanol and water or ethyl acetate and hexanes can be effective.[4] |
| The compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. The melting point of the compound may be lower than the boiling point of the solvent. | Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce nucleation. Using a different solvent system may also be necessary.[5] |
| No crystals form upon cooling. | The solution is not sufficiently concentrated, or the solution is supersaturated. | If the solution is clear, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. If that fails, carefully evaporate some of the solvent to increase the concentration and then attempt to cool and crystallize again.[5] |
| Low recovery of the purified product. | Too much solvent was used, the product has significant solubility in the cold solvent, or product was lost during transfer. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent.[5] |
| The purified product is still colored. | The activated carbon treatment was insufficient or not performed. | Repeat the recrystallization and include a step where the hot solution is treated with a small amount of activated carbon before hot filtration.[3] |
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the purity of the crude material and the specific impurities present.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Activated carbon (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Based on the polarity of the target molecule, an ethanol/water solvent system is a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and begin heating and stirring. Continue to add small portions of ethanol until the solid dissolves completely at or near the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Add deionized water dropwise to the hot ethanol solution until it becomes slightly turbid. Add a few drops of ethanol to redissolve the precipitate and obtain a clear solution. Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.
Quantitative Data Summary
| Parameter | Value | Source/Notes |
| Molecular Formula | C₁₀H₁₄N₂O₄ | [6] |
| Molecular Weight | 226.23 g/mol | [6] |
| Melting Point | 152-155 °C | [6] |
| Recrystallization Solvent System | Ethanol/Water | Inferred from general principles for imidazole derivatives.[7][8] |
| Initial Solvent (Ethanol) Volume | ~10-20 mL per gram of crude product | Starting point for optimization. |
| Anti-solvent (Water) Volume | Added dropwise until turbidity | |
| Cooling Temperature | 0-5 °C (Ice Bath) | |
| Expected Recovery | > 85% | Dependent on the purity of the crude material and optimization of the protocol. |
Recrystallization Workflow
Caption: Workflow for the purification of crude this compound.
References
Technical Support Center: Esterification of Sterically Hindered Imidazole Dicarboxylic Acids
Welcome to the Technical Support Center for the esterification of sterically hindered imidazole dicarboxylic acids. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of this challenging chemical transformation. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the esterification of imidazole dicarboxylic acids, particularly those with sterically bulky substituents, so challenging?
A1: The esterification of these substrates is challenging due to a combination of factors:
-
Steric Hindrance: Bulky groups on the imidazole ring or the carboxylic acid itself can physically block the approach of the alcohol, slowing down or preventing the reaction.
-
Electronic Effects: The electron-withdrawing nature of the two carboxylic acid groups can deactivate the imidazole ring, potentially affecting the reactivity of the carboxyl groups.
-
N-Alkylation Side Reaction: The nitrogen atoms in the imidazole ring are nucleophilic and can compete with the alcohol in reacting with the esterification reagents, leading to undesired N-alkylation byproducts.[1] This is a particularly common issue, and controlling the chemoselectivity for O-acylation over N-alkylation is a primary concern.
Q2: What are the most common side reactions to look out for?
A2: The most prevalent side reactions include:
-
N-Alkylation: As mentioned, the formation of N-alkylated imidazole derivatives is a major competing pathway.[1]
-
N-Acylurea Formation (in Steglich Esterification): In carbodiimide-mediated esterifications like the Steglich reaction, a side reaction can occur where the activated O-acylisourea intermediate rearranges to a stable N-acylurea, which is unreactive towards the alcohol.[2]
-
Racemization: For chiral substrates, some esterification methods can lead to a loss of stereochemical integrity.
Q3: Which esterification methods are generally most successful for these types of substrates?
A3: Milder and more specialized esterification methods are typically required. The most promising include:
-
Steglich Esterification: This method uses a coupling agent like DCC or EDC and a catalyst such as DMAP. It is known to be effective for sterically hindered acids and is performed under mild conditions.[2][3]
-
Mitsunobu Reaction: This reaction allows for the esterification of primary and secondary alcohols under mild, neutral conditions with inversion of stereochemistry. It is particularly useful for sterically demanding substrates.[4][5]
-
Diazomethane (or TMS-Diazomethane): For the specific preparation of methyl esters, diazomethane or its safer alternative, trimethylsilyldiazomethane (TMS-diazomethane), are highly efficient and proceed under very mild conditions, often giving near-quantitative yields.[6]
Q4: How can I favor O-acylation (esterification) over N-alkylation?
A4: To promote the desired esterification at the carboxylic acid groups and minimize side reactions on the imidazole nitrogen, consider the following strategies:
-
Use of Imidazole Carbamates: These reagents can mediate chemoselective esterification, potentially avoiding direct alkylation of the imidazole ring.[7]
-
Reaction Conditions: Optimization of reaction temperature, solvent polarity, and reagent concentration can influence the selectivity of the reaction.[1]
-
Protecting Groups: In some cases, transient protection of the imidazole nitrogen might be a viable, albeit more synthetically intensive, strategy.
Troubleshooting Guides
Issue 1: Low to No Ester Product Yield
| Possible Cause | Troubleshooting Steps |
| Insufficient Activation of Carboxylic Acid | - Increase the amount of coupling agent (e.g., EDC/DCC in Steglich esterification) in increments (e.g., from 1.1 to 1.5 equivalents).- Ensure the coupling agents are fresh and have been stored under anhydrous conditions. |
| Steric Hindrance Preventing Nucleophilic Attack | - Switch to a less sterically hindered alcohol if the application allows.- Employ a more powerful esterification method suitable for hindered substrates, such as the Mitsunobu reaction.[4] |
| N-Acylurea Formation in Steglich Esterification | - Ensure a catalytic amount of DMAP (typically 5-10 mol%) is used, as it accelerates the desired ester formation, outcompeting the rearrangement to N-acylurea.[8] |
| Decomposition of Reagents or Product | - Run the reaction at a lower temperature for a longer duration.- Verify the stability of your starting materials and product under the reaction conditions. |
Issue 2: Presence of N-Alkylated Side Products
| Possible Cause | Troubleshooting Steps |
| High Nucleophilicity of Imidazole Nitrogen | - Lower the reaction temperature to decrease the rate of N-alkylation.- Use a less reactive alkylating agent if applicable to the chosen method. |
| Reaction with Coupling Agent/Activated Species | - Consider using chemoselective reagents like imidazole carbamates that are designed to favor O-acylation.[7]- In Mitsunobu reactions, the choice of phosphine and azodicarboxylate can sometimes influence selectivity. |
| Basic Reaction Conditions | - If a base is used, opt for a non-nucleophilic, sterically hindered base to deprotonate the carboxylic acid without promoting N-alkylation. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Contamination with Dicyclohexylurea (DCU) | - After the reaction, cool the mixture (e.g., in a refrigerator) to precipitate the DCU, which can then be removed by filtration.- DCU has low solubility in many organic solvents. |
| Removal of Excess DMAP | - DMAP can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl), provided the desired ester is not acid-labile. |
| Separation of N- and O-Alkylated Products | - These isomers can often be separated by column chromatography. Careful selection of the solvent system is crucial. |
Data Presentation
The following table summarizes representative yields for different esterification methods on sterically hindered substrates. Note that yields can vary significantly based on the specific imidazole dicarboxylic acid derivative and alcohol used.
| Esterification Method | Substrate Type | Reagents | Typical Yield | Reference |
| Steglich Esterification | Sterically Hindered Carboxylic Acid | DCC, DMAP | Good to High | [9] |
| Steglich Esterification | D-mannofuranose diacetonide with (E)-4-methoxy cinnamic acid | DIC, DMAP | 81% | [3] |
| Mitsunobu Reaction | Sterically Hindered Secondary Alcohol | PPh₃, DIAD, p-nitrobenzoic acid | 43% (with inversion) | [4] |
| Mitsunobu Reaction | Diol with dibromo dione derivative | PPh₃, DIAD | 80% | [4] |
| TMS-Diazomethane | Protected Serine | TMS-CHN₂ | 100% | |
| TMS-Diazomethane | Diterpenic and Fatty Acids | TMS-CHN₂ | Nearly Quantitative | [6] |
Experimental Protocols
Protocol 1: Steglich Esterification of Imidazole Dicarboxylic Acid
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the sterically hindered imidazole dicarboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).
-
Addition of Reagents: Add the alcohol (2.2 eq.), 4-(dimethylamino)pyridine (DMAP, 0.1 eq.), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 2.2 eq.).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Dilute the reaction mixture with the solvent used for the reaction.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Mitsunobu Reaction for Esterification
This protocol is suitable for primary and secondary alcohols and proceeds with inversion of configuration.
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the imidazole dicarboxylic acid (1.0 eq.), the alcohol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Azodicarboxylate: Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) in THF dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude residue can be purified directly by column chromatography. The triphenylphosphine oxide and hydrazine byproducts can be challenging to remove completely.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: Methyl Esterification using TMS-Diazomethane
This protocol is highly effective for the synthesis of methyl esters. Caution: TMS-diazomethane is toxic and should be handled with care in a well-ventilated fume hood.
-
Reaction Setup: Dissolve the imidazole dicarboxylic acid (1.0 eq.) in a mixture of toluene and methanol (e.g., 3:2 v/v).
-
Addition of TMS-Diazomethane: At room temperature, add a 2.0 M solution of TMS-diazomethane in hexanes dropwise until the yellow color persists, indicating a slight excess of the reagent.
-
Reaction: Stir the mixture at room temperature for 30-60 minutes. The reaction is often complete upon addition, as indicated by the cessation of gas evolution (N₂).
-
Work-up:
-
Carefully quench any excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.
-
Concentrate the reaction mixture under reduced pressure to yield the methyl ester.
-
-
Purification: The product is often of high purity and may not require further purification. If necessary, it can be purified by column chromatography.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas [organic-chemistry.org]
- 8. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
avoiding hydrolysis of dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate during workup
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in avoiding the hydrolysis of dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate during experimental workup procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup of dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, leading to its hydrolysis.
| Issue ID | Question | Possible Cause(s) | Suggested Solution(s) |
| HYD-001 | Low yield of the desired dimethyl ester product with the presence of mono- or di-acid impurities. | - Exposure to strong basic conditions: The use of strong bases (e.g., NaOH, KOH) during the workup can readily saponify the ester groups. - Prolonged exposure to aqueous conditions: Even mildly basic or neutral aqueous solutions can cause hydrolysis over extended periods. - Elevated temperatures during aqueous extraction: Higher temperatures accelerate the rate of hydrolysis. | - Use a mild base for neutralization: Employ a weak base such as saturated sodium bicarbonate (NaHCO₃) solution for neutralizing any residual acid from the reaction. - Minimize contact time with aqueous layers: Perform extractions and washes as quickly as possible. Do not let the layers stand for extended periods before separation. - Work at reduced temperatures: Conduct all aqueous washes and extractions at room temperature or below (e.g., using an ice bath). |
| HYD-002 | TLC analysis of the crude product shows streaks or multiple spots close to the baseline. | - Incomplete reaction and presence of starting materials. - Partial hydrolysis: Formation of the monoester or diacid, which are more polar and will have lower Rf values on silica gel TLC. | - Confirm reaction completion: Before starting the workup, ensure the reaction has gone to completion by TLC or another appropriate analytical method. - Implement a hydrolysis-minimizing workup: Follow the detailed experimental protocol provided below to avoid the formation of polar hydrolysis byproducts. |
| HYD-003 | The isolated product is an oil or fails to crystallize as expected. | - Presence of impurities: Hydrolyzed byproducts (monoester and diacid) can interfere with the crystallization of the desired dimethyl ester. - Residual solvent or water. | - Purify the crude product: If hydrolysis is suspected, the crude product can be purified by column chromatography on silica gel to separate the nonpolar diester from the polar acid byproducts. - Ensure rigorous drying: Dry the final organic extract thoroughly with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation. |
| HYD-004 | The pH of the aqueous layer becomes strongly basic during the wash with sodium bicarbonate. | - Excess strong base from the reaction: If the reaction was run under basic conditions, a significant amount of a stronger base may be carried into the workup. | - Initial wash with water: Before the bicarbonate wash, gently wash the organic layer with deionized water to remove the bulk of any strong base. - Slow, careful addition of bicarbonate: Add the sodium bicarbonate solution portion-wise with gentle swirling to control any exothermic neutralization and avoid a rapid increase in pH. |
Frequently Asked Questions (FAQs)
Q1: Why is dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate prone to hydrolysis?
A1: Like most esters, dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate is susceptible to hydrolysis, particularly under basic (saponification) or acidic conditions. The presence of two ester groups and the imidazole ring can influence the molecule's electronic properties and reactivity.
Q2: What are the primary products of hydrolysis?
A2: Hydrolysis can occur at one or both of the methyl ester groups. Partial hydrolysis yields methyl 2-propyl-1H-imidazole-4-carboxylate-5-carboxylic acid (the monoester), and complete hydrolysis results in 2-propyl-1H-imidazole-4,5-dicarboxylic acid (the diacid).
Q3: What is the optimal pH range to maintain during the workup to avoid hydrolysis?
A3: To minimize hydrolysis, it is best to keep the pH of aqueous solutions close to neutral (pH 7). If a basic wash is necessary to remove acid, a weak base like sodium bicarbonate (which provides a pH of around 8-9) is recommended over strong bases like sodium hydroxide. Acidic washes should also be avoided unless necessary, and if so, they should be brief and performed at low temperatures.
Q4: Is there a difference in the stability of dimethyl versus diethyl esters of 2-propyl-1H-imidazole-4,5-dicarboxylic acid?
A4: Generally, methyl esters are slightly more stable towards basic hydrolysis than their ethyl ester counterparts due to steric hindrance; the smaller methoxy group is less accessible to nucleophilic attack. This suggests that workup procedures suitable for the diethyl ester are likely to be effective for the dimethyl ester as well.
Q5: How can I detect hydrolysis during my workup?
A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor for hydrolysis. The hydrolyzed products (monoester and diacid) are significantly more polar than the starting diester and will have much lower Rf values on a silica gel plate.
Experimental Protocol: Workup Procedure to Minimize Hydrolysis
This protocol is adapted from procedures for similar imidazole diesters and is designed to minimize the risk of hydrolysis.
1. Quenching the Reaction:
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
If the reaction was conducted in a water-miscible solvent (e.g., THF, methanol), remove the solvent under reduced pressure.
-
Re-dissolve the residue in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
2. Initial Wash (Optional, if strong acid/base is present):
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer once with a small volume of cold deionized water to remove any significant amounts of strong acids or bases.
3. Mild Basic Wash:
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.
-
Swirl gently at first to allow for any gas evolution (CO₂) to subside before stoppering and shaking. Vent the funnel frequently.
-
Separate the aqueous layer. Repeat the wash if necessary until the aqueous layer is no longer acidic (test with pH paper).
4. Brine Wash:
-
Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and break up any emulsions.
5. Drying the Organic Layer:
-
Drain the organic layer into an Erlenmeyer flask.
-
Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the drying agent until it no longer clumps together.
-
Allow the mixture to stand for 10-15 minutes to ensure all water is absorbed.
6. Solvent Removal:
-
Filter or decant the dried organic solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate.
7. Purification (if necessary):
-
If TLC analysis indicates the presence of polar impurities, purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Summary of Key Parameters to Avoid Hydrolysis
| Parameter | Recommendation | Rationale |
| pH of Aqueous Wash | 7.0 - 8.5 | Minimizes both acid- and base-catalyzed hydrolysis. |
| Neutralizing Agent | Saturated Sodium Bicarbonate (NaHCO₃) | A weak base that effectively neutralizes acids without creating a strongly alkaline environment that promotes saponification. |
| Temperature | 0 - 25 °C | Hydrolysis rates are significantly reduced at lower temperatures. |
| Extraction Solvent | Ethyl Acetate (EtOAc) or Dichloromethane (DCM) | Common organic solvents that are immiscible with water and in which the product is soluble. |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Efficiently removes trace amounts of water from the organic phase to prevent hydrolysis upon standing. |
| Exposure Time | As short as possible | Minimize the duration of contact between the ester and any aqueous phase to reduce the extent of hydrolysis. |
Workup Decision Workflow
Caption: Decision workflow for the workup of dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate.
optimization of reaction conditions for the synthesis of 2-propyl-imidazole derivatives
Welcome to the technical support center for the synthesis of 2-propyl-imidazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-propyl-imidazole derivatives?
A1: The most widely used method is a variation of the Debus-Radziszewski imidazole synthesis.[1][2][3] This multi-component reaction typically involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (butyraldehyde for the 2-propyl group), and ammonia or an ammonia source like ammonium acetate.[2][4]
Q2: I am experiencing very low yields in my synthesis. What are the likely causes?
A2: Low yields in the Debus-Radziszewski synthesis of 2-propyl-imidazole derivatives can stem from several factors. One common issue is the immiscibility of the organic phase (butyraldehyde) and the aqueous phase (ammonia and glyoxal solution), which can hinder the reaction.[5] Other factors include suboptimal reaction temperature, incorrect molar ratios of reactants, and insufficient reaction time.[4][6] The classic Debus-Radziszewski reaction is known for sometimes having harsh conditions and producing moderate yields due to side reactions.[1]
Q3: Are there alternative synthesis methods to improve yield?
A3: Yes, several modifications and alternative methods have been developed to improve yields. These include:
-
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.[4][6]
-
Ultrasonic irradiation: Sonochemistry has been shown to enhance reaction rates and yields in imidazole synthesis.[1]
-
Use of catalysts: Various catalysts, such as silicotungstic acid or lactic acid, have been employed to improve the efficiency of the condensation reaction.[4]
-
Solvent-free conditions: In some cases, running the reaction neat (without a solvent) under microwave irradiation can lead to excellent yields.[4]
Q4: What are the common side products, and how can I minimize their formation?
A4: Side product formation is a known challenge and is highly dependent on the specific reaction conditions.[7] Over-oxidation or side reactions involving the aldehyde can lead to impurities. To minimize side products, it is crucial to maintain precise control over the reaction temperature and to use the optimal stoichiometry of the reactants. The addition of a suitable catalyst can also enhance selectivity towards the desired product.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| Reaction is sluggish or does not proceed to completion. | Heterogeneous reaction mixture due to the immiscibility of butyraldehyde and the aqueous reagents.[5] | - Improve mixing: Use vigorous mechanical stirring. - Phase-transfer catalyst: While this can speed up the reaction, be aware that it may introduce impurities that complicate purification.[5] - Homogenizing solvent: The use of a co-solvent like ethanol can help to create a single phase and facilitate the reaction.[5] |
| Low yield of the desired 2-propyl-imidazole derivative. | Suboptimal reaction conditions. | - Optimize temperature: Gradually increase the reaction temperature and monitor the progress by TLC. - Adjust molar ratios: Experiment with different molar ratios of the aldehyde, dicarbonyl, and ammonia source. An excess of the ammonia source is often used.[6] - Increase reaction time: Monitor the reaction over a longer period to ensure it has gone to completion. |
| Difficulty in purifying the product. | Presence of polar impurities or unreacted starting materials. | - Crystallization: This is a common and effective method for purifying imidazole derivatives.[8][9] Experiment with different solvent systems to find one that provides good quality crystals. - Acid-base extraction: Imidazoles are basic and can be protonated with a dilute acid (e.g., 1M HCl) to move them into the aqueous phase, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent. - Column chromatography: While effective, it can be challenging for highly polar imidazole derivatives. Consider using a polar stationary phase or reversed-phase chromatography.[8] |
| Product "oils out" instead of crystallizing. | The melting point of the compound may be low, or the solvent polarity might be too close to that of the product. | - Slow cooling: Allow the crystallization solution to cool to room temperature slowly before placing it in an ice bath.[8] - Change solvent system: Try a different solvent or a co-solvent system with a different polarity.[8] - Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[8] |
Quantitative Data Summary
The following tables summarize key quantitative data from various synthetic approaches to provide a baseline for optimizing your reaction conditions.
Table 1: Optimization of Reaction Conditions for a Debus-Radziszewski Synthesis
| Entry | Aldehyde (mmol) | 1,2-Dicarbonyl (mmol) | Ammonium Acetate (mmol) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | 1.0 | 5.0 | Acetic Acid | Reflux | 2 | ~70-80 |
| 2 | 1.0 | 1.0 | 7.5 | Ethanol | Reflux | 4 | ~85-95 |
| 3 | 1.0 | 1.0 | 2.5 | None (Microwave) | 160 | 0.25 | ~92 |
Note: The data in this table is a generalized representation based on typical Debus-Radziszewski conditions and optimizations found in the literature. Actual results will vary depending on the specific substrates and equipment used.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Propyl-4,5-diphenyl-1H-imidazole
This protocol is based on the Debus-Radziszewski reaction.
Materials:
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Butyraldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzil (1.0 eq) and ammonium acetate (5.0 eq) in glacial acetic acid.
-
Add butyraldehyde (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water, which should cause the product to precipitate.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 2-propyl-4,5-diphenyl-1H-imidazole.
Visualizations
Caption: A typical experimental workflow for the synthesis of 2-propyl-imidazole derivatives.
Caption: A troubleshooting decision tree for addressing low reaction yields.
References
- 1. mdpi.com [mdpi.com]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. CN101693693A - Method for preparing 2-propyl imidazole - Google Patents [patents.google.com]
- 6. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 7. Imidazole synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
Technical Support Center: N-Alkylation of 2-Substituted Imidazole-4,5-dicarboxylates
Welcome to the technical support center for the N-alkylation of 2-substituted imidazole-4,5-dicarboxylates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during these synthetic procedures.
Troubleshooting Guide
This section provides solutions to common problems encountered during the N-alkylation of 2-substituted imidazole-4,5-dicarboxylates.
| Problem | Potential Causes | Troubleshooting Steps & Recommendations |
| Low or No Reaction Yield | 1. Incomplete deprotonation of the imidazole ring due to the electron-withdrawing nature of the dicarboxylates.[1] 2. Significant steric hindrance from the 2-substituent and the 4,5-dicarboxylates impeding the approach of the alkylating agent.[2][3][4] 3. Low reactivity of the alkylating agent.[1] 4. Inappropriate reaction conditions (base, solvent, temperature).[1] | 1. Base and Solvent System: • Use a strong, non-nucleophilic base such as Sodium Hydride (NaH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to ensure complete deprotonation.[1][2][4] • Employ polar aprotic solvents like DMF or THF which can effectively dissolve the reactants and facilitate the reaction.[1] 2. Alkylating Agent: • Switch to a more reactive alkylating agent (e.g., from alkyl chloride to alkyl bromide or iodide).[1] 3. Reaction Temperature: • Gradually increase the reaction temperature while monitoring the progress by TLC or LC-MS.[1] |
| Formation of a Mixture of N1 and N3 Regioisomers | 1. In unsymmetrically substituted imidazoles, both nitrogen atoms are potential sites for alkylation.[1][5] 2. Steric and electronic factors of the substituents influence the regioselectivity.[3] | 1. Steric Control: • A bulky substituent at the 2-position will generally favor alkylation at the less sterically hindered nitrogen.[1] 2. Protecting Groups: • For highly selective alkylation, consider using a protecting group on one of the nitrogen atoms, such as the (2-(trimethylsilyl)ethoxymethyl) (SEM) group, to direct the alkylation to the desired position.[1][6] |
| Significant Amount of Dialkylated Product (Imidazolium Salt) | 1. The mono-N-alkylated imidazole product is still nucleophilic and can react with another molecule of the alkylating agent.[1][3] 2. Use of excess alkylating agent.[1] 3. High reaction temperature or prolonged reaction time.[3] | 1. Stoichiometry Control: • Use a slight excess of the imidazole starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents).[1] 2. Slow Addition: • Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration.[1] 3. Reaction Monitoring: • Closely monitor the reaction and stop it as soon as the starting material is consumed.[1] |
| Difficult Product Purification | 1. Presence of a mixture of regioisomers.[3] 2. Formation of dialkylated byproducts.[1] 3. Unreacted starting materials. | 1. Chromatographic Separation: • Column chromatography is often effective for separating regioisomers and other impurities, though it can be challenging.[5] 2. Recrystallization: • If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: Why is the N-alkylation of 2-substituted imidazole-4,5-dicarboxylates so challenging?
A1: The primary challenges stem from a combination of steric and electronic factors. The presence of a substituent at the 2-position and two carboxylate groups at the 4 and 5-positions creates significant steric hindrance around the imidazole nitrogens, making them less accessible to the alkylating agent.[2][3][4] Additionally, the electron-withdrawing nature of the dicarboxylate groups reduces the nucleophilicity of the imidazole ring, slowing down the reaction.[1]
Q2: How can I improve the regioselectivity of the N-alkylation?
A2: Controlling regioselectivity (N1 vs. N3 alkylation) is a common issue.[1][5] Steric hindrance plays a key role; a bulkier 2-substituent will favor alkylation at the less hindered nitrogen.[1] For more precise control, employing a protecting group strategy is highly effective. The use of a removable protecting group on one of the nitrogens, such as the SEM group, can ensure alkylation occurs at the desired position.[1][6]
Q3: What are the most common side reactions, and how can they be minimized?
A3: The most prevalent side reaction is dialkylation, which leads to the formation of an imidazolium salt.[1][3] This occurs because the N-alkylated product is still nucleophilic. To minimize this, you can use a slight excess of the imidazole starting material, add the alkylating agent slowly, and carefully monitor the reaction to avoid prolonged reaction times or excessive heating.[1][3] C-alkylation at the C2 position is also a possible but less common side reaction.[1]
Q4: Are there alternative methods to the standard N-alkylation for these compounds?
A4: Yes, for sterically hindered imidazoles, alternative methods can be more effective. The Mitsunobu reaction, which uses an alcohol as the alkylating agent under milder conditions, can be a good option.[3] Microwave-assisted synthesis can also be beneficial, as it can accelerate the reaction rate and potentially improve yields.[3]
Data Presentation
The following table provides a general framework for documenting experimental results for the N-alkylation of diethyl 2-substituted-1H-imidazole-4,5-dicarboxylate. Researchers should adapt this table to record their specific findings.[2]
| Entry | 2-Substituent (R) | Alkylating Agent (R'-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%)* |
| 1 | Propyl | Ethyl iodide | DBU | DMF | 80-100 | 24 | <50 |
| 2 | Phenyl | Benzyl bromide | DBU | DMF | 80-100 | 24 | <50 |
| 3 | Methyl | Methyl iodide | NaH | THF | rt - 50 | 12 | Variable |
| 4 | Isopropyl | Propyl bromide | K₂CO₃ | Acetonitrile | Reflux | 48 | Low |
*Note: Yields are expected to be poor to moderate based on literature suggestions and should be replaced with experimental data.[2]
Experimental Protocols
General Protocol for N-Alkylation using a Strong Base[2]
This protocol outlines a general procedure for the N-alkylation of diethyl 2-substituted-1H-imidazole-4,5-dicarboxylate.
Materials:
-
Diethyl 2-substituted-1H-imidazole-4,5-dicarboxylate (1.0 eq)
-
Anhydrous DMF or THF
-
DBU (1.2 eq) or NaH (1.2 eq)
-
Alkyl halide (1.1 eq)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of diethyl 2-substituted-1H-imidazole-4,5-dicarboxylate in anhydrous DMF, add DBU at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 30 minutes at room temperature.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 24-48 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-alkylated product.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
preventing the formation of mono-ester byproducts in dicarboxylate synthesis
Welcome to the technical support center for dicarboxylate synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of dicarboxylic acid esters, with a focus on preventing the formation of mono-ester byproducts.
Troubleshooting Guide: Minimizing Mono-ester Formation
This guide addresses the common challenge of incomplete esterification leading to the formation of mono-ester byproducts.
Question 1: I am observing a significant amount of mono-ester byproduct in my dicarboxylate synthesis. What are the potential causes and how can I increase the yield of the di-ester?
Answer:
The formation of a mono-ester byproduct is a common issue in dicarboxylate synthesis, often stemming from incomplete esterification of the second carboxylic acid group. Several factors can contribute to this, primarily related to reaction equilibrium and kinetics. Here are the key factors and troubleshooting steps to increase your di-ester yield:
Potential Causes & Solutions:
-
Reversible Reaction & Water Removal: Fischer esterification is a reversible reaction where water is a byproduct.[1][2] The presence of water can drive the equilibrium back towards the reactants, favoring the formation of the mono-ester or even hydrolysis of the di-ester.[1]
-
Solution: Employ methods to continuously remove water from the reaction mixture. A Dean-Stark apparatus is highly effective for this purpose, particularly when using a solvent like toluene that forms an azeotrope with water.[1] Alternatively, using a strong dehydrating agent as the acid catalyst (e.g., concentrated sulfuric acid) can help consume the water formed.[2]
-
-
Stoichiometry of Reactants: An insufficient amount of the alcohol will lead to an incomplete reaction, leaving one of the carboxylic acid groups unreacted.
-
Reaction Time and Temperature: The esterification of the second carboxylic acid group can be slower than the first due to steric hindrance or electronic effects. Insufficient reaction time or suboptimal temperature will result in a mixture of mono- and di-esters.
-
Solution: Optimize the reaction time and temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine when the reaction has gone to completion. Studies have shown that for certain dicarboxylic acids and alcohols, an optimal temperature exists to maximize conversion without causing decomposition of the catalyst or product.[3] For example, in the esterification of various dicarboxylic acids with 2-ethyl-1-hexanol, the optimal temperature was found to be 120°C.[3]
-
-
Catalyst Activity and Concentration: The acid catalyst plays a crucial role in protonating the carbonyl group, making it more electrophilic for the alcohol to attack.[1] Insufficient catalyst or a deactivated catalyst will slow down the reaction.
Question 2: My dicarboxylic acid is sterically hindered. How can I improve the di-ester yield in this case?
Answer:
Steric hindrance around the carboxylic acid groups can significantly slow down the rate of esterification, making it difficult to achieve complete conversion to the di-ester.[2] In such cases, more forcing reaction conditions or alternative esterification methods may be necessary.
-
Alternative Esterification Methods:
-
Acid Chloride Formation: A highly effective method is to first convert the dicarboxylic acid to its more reactive di-acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting di-acid chloride is then reacted with the alcohol. This is not an equilibrium reaction and typically proceeds to completion, giving high yields of the di-ester.[5]
-
Steglich Esterification: For acid-sensitive substrates, Steglich esterification using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) is a good alternative.[5]
-
Experimental Workflow for Minimizing Mono-ester Formation
Caption: Troubleshooting workflow for minimizing mono-ester formation.
Frequently Asked Questions (FAQs)
Q1: What is the typical molar ratio of alcohol to dicarboxylic acid that I should use?
A1: To drive the equilibrium towards the di-ester, a significant excess of the alcohol is recommended.[1] A molar ratio of alcohol to dicarboxylic acid of at least 2.5:1 has been shown to be effective.[3] In many laboratory preparations, using the alcohol as the solvent is a common practice to ensure a large excess.[1]
Q2: How does the structure of the dicarboxylic acid affect the ease of di-ester formation?
A2: The structure of the dicarboxylic acid can have a notable impact. Shorter-chain dicarboxylic acids might have a higher propensity for intramolecular reactions (e.g., anhydride formation) under certain conditions. Longer-chain dicarboxylic acids generally do not face this issue, but the two carboxylic acid groups can be considered to react independently. Steric hindrance near the carboxylic acid groups will decrease the reaction rate.[2]
Q3: Can I use any acid as a catalyst for Fischer esterification?
A3: While various Brønsted and Lewis acids can catalyze the reaction, strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are most commonly used and are very effective.[4] The choice of catalyst can sometimes influence side reactions, so it's important to choose one that is compatible with your starting materials.
Q4: Is it possible to selectively synthesize the mono-ester?
A4: Yes, selective mono-esterification is possible and often desired for certain applications. This can be achieved by carefully controlling the stoichiometry of the reactants (using a 1:1 molar ratio of dicarboxylic acid to alcohol) or by using specific catalytic systems. For instance, using alumina as a heterogeneous catalyst with methanol has been reported for the selective monomethyl esterification of linear dicarboxylic acids.[6] Another method involves using reagents like trifluoroacetic anhydride (TFAA) and lithium chloride (LiCl) which can promote mono-esterification.[7][8]
Quantitative Data Summary
The following table summarizes key quantitative data from various studies on dicarboxylate synthesis, highlighting the conditions that favor di-ester formation.
| Dicarboxylic Acid | Alcohol | Molar Ratio (Acid:Alcohol) | Catalyst | Temperature (°C) | Time (h) | Di-ester Yield (%) | Reference |
| Succinic Acid | 2-Ethyl-1-hexanol | 1:2.5 | H₂SO₄ (2% w/w) | 120 | 4 | 78.28 | [3] |
| Adipic Acid | 2-Ethyl-1-hexanol | 1:2.5 | H₂SO₄ (2% w/w) | 120 | 4 | ~75 | [3] |
| Sebacic Acid | 2-Ethyl-1-hexanol | 1:2.5 | H₂SO₄ (2% w/w) | 120 | 4 | ~70 | [3] |
| Succinic Acid | Propanol | 1:4.9 | Na₃(H₂O)₆[AlMo₆O₁₈(OH)₆] | 113 | 9.6 | 77 | [9] |
Experimental Protocols
Detailed Protocol for Di-ester Synthesis via Fischer Esterification
This protocol is a generalized procedure based on common laboratory practices for synthesizing di-esters from dicarboxylic acids and alcohols.[3]
Materials:
-
Dicarboxylic acid (1.0 eq)
-
Alcohol (at least 2.5 eq, can be used as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 2% w/w of dicarboxylic acid)
-
Toluene (if using a Dean-Stark apparatus)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (recommended)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the dicarboxylic acid and the alcohol. If using a Dean-Stark apparatus, fill the side arm with toluene and attach it between the flask and the reflux condenser.
-
Addition of Catalyst: Slowly add the catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the stirred mixture.
-
Heating and Reflux: Heat the reaction mixture to reflux. If using a Dean-Stark apparatus, water will be collected in the side arm as an azeotrope with toluene. Continue the reflux until no more water is collected or until reaction monitoring (e.g., by TLC) indicates the disappearance of the starting material and mono-ester.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the alcohol was used in large excess and is volatile, it can be removed by rotary evaporation.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude di-ester.
-
The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
-
Logical Relationship of Factors Affecting Di-ester Yield
Caption: Key factors influencing the yield of di-ester in dicarboxylate synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. athabascau.ca [athabascau.ca]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purifying Imidazole Esters via Column Chromatography
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of imidazole esters using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying imidazole esters?
A1: Silica gel is the most frequently used stationary phase for standard column chromatography. However, because imidazole esters are basic compounds, they can interact strongly with the acidic silanol groups on the silica surface, which may lead to issues like peak tailing and irreversible adsorption.[1][2] If such problems occur, consider using neutral alumina or a modified silica gel.[3] For highly polar imidazole esters, Hydrophilic Interaction Liquid Chromatography (HILIC) using a silica column can also be a suitable alternative.[4][5]
Q2: How do I select an appropriate mobile phase (eluent) for my imidazole ester purification?
A2: The best practice is to first test various solvent systems using Thin Layer Chromatography (TLC).[6][7] The goal is to find a solvent system where your desired imidazole ester has an Rf value between 0.25 and 0.35, ensuring good separation on the column.[8] Start with common non-polar/polar solvent mixtures like hexane/ethyl acetate or dichloromethane/methanol and adjust the ratio to achieve the desired polarity.[9][10]
Q3: My imidazole ester is streaking or "tailing" on the column. How can I fix this?
A3: Tailing is a common issue when purifying basic compounds like imidazoles on acidic silica gel.[1] This happens due to strong interactions between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups of the stationary phase.[1][11] To mitigate this, add a small amount of a basic modifier, such as 0.1-1% triethylamine or ammonia, to your mobile phase.[1][7] This additive will neutralize the acidic sites on the silica, leading to sharper, more symmetrical peaks.
Q4: My product is not eluting from the column, even with a highly polar solvent system. What should I do?
A4: If your compound does not elute, it may be irreversibly adsorbed onto the stationary phase, or it may have degraded.[2][3] First, try a "methanol purge" by flushing the column with 100% methanol to elute highly polar compounds.[2] If this fails, it suggests strong, irreversible binding or decomposition. For future purifications, consider switching to a less acidic stationary phase like neutral alumina or deactivating the silica gel with a basic modifier before use.[3] You can also test for compound stability on silica by performing a 2D TLC.[2]
Q5: My imidazole ester seems to be degrading during purification. How can I prevent this?
A5: Degradation on silica gel can occur, especially with sensitive molecules.[1][2] To check if your compound is unstable on silica, you can spot your compound on a TLC plate, let it sit for an hour, and then elute it to see if new spots have appeared.[2] To prevent degradation, minimize the time the compound spends on the column by using a faster flow rate (flash chromatography) and choosing a solvent system that elutes the compound efficiently.[6] Using a less reactive stationary phase like alumina can also be a solution.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | Incorrect mobile phase polarity. | Optimize the solvent system using TLC to achieve a greater difference in Rf values between your product and impurities.[8] Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[9] |
| Column is overloaded. | Reduce the amount of crude sample loaded onto the column. As a general rule, use a 1:30 to 1:100 ratio of sample to stationary phase by weight. | |
| Product Loss | Irreversible adsorption to the stationary phase. | Add a basic modifier (e.g., 0.5% triethylamine) to the eluent.[1][7] Alternatively, use a different stationary phase such as neutral alumina.[3] |
| Compound is too soluble in the mobile phase. | If the compound elutes too quickly with the solvent front, use a less polar mobile phase.[9] | |
| Tailing or Streaking | Strong interaction between the basic imidazole and acidic silica gel. | Add a small percentage (0.1-1%) of triethylamine or ammonia to the mobile phase to improve peak shape.[1] |
| Sample is overloaded. | Reduce the concentration of the sample loaded onto the column.[1][12] | |
| Compound Degradation | Sensitivity to the acidic nature of silica gel. | Minimize contact time by running the column faster. Consider using a less reactive stationary phase like alumina or a deactivated silica gel.[1][3] |
| Cracked or Channeled Column | Improper packing of the stationary phase. | Ensure the silica slurry is packed uniformly without air bubbles. Allow the packed column to settle completely before loading the sample. |
Experimental Protocols
Protocol 1: Selecting the Mobile Phase using Thin Layer Chromatography (TLC)
-
Preparation: Dissolve a small amount of your crude imidazole ester mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate.
-
Elution: Place the TLC plate in a developing chamber containing a prepared solvent system (e.g., 7:3 hexane:ethyl acetate). Ensure the solvent level is below the baseline. Cover the chamber to maintain a saturated atmosphere.[11]
-
Analysis: Once the solvent front has moved up about 80-90% of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp or by using a chemical stain (e.g., potassium permanganate).
-
Optimization: Calculate the Retention Factor (Rf) for your product spot. Adjust the polarity of the solvent system until the Rf of the desired compound is approximately 0.25-0.35.[8] If tailing is observed, add 0.1-1% triethylamine to the solvent mixture and re-run the TLC.[1]
Protocol 2: General Column Chromatography Purification
-
Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom. Add a layer of sand.
-
Packing the Column (Wet Method): Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles. Add another layer of sand on top of the settled silica bed.
-
Sample Loading: Dissolve the crude imidazole ester in a minimum amount of the appropriate solvent (dichloromethane is often a good choice).[10] Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the concentrated sample solution or the dry-loaded silica to the top of the column.
-
Elution: Carefully add the mobile phase to the column. Begin collecting fractions as the solvent starts to drip from the column outlet. If using a gradient, start with the least polar solvent system and gradually increase the polarity by adding more of the polar solvent.
-
Fraction Analysis: Monitor the collected fractions using TLC to identify which ones contain the purified imidazole ester.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visual Workflow and Troubleshooting Diagrams
Caption: General workflow for purifying imidazole esters.
Caption: Decision tree for troubleshooting purification.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC METHOD FOR IMIDAZOLE - Chromatography Forum [chromforum.org]
- 5. A novel imidazolium bonding stationary phase derived from N-(3-aminopropyl)-imidazole for hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
Technical Support Center: Synthesis of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction stage.
Stage 1: Imidazole Ring Formation (Radziszewski Synthesis)
Issue: Low Yield of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid
Low yields during the initial imidazole synthesis can be a significant hurdle when scaling up. The Radziszewski reaction, a common method for synthesizing imidazoles, can sometimes result in poor yields and side reactions.
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. On a larger scale, localized temperature differences can occur.
-
Solution: Implement precise temperature control with efficient reactor heating/cooling systems. Conduct small-scale optimization studies to determine the ideal temperature and reaction time before scaling up.
-
-
Impurity of Reactants: Impurities in the starting materials (e.g., dicarbonyl compound, aldehyde, and ammonia source) can lead to side product formation.
-
Solution: Ensure the purity of all reactants through appropriate analytical techniques (e.g., NMR, GC-MS) before use.
-
-
Inefficient Mixing: Inadequate mixing in a large reactor can lead to localized "hot spots" and incomplete reactions.
-
Solution: Utilize appropriate stirring mechanisms and rates for the reactor size and reaction viscosity to ensure homogeneity.
-
-
Side Reactions: The formation of by-products, such as oxazoles, can occur during the multicomponent condensation.
-
Solution: Carefully control the reaction stoichiometry and temperature. The use of a well-defined ammonia source, like ammonium acetate, can help minimize side reactions.
-
Stage 2: Esterification with Thionyl Chloride and Methanol
Issue: Incomplete Esterification or Product Decomposition
The esterification of the dicarboxylic acid with thionyl chloride and methanol is a common procedure, but challenges can arise during scale-up.
Possible Causes and Solutions:
-
Presence of Water: Thionyl chloride reacts violently with water, which will consume the reagent and reduce the efficiency of the esterification.
-
Solution: Ensure all glassware and solvents are thoroughly dried before use. Handle thionyl chloride under anhydrous conditions, for example, under an inert atmosphere of nitrogen or argon.
-
-
Degradation of Product: The product may be sensitive to the acidic conditions generated during the reaction (HCl is a byproduct).
-
Solution: Maintain a low reaction temperature during the addition of thionyl chloride. Monitor the reaction progress closely using techniques like TLC or HPLC to avoid prolonged reaction times.
-
-
Thionyl Chloride Decomposition: Older batches of thionyl chloride may contain impurities that can affect the reaction.
-
Solution: Use freshly distilled or high-purity thionyl chloride for the reaction.
-
-
Insufficient Reagent: On a larger scale, losses of the volatile thionyl chloride can occur, leading to incomplete reaction.
-
Solution: Use a slight excess of thionyl chloride and ensure the reaction is performed in a well-sealed reactor.
-
Issue: Difficult Work-up and Purification
Isolating the pure product on a large scale can be challenging due to the nature of the reaction mixture and potential impurities.
Possible Causes and Solutions:
-
Hydrolysis of the Ester: The ester product can be hydrolyzed back to the carboxylic acid during aqueous work-up steps, especially if basic conditions are not carefully controlled.
-
Solution: Use a mild base, such as sodium bicarbonate or sodium carbonate solution, for neutralization and perform the work-up at low temperatures to minimize hydrolysis.[1]
-
-
Removal of Excess Thionyl Chloride: Residual thionyl chloride and its byproducts (HCl and SO₂) must be safely and effectively removed.
-
Solution: Quench the reaction mixture carefully by slowly adding it to ice-water. Gaseous byproducts should be scrubbed through a basic solution. Neutralize the reaction mixture with an aqueous alkali solution like sodium carbonate.
-
-
Emulsion Formation: During extraction, emulsions can form, making phase separation difficult.
-
Solution: Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.
-
-
Co-precipitation of Impurities: Impurities may co-precipitate with the product upon crystallization.
-
Solution: Optimize the recrystallization solvent system and cooling rate to improve the purity of the final product.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis with thionyl chloride?
A1: Thionyl chloride is a corrosive and toxic chemical that reacts violently with water, releasing toxic gases (HCl and SO₂).[2][3] Key safety measures for industrial-scale handling include:
-
Personal Protective Equipment (PPE): Use of chemical-resistant gloves, clothing, and full-face protection.[4]
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood or a closed system.[4]
-
Inert Atmosphere: Handle thionyl chloride under an inert atmosphere to prevent contact with moisture.
-
Emergency Preparedness: Have appropriate spill kits and emergency showers readily available.[5]
Q2: How can I monitor the progress of the esterification reaction on a large scale?
A2: In-process monitoring is crucial for scale-up. Techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) can be used to track the disappearance of the starting dicarboxylic acid and the formation of the dimethyl ester product. This allows for precise determination of the reaction endpoint, preventing unnecessary heating and potential degradation.
Q3: Are there alternative, greener methods for the esterification step?
A3: While the thionyl chloride method is effective, alternative esterification methods with better environmental profiles exist. These include Fischer esterification using a strong acid catalyst (like sulfuric acid) with removal of water, or the use of solid acid catalysts which can be more easily separated from the reaction mixture. However, these methods may require higher temperatures and longer reaction times.
Q4: What are the expected common impurities in the final product?
A4: Potential impurities can include:
-
Unreacted 2-propyl-1H-imidazole-4,5-dicarboxylic acid.
-
The mono-methyl ester of the dicarboxylic acid.
-
By-products from the initial imidazole synthesis.
-
Degradation products if the reaction is overheated or run for too long.
Q5: How can the work-up procedure be optimized for large-scale production?
A5: For large-scale work-up, consider the following optimizations:
-
Quenching: Instead of adding water to the reaction, consider a "reverse quench" where the reaction mixture is slowly added to a large volume of cold water or a bicarbonate solution.
-
Extraction: Use a liquid-liquid centrifugal extractor for more efficient and faster phase separation compared to traditional separation funnels.
-
Purification: Develop a robust crystallization procedure with a well-defined solvent system and cooling profile to ensure consistent purity and crystal form.
Data Presentation
The following table provides a hypothetical comparison of reaction parameters and outcomes between a lab-scale and a scaled-up synthesis of this compound. This data is illustrative and serves to highlight potential scale-up challenges.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Key Scale-Up Challenge |
| Imidazole Synthesis | |||
| Reaction Time | 4-6 hours | 8-12 hours | Slower reaction kinetics due to mass and heat transfer limitations. |
| Yield | 75-85% | 60-70% | Potential for lower yield due to inefficient mixing and localized overheating. |
| Purity (crude) | ~90% | ~80-85% | Increased potential for side product formation. |
| Esterification | |||
| Thionyl Chloride (equiv.) | 1.2 | 1.5 | Need for a larger excess to compensate for potential losses on a larger scale. |
| Reaction Temperature | 0°C to reflux | 0°C to controlled reflux (e.g., 60°C) | Exothermic nature of the reaction requires more robust cooling systems to prevent runaways. |
| Yield | 85-95% | 75-85% | Increased risk of incomplete reaction or product degradation. |
| Purity (after work-up) | >98% | >95% | More challenging purification to remove impurities formed during the extended reaction time. |
Experimental Protocols
Lab-Scale Synthesis of this compound
-
Imidazole Formation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the appropriate 1,2-dicarbonyl compound (1.0 eq), butyraldehyde (1.0 eq), and a source of ammonia (e.g., ammonium acetate, 2.0 eq) in a suitable solvent like acetic acid.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Adjust the pH to ~7 with a suitable base (e.g., sodium hydroxide solution).
-
Collect the precipitated 2-Propyl-1H-imidazole-4,5-dicarboxylic acid by filtration, wash with cold water, and dry under vacuum.
-
-
Esterification:
-
Suspend the dried 2-Propyl-1H-imidazole-4,5-dicarboxylic acid (1.0 eq) in anhydrous methanol in a flask under a nitrogen atmosphere.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and carefully pour it into a beaker of ice water.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Considerations for Pilot-Scale Synthesis
-
Reactor: Use a glass-lined or stainless steel reactor with appropriate temperature control (heating/cooling jacket) and stirring capabilities.
-
Reagent Addition: For the esterification, thionyl chloride should be added via a dosing pump to control the addition rate and manage the exotherm.
-
Work-up: Use a larger vessel for quenching and neutralization. Ensure adequate ventilation to handle the off-gassing of SO₂ and HCl.
-
Isolation: Use a centrifuge for solid-liquid separation instead of filtration for better efficiency.
-
Drying: Use a vacuum oven with controlled temperature to dry the final product.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the esterification step.
References
stability issues of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concerns for this compound in solution are hydrolysis of the dimethyl ester groups, oxidation of the imidazole ring, and potential photodegradation. The ester linkages are susceptible to both acid- and base-catalyzed hydrolysis, yielding the corresponding mono-ester and dicarboxylic acid degradants. The imidazole ring itself can be prone to oxidation.[1]
Q2: What are the recommended storage conditions for the solid compound and its solutions?
A2: The solid compound should be stored in a cool, dry place, ideally at 2-8°C, in a tightly sealed container to protect it from moisture. Solutions should be freshly prepared whenever possible. For short-term storage, solutions should be kept at low temperatures (2-8°C) and protected from light. Long-term storage of solutions is generally not recommended without conducting thorough stability studies.
Q3: In which solvents is this compound soluble?
A3: While specific solubility data is limited, based on its structure, the compound is expected to have low solubility in water and higher solubility in organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). It is crucial to experimentally determine the solubility in your specific solvent system.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of the dimethyl ester is highly dependent on pH. In acidic or basic conditions, the ester groups are prone to hydrolysis. The rate of hydrolysis is generally lowest in the neutral pH range. For the related imidazole dicarboxylic acids, a pH range of 3 to 10 has been suggested for stability of the core structure, but the ester groups of your compound are more sensitive.[1]
Q5: How can I monitor the stability of my solution?
A5: The most effective way to monitor the stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1] This method should be capable of separating the intact compound from its potential degradation products.
Troubleshooting Guides
Issue 1: Unexpected precipitation or changes in solution appearance.
-
Possible Cause: The compound may be degrading into less soluble products, such as the corresponding dicarboxylic acid.
-
Troubleshooting Steps:
-
Visually inspect the solution for any particulates or color changes.
-
Analyze a sample of the solution using HPLC to identify and quantify the parent compound and any potential degradants.
-
If degradation is confirmed, prepare fresh solutions and ensure storage conditions are optimal (low temperature, protection from light). Consider adjusting the pH of the solution to a more neutral range if compatible with your experiment.
-
Issue 2: Inconsistent or non-reproducible experimental results.
-
Possible Cause: The compound may be degrading over the course of your experiment, leading to a decrease in the effective concentration of the active molecule.
-
Troubleshooting Steps:
-
Perform a time-course study by analyzing samples of your experimental solution at different time points using a validated HPLC method.
-
If significant degradation is observed, consider preparing the solution immediately before use or investigate the impact of temperature and light on your experimental setup.
-
Ensure all solvents and reagents used are of high purity and free from contaminants that could accelerate degradation.
-
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) | Observations |
| Water | ||
| Methanol | ||
| Ethanol | ||
| DMSO | ||
| DMF | ||
| Acetonitrile | ||
| User-defined |
Table 2: Stability of this compound in Aqueous Solution (10 µg/mL) at 37°C
| pH | Time (hours) | % Remaining Parent Compound | Appearance of Degradation Products (Peak Area %) |
| 3.0 | 0 | ||
| 2 | |||
| 6 | |||
| 24 | |||
| 7.4 | 0 | ||
| 2 | |||
| 6 | |||
| 24 | |||
| 9.0 | 0 | ||
| 2 | |||
| 6 | |||
| 24 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume (e.g., 1 mL) of the desired aqueous buffer or solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of a calibrated HPLC method.
-
-
Analysis:
-
Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.
-
Calculate the solubility in mg/mL.
-
Protocol 2: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 50 µg/mL. Incubate at 60°C for 2, 6, and 24 hours. Neutralize before HPLC analysis.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 50 µg/mL. Incubate at 60°C for 2, 6, and 24 hours. Neutralize before HPLC analysis.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 50 µg/mL. Keep at room temperature for 2, 6, and 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 24 hours. Also, reflux a solution of the compound (50 µg/mL) in a neutral buffer for 24 hours.
-
Photodegradation: Expose a solution of the compound (50 µg/mL) to a calibrated light source (e.g., Xenon lamp) for a defined period.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method. Compare the chromatograms to identify and quantify any degradation products.
Visualizations
Caption: Potential degradation pathways for the compound.
Caption: Workflow for a forced degradation study.
References
analytical challenges in the characterization of imidazole ester isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the analytical challenges encountered during the characterization of imidazole ester isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for characterizing imidazole ester isomers?
A1: The primary analytical techniques for the characterization of imidazole ester isomers are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages for separating and identifying isomers. HPLC is widely used for separating both chiral and positional isomers. GC-MS is suitable for volatile or derivatized isomers, providing structural information through fragmentation patterns. NMR spectroscopy is a powerful tool for unambiguous structure elucidation and differentiation of isomers in solution.
Q2: How can I separate enantiomers of chiral imidazole esters using HPLC?
A2: Enantiomers of chiral imidazole esters can be effectively separated using chiral HPLC. This typically involves a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OJ), are commonly used.[1] The choice of mobile phase, often a mixture of a non-polar solvent like hexane and an alcohol modifier (e.g., isopropanol, ethanol), is crucial for achieving optimal separation.[1]
Q3: Can mass spectrometry distinguish between positional isomers of imidazole esters?
A3: Yes, tandem mass spectrometry (MS/MS) can distinguish between positional isomers. Although isomers have the same molecular weight, their fragmentation patterns upon collision-induced dissociation (CID) can be different.[2] By analyzing the resulting product ions, it is often possible to identify unique fragments that are diagnostic for a specific isomer.
Q4: What is the role of NMR spectroscopy in isomer characterization?
A4: NMR spectroscopy, particularly ¹H and ¹³C NMR, is a definitive technique for the structural elucidation of isomers.[3] Differences in the chemical environment of protons and carbons in isomers lead to distinct chemical shifts and coupling constants in their NMR spectra. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, can provide further confirmation of the molecular structure and connectivity, helping to unambiguously differentiate between isomers.[3]
Troubleshooting Guides
HPLC Separation Issues
Problem: Poor or no separation of enantiomers on a chiral column.
-
Possible Cause: Inappropriate mobile phase composition.
-
Solution: Optimize the mobile phase by varying the ratio of the non-polar solvent to the alcohol modifier. Small changes can significantly impact resolution. For basic imidazole compounds, adding a small amount of a basic modifier like diethylamine (DEA) can sometimes improve peak shape and resolution.[1]
-
-
Possible Cause: Unsuitable chiral stationary phase.
-
Solution: Screen different types of chiral columns (e.g., cellulose-based, amylose-based) to find one that provides the best selectivity for your specific isomers.
-
-
Possible Cause: Isocratic elution is insufficient.
-
Solution: Implement a gradient elution method where the mobile phase composition is changed during the run. This can help to resolve isomers that have very similar retention times under isocratic conditions.
-
Problem: Peak tailing or broad peaks.
-
Possible Cause: Secondary interactions between the analyte and the stationary phase.
-
Solution: For basic analytes, adding a competing base (e.g., a small amount of triethylamine or diethylamine) to the mobile phase can reduce peak tailing by minimizing interactions with residual silanol groups on the silica support.
-
-
Possible Cause: Column overload.
-
Solution: Reduce the concentration of the injected sample.
-
-
Possible Cause: Column degradation.
-
Solution: Ensure the mobile phase pH is within the stable range for the column. If the column is old or has been exposed to harsh conditions, it may need to be replaced.
-
Mass Spectrometry Identification Issues
Problem: Isomers show identical mass spectra.
-
Possible Cause: Insufficient fragmentation energy in MS/MS.
-
Solution: Optimize the collision energy to induce more extensive fragmentation. This may reveal subtle differences in the fragmentation pathways of the isomers.
-
-
Possible Cause: Fragmentation produces common fragment ions.
-
Solution: Employ alternative fragmentation techniques such as Ultraviolet Photodissociation (UVPD) if available. Different fragmentation methods can yield unique product ions that are not observed with CID.
-
NMR Spectroscopy Issues
Problem: ¹H NMR spectra of isomers are too similar to distinguish.
-
Possible Cause: Similar electronic environments of the protons.
-
Solution: Acquire a ¹³C NMR spectrum. The larger chemical shift dispersion in ¹³C NMR often allows for the resolution of signals from individual carbon atoms, even if the proton signals overlap.[4] Additionally, 2D NMR experiments like HSQC can correlate proton signals to their attached carbons, aiding in assignment and differentiation.
-
Problem: Difficulty in assigning signals to specific isomers.
-
Possible Cause: Complex spectra or overlapping signals.
-
Solution: Utilize 2D NMR techniques. COSY spectra show proton-proton couplings, helping to trace out spin systems. HSQC correlates protons to their directly attached carbons, while HMBC shows longer-range proton-carbon correlations, which is invaluable for piecing together the molecular structure.[3]
-
Quantitative Data
Table 1: Illustrative HPLC Separation Data for Chiral Imidazole Ester Isomers
| Isomer Pair | Chiral Stationary Phase | Mobile Phase (v/v) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| Econazole | Chiralcel OJ | Hexane:Isopropanol (80:20) | 12.5 | 15.2 | 2.1 |
| Miconazole | Chiralpak AD | Hexane:Ethanol (90:10) | 18.3 | 21.1 | 1.9 |
| Ketoconazole | Chiralcel OD-H | Hexane:Isopropanol:DEA (85:15:0.1) | 9.8 | 11.5 | 2.3 |
Note: These are representative values. Actual results will vary depending on the specific experimental conditions.
Table 2: Example Diagnostic Fragment Ions for Positional Imidazole Ester Isomers in MS/MS
| Isomer Type | Precursor Ion (m/z) | Collision Energy (eV) | Diagnostic Fragment Ion (m/z) | Putative Fragment Structure |
| 2-substituted imidazole ester | 250.1 | 20 | 155.1 | [M - COOR]+ |
| 4(5)-substituted imidazole ester | 250.1 | 20 | 123.1 | [M - Imidazole ring fragment]+ |
Note: These are hypothetical examples to illustrate the principle. Actual fragmentation patterns must be determined experimentally.
Table 3: Representative ¹³C NMR Chemical Shift Differences for Imidazole Tautomers
| Compound | Tautomer | δ C4 (ppm) | δ C5 (ppm) | Δδ (C4-C5) (ppm) |
| 4-Methylimidazole | N1-H | 136 | 115 | 21 |
| 5-Methylimidazole | N1-H | 125 | 126 | -1 |
Data adapted from studies on substituted imidazoles to illustrate the effect of substituent position on ¹³C chemical shifts, which can be used to differentiate positional isomers.[5]
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for Imidazole Ester Enantiomers
-
Column Selection: Start with a polysaccharide-based chiral stationary phase, such as Chiralcel® OJ-H (cellulose-based) or Chiralpak® AD-H (amylose-based).
-
Initial Mobile Phase Screening:
-
Prepare two mobile phases:
-
Mobile Phase A: n-Hexane/Isopropanol (90:10 v/v)
-
Mobile Phase B: n-Hexane/Ethanol (90:10 v/v)
-
-
For basic analytes, add 0.1% diethylamine (DEA) to the alcohol portion of the mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a wavelength where the analyte has maximum absorbance (e.g., 220 nm).
-
Injection Volume: 10 µL
-
-
Analysis: Inject the racemic mixture and evaluate the chromatogram for separation.
-
Optimization:
-
If no separation is observed, change the alcohol modifier (isopropanol to ethanol or vice-versa).
-
If partial separation is observed, systematically vary the percentage of the alcohol modifier (e.g., in 5% increments from 5% to 25%).
-
If peaks are broad, consider adding or adjusting the concentration of the basic modifier (for basic compounds).
-
If resolution is still poor, consider a different chiral stationary phase.
-
Protocol 2: GC-MS Analysis of Imidazole Ester Isomers (with Derivatization)
-
Derivatization: Due to the polar nature of the imidazole ring, derivatization is often necessary to improve volatility and chromatographic performance. A common method is silylation.
-
Dissolve ~1 mg of the sample in 100 µL of a suitable solvent (e.g., anhydrous pyridine).
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture at 60-70 °C for 30 minutes.
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis: Compare the retention times and mass spectra of the separated isomers. Look for differences in the fragmentation patterns to distinguish them.
Protocol 3: NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the isomer sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Optimize shimming to obtain sharp, symmetrical peaks.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
-
2D NMR Acquisition (if necessary):
-
If assignments are ambiguous, acquire 2D NMR spectra such as COSY, HSQC, and HMBC to establish connectivity within the molecule.
-
-
Data Analysis:
-
Compare the chemical shifts, coupling constants, and integration of the signals between the isomers to identify structural differences.
-
Visualizations
Caption: Experimental workflow for the characterization of imidazole ester isomers.
Caption: Troubleshooting guide for poor HPLC separation of imidazole ester isomers.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Reactivity of Dimethyl and Diethyl 2-Propyl-1H-imidazole-4,5-dicarboxylate
This guide provides a detailed comparison of the chemical reactivity of dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate and its diethyl analogue. These compounds are important intermediates in pharmaceutical synthesis, notably in the production of angiotensin II receptor blockers like Olmesartan.[1][2][3] The reactivity of these molecules is primarily centered on the imidazole ring nitrogens and the two carboxylate functional groups. This document outlines key reactions, presents comparative data where available, and provides established experimental protocols.
Compound Properties
A summary of the fundamental properties of both molecules is presented below.
| Property | Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate |
| CAS Number | 124750-59-0[4] | 144689-94-1[5] |
| Molecular Formula | C₁₀H₁₄N₂O₄[4] | C₁₂H₁₈N₂O₄[5] |
| Molecular Weight | 226.23 g/mol [6] | 254.29 g/mol [5] |
| Appearance | Solid[4] | White to yellow powder/crystal[3] |
| Purity | ≥98%[4] | ≥98% |
Reactivity at the Imidazole Ring: N-Alkylation
The N-alkylation of 2-substituted imidazole-4,5-dicarboxylates is a challenging but crucial transformation for creating a variety of biologically active molecules.[7] The presence of two electron-withdrawing carboxylate groups at the 4 and 5-positions, combined with the 2-propyl group, creates significant steric hindrance around the imidazole nitrogen atoms. This steric congestion can lead to low to moderate yields in N-alkylation reactions.[7]
Due to this steric hindrance, overcoming the activation energy for N-alkylation often requires strong, non-nucleophilic bases and elevated temperatures.[7] A common side reaction is the formation of quaternary imidazolium salts from a second alkylation, especially with highly reactive alkylating agents.[8]
The primary difference in reactivity between the dimethyl and diethyl esters in N-alkylation is expected to be minimal and primarily influenced by the steric bulk of the ester groups, which are relatively distant from the reacting nitrogen atoms. However, the choice of solvent and base is critical for success.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. Diethyl 2-propyl-1h-imidazole-4,diethyl 2-propyl-1h-imidazole-4,5-dicarboxylate Powder at Best Price in Nashik | Syngenesis Chemscience Pvt Ltd [tradeindia.com]
- 4. 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester | 124750-59-0 [sigmaaldrich.com]
- 5. Diethyl 2-Propyl-1H-imidazole-4,5-dicarboxylate | CAS Number 144689-94-1 [klivon.com]
- 6. indiamart.com [indiamart.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of 2-Propyl-Imidazole Derivatives and Other Alkyl-Substituted Imidazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 2-propyl-imidazole derivatives against other 2-alkyl-substituted imidazoles, such as those with methyl and ethyl groups. The information presented herein is curated from experimental data to assist researchers in understanding the structure-activity relationships and potential therapeutic applications of these compounds.
Introduction
The imidazole scaffold is a prominent feature in many biologically active molecules, exhibiting a wide range of pharmacological properties including antifungal, anticancer, and antibacterial activities.[1][2][3] The nature and position of substituents on the imidazole ring can significantly influence the biological efficacy of these compounds. This guide focuses on the impact of varying the alkyl substituent at the 2-position, with a particular emphasis on the 2-propyl group, and its effect on antifungal, anticancer, and antibacterial properties.
Comparative Biological Activity
The biological activity of 2-alkyl-imidazole derivatives is often influenced by the size and lipophilicity of the alkyl chain. Generally, an increase in the length of the alkyl chain can enhance the lipophilicity of the compound, which may affect its ability to penetrate cell membranes and interact with biological targets.
Antifungal Activity
Imidazole derivatives are well-known for their antifungal properties, primarily acting through the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[4][5][6] This disruption of the cell membrane leads to increased permeability and ultimately cell death.[5][7]
While direct comparative studies on a homologous series of 2-alkyl-imidazoles are limited, available data suggests that the nature of the alkyl substituent at the 2-position influences antifungal potency. For instance, a study on 1-alkyl-4-(3,4-dichlorophenyl)imidazoles found that derivatives with n-propyl, n-butyl, or isobutyl groups were among the most active antifungal compounds.[8]
Table 1: Comparative Antifungal Activity of Alkyl-Substituted Imidazole Derivatives
| Compound Class | Alkyl Substituent | Fungal Strain | MIC (µg/mL) | Reference |
| 1-Alkyl-4-(3,4-dichlorophenyl)imidazoles | n-Propyl | Trichophyton spp. | - | [8] |
| 1-Alkyl-4-(3,4-dichlorophenyl)imidazoles | n-Butyl | Trichophyton spp. | - | [8] |
| 1-Alkyl-4-(3,4-dichlorophenyl)imidazoles | Isobutyl | Trichophyton spp. | - | [8] |
| 2-(1H-imidazol-1-yl)-1-phenylethanone derivatives | Varied | Candida albicans | 0.5 - 8 | [9] |
| (2-methyl-1H-imidazol-1-yl)methanol | Methyl | Candida spp. | 200 | [10] |
Note: A direct comparison of MIC values is challenging due to variations in experimental conditions across different studies. The table presents available data to indicate general activity levels.
Anticancer Activity
Imidazole derivatives have emerged as promising anticancer agents, targeting various signaling pathways involved in cancer cell proliferation and survival.[2] One of the key mechanisms involves the inhibition of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many cancers.[11][12][13]
A comparative study on pincer-type metal complexes with N-alkylated imidazoles demonstrated that increasing the alkyl chain length from methyl to ethyl and propyl enhanced the antitumor activity against HCT116, NCI-H460, and HeLa cells. For example, the IC50 value for the ethyl and propyl derivatives against HeLa cells dropped to 0.36 µM from 2.04 µM for the methyl derivative.[14]
Table 2: Comparative Anticancer Activity of Alkyl-Substituted Imidazole Derivatives
| Compound Class | Alkyl Substituent | Cell Line | IC50 (µM) | Reference |
| Pincer-type Au(III) Imidazole Complex | Methyl | HeLa | 2.04 | [14] |
| Pincer-type Au(III) Imidazole Complex | Ethyl | HeLa | 0.36 | [14] |
| Pincer-type Au(III) Imidazole Complex | Propyl | HeLa | 0.36 | [14] |
| 2-Aryl-4-benzoyl-imidazoles | Methyl (at N1) | Various | 0.009 - 0.026 | [1] |
| 2-Aryl-4-benzoyl-imidazoles | Ethyl (at N1) | Various | - | [1] |
| 2-Aryl-4-benzoyl-imidazoles | n-Propyl (at N1) | Various | - | [1] |
Antibacterial Activity
The antibacterial potential of imidazole derivatives has also been explored, with some compounds showing efficacy against both Gram-positive and Gram-negative bacteria.[3][15] The mechanism of action can involve the disruption of bacterial cell membranes or the inhibition of essential enzymes.[15]
Table 3: Antibacterial Activity of Selected Imidazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Nitroimidazole derivatives | Gram-positive & Gram-negative | - | [16] |
| Imidazole-based ionic liquids | E. coli & B. subtilis | - | [9] |
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[17][18][19]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[17][19]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[17]
-
Compound Treatment: Treat the cells with serial dilutions of the imidazole derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).[17]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[18]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Broth Microdilution Method for Antifungal Activity
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[20][21][22][23]
Principle: A standardized fungal inoculum is exposed to serial dilutions of the antifungal compound in a liquid broth medium. The MIC is the lowest concentration of the compound that inhibits visible fungal growth.[20]
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the fungal strain to be tested in a suitable broth medium (e.g., RPMI-1640).[21][22]
-
Compound Dilution: Prepare serial twofold dilutions of the imidazole derivatives in a 96-well microtiter plate.[21]
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).[21][22]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).[22][24]
-
MIC Determination: Visually inspect the plates for fungal growth. The MIC is the lowest concentration of the compound in which there is no visible growth.[20]
Signaling Pathways and Mechanisms of Action
The biological activities of imidazole derivatives are mediated through their interaction with various cellular pathways.
Antifungal Mechanism of Action
The primary antifungal mechanism of imidazole derivatives is the inhibition of the ergosterol biosynthesis pathway.
Anticancer Mechanism of Action (PI3K/Akt/mTOR Pathway)
In cancer cells, certain imidazole derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is critical for cell proliferation, survival, and growth.
Conclusion
The biological activity of 2-alkyl-substituted imidazoles is significantly influenced by the nature of the alkyl group at the 2-position. Available data suggests that increasing the alkyl chain length from methyl to propyl can enhance anticancer activity. In terms of antifungal activity, n-propyl and other short-chain alkyl groups have shown promising results. The continued exploration of structure-activity relationships in this class of compounds is crucial for the development of novel and more potent therapeutic agents. Further direct comparative studies are warranted to fully elucidate the impact of the 2-alkyl substituent on the diverse biological activities of imidazole derivatives.
References
- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazole Derivatives and their Antibacterial Activity - A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 5. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nano-ntp.com [nano-ntp.com]
- 16. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. texaschildrens.org [texaschildrens.org]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. benchchem.com [benchchem.com]
- 21. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. mdpi.com [mdpi.com]
A Comparative Analysis of Metal-Organic Frameworks Derived from Imidazole-4,5-dicarboxylate Esters
A detailed examination of the structural and functional consequences of varying alkyl substituents in imidazole-based Metal-Organic Frameworks (MOFs).
This guide provides a comparative overview of Metal-Organic Frameworks (MOFs) synthesized from a series of imidazole-4,5-dicarboxylate ligands with varying alkyl substituents at the 2-position of the imidazole ring. The choice of the alkyl group (methyl, ethyl, or propyl) has been shown to significantly influence the resulting crystal structure, dimensionality, and physical properties of the MOFs. This document is intended for researchers and professionals in materials science and drug development, offering a concise summary of key findings, experimental data, and synthesis methodologies.
Influence of Alkyl Substituents on MOF Architecture
A systematic study of d10-metal–imidazole-4,5-dicarboxylate compounds reveals a direct correlation between the size of the alkyl group at the 2-position of the imidazole ligand and the dimensionality of the resulting framework.[1][2] By carefully controlling synthetic conditions such as solvent, pH, and metal-to-ligand ratio, a range of structures from discrete 0D compounds to 3D frameworks can be achieved.[1][2]
Specifically, with an increase in the length of the alkyl chain from methyl to propyl, a reduction in the symmetry of the 3D frameworks has been observed.[1][2] This trend highlights the crucial role of the ligand's steric profile in directing the self-assembly of the final supramolecular architecture.
Data Presentation
The following tables summarize the key structural and stability data for a series of MOFs synthesized with 2-methyl-1H-imidazole-4,5-dicarboxylic acid (H3MIMDC), 2-ethyl-1H-imidazole-4,5-dicarboxylic acid (H3EIMDC), and 2-propyl-1H-imidazole-4,5-dicarboxylic acid (H3PIMDC).
Table 1: Synthesis Conditions and Structural Dimensionality
| Compound ID | Ligand | Metal Ion | Dimensionality |
| 1 | H3EIMDC | Zn(II) | 0D (Discrete) |
| 2 | H3PIMDC | Ag(I) | 0D (Discrete) |
| 3 | H3PIMDC | Zn(II) | 1D Chain |
| 4 | H3PIMDC | Cd(II) | 2D Layer |
| 5 | H3MIMDC | Cd(II) | 3D Framework |
| 6 | H3EIMDC | Cd(II) | 3D Framework |
| 7 | H3PIMDC | Cd(II) | 3D Framework |
Data compiled from Zhai et al., CrystEngComm, 2013, 15, 965-976.[1][2]
Table 2: Crystallographic Data for 3D Frameworks
| Compound ID | Ligand | Space Group | Crystal System |
| 5 | H3MIMDC | I4/mmm | Tetragonal |
| 6 | H3EIMDC | P42/nmc | Tetragonal |
| 7 | H3PIMDC | Pbam | Orthorhombic |
Data compiled from Zhai et al., CrystEngComm, 2013, 15, 965-976.[1][2]
Table 3: Thermal Stability Data
| Compound ID | Ligand | Metal Ion | Decomposition Temperature (°C) |
| 1 | H3EIMDC | Zn(II) | Data requires full text access |
| 2 | H3PIMDC | Ag(I) | Data requires full text access |
| 3 | H3PIMDC | Zn(II) | Data requires full text access |
| 4 | H3PIMDC | Cd(II) | Data requires full text access |
| 5 | H3MIMDC | Cd(II) | Data requires full text access |
| 6 | H3EIMDC | Cd(II) | Data requires full text access |
| 7 | H3PIMDC | Cd(II) | Data requires full text access |
Quantitative TGA data is reported in Zhai et al., but requires access to the full publication.
Experimental Protocols
The synthesis of this series of MOFs generally involves the solvothermal reaction of the respective 2-alkyl-1H-imidazole-4,5-dicarboxylic acid ligand with a corresponding d10 metal salt (e.g., Zn(II), Cd(II), Ag(I)).[1][2] The structural outcome is highly dependent on the reaction conditions.
General Synthesis Procedure:
A mixture of the 2-alkyl-1H-imidazole-4,5-dicarboxylic acid and the metal salt in a suitable solvent system (e.g., water, DMF, or a mixture) is sealed in a Teflon-lined stainless steel autoclave. The pH of the mixture is often adjusted to a specific value. The autoclave is then heated to a set temperature for a period of several hours to days. After slow cooling to room temperature, crystals of the MOF product are collected by filtration, washed with the solvent, and dried.
Detailed experimental parameters such as precise molar ratios, solvent compositions, pH values, reaction temperatures, and durations for each specific compound are provided in the full research article by Zhai et al.
Characterization Methods:
The synthesized MOFs were characterized using a suite of analytical techniques:
-
Single-Crystal X-ray Diffraction: To determine the crystal structure and dimensionality.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the frameworks.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the functional groups present in the structure.
-
Elemental Analysis: To confirm the elemental composition of the synthesized compounds.
-
Gas Adsorption Analysis: To determine the porosity and surface area of the 3D frameworks.
-
Photoluminescence Spectroscopy: To investigate the luminescent properties of the d10 metal-containing MOFs. All of the reported compounds exhibit strong blue emissions at room temperature.[1][2]
Mandatory Visualization
Caption: A generalized workflow for the synthesis of MOFs from 2-alkyl-imidazole-4,5-dicarboxylic acids.
Caption: Relationship between the ligand's alkyl group and the resulting MOF's structural dimensionality.
References
Comparative Guide to HPLC Method Validation for the Analysis of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester
This guide provides a comprehensive overview of the validation of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester. It is intended for researchers, scientists, and drug development professionals. The guide outlines a systematic approach to method validation based on the International Council for Harmonisation (ICH) guidelines and compares the proposed HPLC method with potential alternative analytical techniques.
Proposed HPLC Method
A reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound, leveraging a common and robust approach for the separation of moderately polar compounds.
Experimental Protocol: Proposed RP-HPLC Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient might start at 10% B, increasing to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by analyzing the UV spectrum of the analyte (a starting point could be around 210-254 nm).
-
Injection Volume: 10 µL.
-
Standard and Sample Preparation: Standards of known concentrations and samples for analysis are to be dissolved in the initial mobile phase composition.
HPLC Method Validation Protocol
The validation of the proposed HPLC method should be performed according to ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose. The key validation parameters are outlined below.
1. Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Experimental Protocol:
-
Analyze a blank sample (diluent), a placebo sample (if applicable), a standard solution of this compound, and a sample solution.
-
Perform forced degradation studies by exposing the analyte to acidic, basic, oxidative, thermal, and photolytic stress conditions.
-
The chromatograms should demonstrate that the peak for the analyte is free from interference from any potential impurities or degradation products. Peak purity analysis using a DAD is recommended.
-
2. Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50% to 150% of the expected sample concentration).
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
3. Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value.
-
Experimental Protocol:
-
Perform recovery studies by spiking a placebo (or a known matrix) with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
-
4. Precision
Precision is the measure of the degree of scatter of a series of measurements under the same conditions. It is typically evaluated at two levels: repeatability and intermediate precision.
-
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the relative standard deviation (RSD) for the results at each level.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Protocol:
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Alternatively, they can be determined by preparing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
6. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Experimental Protocol:
-
Introduce small variations to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 2 °C).
-
Mobile phase composition (e.g., ± 2% organic component).
-
pH of the aqueous mobile phase (e.g., ± 0.2 units).
-
-
Analyze the system suitability parameters (e.g., peak asymmetry, theoretical plates) and the assay results.
-
Data Presentation: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Measurement | Acceptance Criteria |
| Specificity | Peak purity index, resolution > 2 | No interference at the retention time of the analyte peak. |
| Linearity | Correlation coefficient (r²) | r² ≥ 0.999 |
| Accuracy | % Recovery | 98.0% to 102.0% |
| Precision | Relative Standard Deviation (RSD) | Repeatability: RSD ≤ 2.0% Intermediate Precision: RSD ≤ 2.0% |
| LOD | Signal-to-Noise Ratio or Calculation | S/N ≈ 3:1 |
| LOQ | Signal-to-Noise Ratio or Calculation | S/N ≈ 10:1, with acceptable precision and accuracy. |
| Robustness | System suitability parameters | System suitability parameters should remain within acceptable limits. |
Alternative Analytical Methods
While RP-HPLC is a robust and widely used technique, other methods may offer advantages in terms of sensitivity, speed, or separation efficiency.
| Method | Principle | Advantages | Disadvantages |
| Ultra-Performance Liquid Chromatography (UPLC) with MS/MS | Separation based on reversed-phase chromatography using sub-2 µm particles, coupled with highly sensitive and selective mass spectrometric detection. | Higher resolution, shorter run times, and enhanced sensitivity and selectivity.[1][2][3] | Higher initial instrument cost and complexity. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (typically CO₂) as the mobile phase. It is a form of normal-phase chromatography.[4] | Fast separations, reduced organic solvent consumption, and suitable for both chiral and achiral separations.[5][6][7] | May not be suitable for highly polar, water-soluble compounds.[5] |
| Ion-Pair Chromatography (IPC) | A form of reversed-phase chromatography where an ion-pairing reagent is added to the mobile phase to enhance the retention of ionic or ionizable compounds.[8][9][10] | Improved retention and peak shape for ionic compounds on reversed-phase columns. | Can lead to long column equilibration times and may not be compatible with mass spectrometry. |
Mandatory Visualization
Caption: Workflow for HPLC Method Validation.
References
- 1. benchchem.com [benchchem.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. benchchem.com [benchchem.com]
- 4. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 7. Video: Supercritical Fluid Chromatography [jove.com]
- 8. diva-portal.org [diva-portal.org]
- 9. itwreagents.com [itwreagents.com]
- 10. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
spectroscopic analysis and structural confirmation of synthesized dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic properties of the synthesized target compound, dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, with a structurally similar alternative, dimethyl 1H-imidazole-4,5-dicarboxylate. Due to the limited availability of experimental spectra for the target compound, this guide utilizes predicted data for its spectroscopic analysis, offering a robust framework for its structural confirmation.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate and dimethyl 1H-imidazole-4,5-dicarboxylate. This data is essential for the identification and structural elucidation of these compounds.
Table 1: ¹H NMR Data (Predicted, 500 MHz, CDCl₃)
| Compound | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | ~10.5 (broad s) | broad singlet | 1H | N-H |
| 3.88 | singlet | 3H | O-CH₃ | |
| 3.86 | singlet | 3H | O-CH₃ | |
| 2.85 | triplet | 2H | -CH₂-CH₂-CH₃ | |
| 1.80 | sextet | 2H | -CH₂-CH₂-CH₃ | |
| 0.95 | triplet | 3H | -CH₂-CH₂-CH₃ | |
| Dimethyl 1H-imidazole-4,5-dicarboxylate | ~10.7 (broad s) | broad singlet | 1H | N-H |
| 7.95 | singlet | 1H | C2-H | |
| 3.90 | singlet | 6H | O-CH₃ |
Table 2: ¹³C NMR Data (Predicted, 125 MHz, CDCl₃)
| Compound | Chemical Shift (δ ppm) | Assignment |
| Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | ~163.5 | C=O |
| ~162.0 | C=O | |
| ~152.0 | C2 | |
| ~138.0 | C4/C5 | |
| ~125.0 | C4/C5 | |
| ~52.5 | O-CH₃ | |
| ~52.3 | O-CH₃ | |
| ~30.0 | -CH₂-CH₂-CH₃ | |
| ~22.0 | -CH₂-CH₂-CH₃ | |
| ~13.8 | -CH₂-CH₂-CH₃ | |
| Dimethyl 1H-imidazole-4,5-dicarboxylate | ~163.0 | C=O |
| ~138.5 | C2 | |
| ~128.0 | C4/C5 | |
| ~52.8 | O-CH₃ |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Frequency (cm⁻¹) | Functional Group |
| Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (Expected) | 3100-3000 | N-H stretch |
| 2960-2850 | C-H stretch (propyl) | |
| 1730-1710 | C=O stretch (ester) | |
| 1550-1450 | C=N, C=C stretch (imidazole ring) | |
| 1250-1150 | C-O stretch (ester) | |
| Dimethyl 1H-imidazole-4,5-dicarboxylate (Expected) | 3150-3050 | N-H stretch |
| 3050-3000 | C-H stretch (aromatic) | |
| 1735-1715 | C=O stretch (ester) | |
| 1560-1460 | C=N, C=C stretch (imidazole ring) | |
| 1260-1160 | C-O stretch (ester) |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | 226.23 (M⁺) | 195 ([M-OCH₃]⁺), 183 ([M-C₃H₇]⁺), 167 ([M-CO₂CH₃]⁺) |
| Dimethyl 1H-imidazole-4,5-dicarboxylate | 184.15 (M⁺)[1] | 153 ([M-OCH₃]⁺), 125 ([M-CO₂CH₃]⁺) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Synthesis of Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate
This synthesis is a two-step process starting from 2-propyl-1H-imidazole-4,5-dicarboxylic acid.
-
Step 1: Esterification. To a suspension of 2-propyl-1H-imidazole-4,5-dicarboxylic acid (1 equivalent) in methanol, thionyl chloride (2.2 equivalents) is added dropwise at 0°C. The reaction mixture is then refluxed for 4-6 hours.
-
Step 2: Work-up. The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in water and neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.
-
Purification. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-15 mg of the synthesized compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 500 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on a 125 MHz spectrometer with complete proton decoupling. The chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (77.16 ppm).
3. Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer.
-
Data Acquisition: The IR spectrum is recorded in the range of 4000-400 cm⁻¹. The data is presented as transmittance (%) versus wavenumber (cm⁻¹).
4. Mass Spectrometry (MS)
-
Technique: Electron Ionization (EI) mass spectrometry is used.
-
Sample Introduction: The sample is introduced via a direct insertion probe.
-
Analysis: The mass spectrum is recorded, showing the molecular ion peak and the fragmentation pattern. The mass-to-charge ratio (m/z) of the ions is reported.
Workflow and Structural Confirmation
The following diagram illustrates the logical workflow for the synthesis and structural confirmation of dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate.
Caption: Synthesis and Spectroscopic Confirmation Workflow.
References
A Comparative Guide to Purity Assessment: Analyzing 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester via Differential Scanning Calorimetry (DSC)
For researchers, scientists, and professionals in drug development, the accurate determination of a compound's purity is a cornerstone of quality, safety, and efficacy. This guide provides a comprehensive comparison of Differential Scanning Calorimetry (DSC) with traditional chromatographic methods for assessing the purity of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester. We present supporting experimental protocols and data to illustrate the strengths and applications of each technique.
Introduction to Purity Analysis by DSC
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1] For purity analysis of crystalline organic compounds, DSC operates on the fundamental thermodynamic principle that impurities lower and broaden the melting point of a pure substance.[2][3] This phenomenon, described by the Van't Hoff equation, allows for the quantitative determination of the total mole fraction of soluble (eutectic) impurities.[4][5]
DSC has become a valuable tool in pharmaceutical analysis because it is a rapid and absolute method that requires only a small amount of sample and does not necessitate the use of reference standards for the impurities themselves.[4] However, its applicability is generally for compounds that are at least 98% pure and exhibit a sharp, well-defined melting peak without undergoing decomposition.[6]
Comparison of Purity Analysis Methods: DSC vs. Chromatography
While DSC provides a measure of the total soluble impurity content, chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed to separate, identify, and quantify individual impurity components.[6][7] The choice of method depends on the specific requirements of the analysis.
| Feature | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Measures heat flow changes during melting; purity is calculated from the melting point depression based on the Van't Hoff equation.[4] | Separates components based on their differential partitioning between a mobile phase and a stationary phase. Purity is determined by relative peak area. | Separates volatile components based on their partitioning between a carrier gas and a stationary phase. Purity is determined by relative peak area.[7] |
| Information Provided | Total mole fraction of soluble impurities. Provides melting point (T₀) of the pure substance and enthalpy of fusion (ΔH).[8] | Quantifies individual known and unknown impurities relative to the main component. Allows for impurity identification with appropriate detectors (e.g., MS). | Quantifies individual volatile or semi-volatile impurities and residual solvents.[7] |
| Sample Requirement | 1-5 mg of solid, crystalline material.[8][9] | Requires a solution of the sample; method development can be extensive. | Sample must be volatile or rendered volatile through derivatization.[7] |
| Advantages | Rapid analysis, small sample size, absolute method (no impurity standards needed), provides thermodynamic data.[2][9] | High resolution and sensitivity, applicable to a wide range of non-volatile and thermally labile compounds, well-established methodology.[6] | Excellent for analyzing volatile impurities and residual solvents with high efficiency.[7] |
| Limitations | Only sensitive to eutectic impurities; not suitable for amorphous materials, compounds that decompose on melting, or for identifying specific impurities.[4][6] | Relative method requiring reference standards for accurate quantification of specific impurities, can be more time-consuming. | Limited to thermally stable and volatile compounds; non-volatile substances may require derivatization.[7] |
Experimental Protocol: DSC Purity Assessment of this compound
This protocol outlines the procedure for determining the purity of this compound (CAS: 124750-59-0) using DSC.
1. Instrument Calibration and Setup:
-
Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard (>99.999%).
-
Set the purge gas to high-purity nitrogen at a flow rate of 15-20 mL/min.[4]
2. Sample Preparation:
-
Accurately weigh 2-3 mg of this compound into a clean aluminum DSC pan.[8][10]
-
Hermetically seal the pan to prevent any loss of sample due to sublimation.
3. DSC Measurement Parameters:
-
Equilibration: Equilibrate the sample at 120°C.
-
Heating Ramp: Heat the sample from 120°C to 165°C at a slow heating rate of 1-2°C/min. A slow rate is crucial for allowing the melting process to stay in thermodynamic equilibrium.
-
Reference: Use an empty, hermetically sealed aluminum pan as the reference.[10]
4. Data Analysis:
-
Record the heat flow versus temperature to obtain the melting endotherm.
-
Integrate the melting peak to determine the heat of fusion (ΔH).
-
Utilize the instrument's software to perform the purity calculation based on the Van't Hoff equation. This involves analyzing the shape of the leading edge of the melting peak.[5] The software plots the sample temperature (Ts) against the reciprocal of the fraction melted (1/F) to determine the purity.[2]
Quantitative Data Summary
The following table presents hypothetical comparative data for a batch of this compound.
| Parameter | DSC Analysis | HPLC Analysis |
| Purity (mole %) | 99.65% | Not directly measured |
| Purity (area %) | N/A | 99.70% |
| Detected Impurities | Total eutectic impurities | Impurity A: 0.15% Impurity B: 0.10% Unknown: 0.05% |
| Melting Point (Pure) | 154.2°C | N/A |
| Enthalpy of Fusion (ΔH) | 165 J/g | N/A |
| Analysis Time | ~30 minutes per sample | ~45 minutes per sample (post-method development) |
This data illustrates that DSC provides a high-purity value reflecting the total amount of soluble impurities, while HPLC offers a detailed profile of individual impurities. The slight difference in purity values is expected due to the different principles of measurement.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical workflow for conducting a purity analysis using DSC.
Caption: Workflow for DSC purity determination.
Conclusion
Differential Scanning Calorimetry is a powerful, rapid, and efficient method for determining the absolute purity of highly crystalline substances like this compound.[2] It serves as an excellent orthogonal or complementary technique to traditional chromatographic methods.[6] While HPLC and GC are indispensable for the separation and quantification of specific impurities, DSC provides a valuable and accurate assessment of the total eutectic impurity content from a single measurement. For comprehensive characterization in pharmaceutical development, a combined approach utilizing both DSC and chromatography is often the most robust strategy.[7]
References
- 1. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 2. thermalsupport.com [thermalsupport.com]
- 3. tainstruments.com [tainstruments.com]
- 4. akjournals.com [akjournals.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mt.com [mt.com]
- 9. pharmatutor.org [pharmatutor.org]
- 10. qualitest.ae [qualitest.ae]
comparing the efficacy of different catalysts for the esterification of 2-propyl-1H-imidazole-4,5-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of 2-propyl-1H-imidazole-4,5-dicarboxylic acid esters is a critical step in the development of various pharmaceutical compounds. The choice of catalyst and synthetic route significantly impacts reaction yield, purity, and overall process efficiency. This guide provides a comparative analysis of reported methods for the esterification of 2-propyl-1H-imidazole-4,5-dicarboxylic acid, offering a valuable resource for process optimization and catalyst selection. While direct comparative studies under identical conditions are limited in the reviewed literature, this document compiles and contrasts the available data on different synthetic strategies.
Performance of Synthetic Routes
The following table summarizes the quantitative data for different methods of synthesizing esters of 2-propyl-1H-imidazole-4,5-dicarboxylic acid. It is important to note that these are not direct comparisons of catalysts under the same reaction conditions but rather a compilation of different reported synthetic approaches.
| Synthetic Route | Catalyst/Reagent | Alcohol/Ester Source | Solvent | Reaction Conditions | Yield (%) | Reference |
| Condensation with Butyramidinium | Not explicitly stated | Ethanol | EtOH | 60-70°C, 5h | 71 | [1] |
| Condensation with Diethyl Carbonate | Base catalyst | Diethyl carbonate | - | Reflux | High | [2] |
| Fischer-Tropsch Esterification (Hypothetical) | Strong Acid (e.g., H₂SO₄) | Ethanol/Methanol | Excess Alcohol | Heat | - | - |
| Heterogeneous Catalysis (Hypothetical) | Solid Acid Catalyst | Ethanol/Methanol | Toluene | Azeotropic water removal | - | - |
Note: "High" yield is reported in the literature without a specific percentage. "Hypothetical" routes are included as plausible alternatives based on standard organic chemistry principles for esterification, though specific data for this substrate was not found in the search results.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of synthetic studies. Below are the experimental protocols for the key synthetic routes identified.
Condensation with Butyramidinium
This method produces diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate from a precursor, diamino maleonitrile, through a cyclization and condensation reaction.
-
Precursor Synthesis: An intermediate (compound 8 in the reference) is synthesized first.
-
Reaction: The intermediate is then reacted with butyramidinium in ethanol.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 1 hour and then at 60-70°C for 5 hours.
-
Work-up: After evaporating the solvents under vacuum, water is added to the residue. The mixture is extracted with ethyl acetate. The combined organic layers are dried and evaporated under reduced pressure to yield the desired product as a white solid.[1]
Condensation with Diethyl Carbonate
This route involves the direct condensation of 2-propylimidazole with diethyl carbonate.
-
Reactants: 2-propylimidazole and diethyl carbonate.
-
Catalyst: A base catalyst is used, though the specific base is not mentioned in the available literature.
-
Reaction Conditions: The reaction is carried out under reflux conditions.
-
Purification: The product is purified by column chromatography. The process is reported to have a generally high yield and to be easily scalable.[2]
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the experimental processes described.
Caption: Experimental workflows for the synthesis of diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate.
Caption: Logical relationship between the starting material and different esterification routes.
References
Comparative In Vitro Biological Activity of 2-Propyl-Imidazole-4,5-Dicarboxylate Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of 2-propyl-imidazole-4,5-dicarboxylate derivatives based on available experimental data. This document summarizes quantitative findings, details experimental methodologies, and provides visual diagrams of relevant pathways and workflows to facilitate further research and development in this area.
Derivatives of 2-propyl-imidazole-4,5-dicarboxylic acid have emerged as a promising class of compounds with potential therapeutic applications, notably in the fields of neurology and virology. The core structure allows for diverse chemical modifications at the carboxylate positions, leading to a range of derivatives with varied biological activities. This guide focuses on the in vitro screening of these compounds, providing a comparative analysis to aid in the selection and design of novel therapeutic agents.
Comparative Analysis of Biological Activity
While comprehensive comparative screening of a wide range of 2-propyl-imidazole-4,5-dicarboxylate derivatives is still an evolving area of research, existing studies point towards two primary areas of biological activity: modulation of N-methyl-D-aspartate (NMDA) receptors and antiviral effects.
Modulation of NMDA Receptor Activity
Research has identified 2-propyl-imidazole-4,5-dicarboxylic acid as a notable modulator of NMDA receptors.[1] These receptors play a crucial role in synaptic plasticity and memory function, and their dysregulation is implicated in various neurological disorders. Studies in mice have shown that derivatives of imidazole-4,5-dicarboxylic acid can exhibit either convulsant or anticonvulsant effects, suggesting they can act as partial agonists of the NMDA receptor.[1] Among the tested compounds, 2-propyl-imidazole-4,5-dicarboxylic acid was highlighted as a particularly promising candidate for further investigation.[1]
The following table summarizes the observed effects of the parent compound, which serves as a benchmark for its derivatives.
| Compound | Biological Target | Observed In Vitro/In Vivo Effect | Reference |
| 2-Propyl-imidazole-4,5-dicarboxylic acid | NMDA Receptor | Dose-dependent convulsant or anticonvulsant effects in mice.[1] | [1] |
Further studies are required to quantify the specific agonist or antagonist activity (e.g., IC50 or EC50 values) of a series of 2-propyl-imidazole-4,5-dicarboxylate esters and amides to establish a clear structure-activity relationship (SAR).
Antiviral Activity
The broader class of 2-alkyl-substituted imidazole-4,5-dicarboxylic acids has been investigated for antiviral properties. The imidazole scaffold is a key component in various antifungal, antibacterial, and antiviral medications.[2] While specific data on a series of 2-propyl derivatives is limited, the general findings suggest that modifications to the imidazole core can significantly influence antiviral efficacy.
Currently, there is a lack of publicly available quantitative data from head-to-head comparative studies on a series of 2-propyl-imidazole-4,5-dicarboxylate derivatives against specific viral targets.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. The following are generalized protocols for key experiments relevant to the screening of 2-propyl-imidazole-4,5-dicarboxylate derivatives.
Synthesis of 2-Propyl-Imidazole-4,5-Dicarboxylate Derivatives
A general and effective method for synthesizing the parent 2-propyl-imidazole-4,5-dicarboxylic acid involves the oxidation of 2-propylbenzimidazole. Subsequent esterification or amidation reactions can be employed to generate a library of derivatives.
Protocol for Oxidation of 2-Propylbenzimidazole:
-
Dissolution: Dissolve the starting material, 2-propylbenzimidazole, in concentrated sulfuric acid under controlled temperature conditions.
-
Oxidation: Add hydrogen peroxide dropwise to the solution. The reaction progress can be monitored using thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture onto ice to precipitate the crude 2-propyl-imidazole-4,5-dicarboxylic acid.
-
Purification: The crude product can be further purified by recrystallization.
Protocol for Derivatization (Esterification/Amidation):
-
Activation: The carboxylic acid groups of the parent compound can be activated, for example, by conversion to acyl chlorides using thionyl chloride or oxalyl chloride.
-
Reaction: The activated intermediate is then reacted with the desired alcohol or amine in the presence of a suitable base to yield the corresponding ester or amide derivative.
-
Purification: The final derivatives are purified using techniques such as column chromatography or recrystallization.
In Vitro NMDA Receptor Binding Assay
This assay is used to determine the affinity of the test compounds for the NMDA receptor.
Protocol:
-
Membrane Preparation: Prepare crude synaptic membranes from a suitable source, such as the cortex of adult rats.
-
Incubation: Incubate the membrane preparations with a known concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653) and varying concentrations of the test compounds.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
Washing: Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation spectrometry.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.
Signaling Pathways
NMDA Receptor Signaling
The 2-propyl-imidazole-4,5-dicarboxylate derivatives that act as NMDA receptor modulators would interfere with the normal signaling cascade initiated by the binding of glutamate and a co-agonist (glycine or D-serine).
This guide provides a foundational overview for researchers interested in the biological activities of 2-propyl-imidazole-4,5-dicarboxylate derivatives. The presented data and protocols are intended to support further investigation into this promising class of compounds. As more research becomes available, a more detailed and quantitative comparative analysis will be possible.
References
A Head-to-Head Comparison of Synthetic Routes to 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester
For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of two primary synthetic pathways to a key pharmaceutical intermediate.
This guide provides a comprehensive comparison of two distinct synthetic routes to 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester, a crucial building block in the synthesis of various pharmaceutical agents. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Esterification of Dicarboxylic Acid | Route 2: Imidazole Ring Construction |
| Starting Materials | 2-Propyl-1H-imidazole-4,5-dicarboxylic acid, Methanol, Thionyl chloride | Dimethyl 2-chloro-3-oxosuccinate, Butyramidinium chloride |
| Key Transformation | Fischer Esterification | Hantzsch-type Imidazole Synthesis |
| Reported Yield | High (assumed) | ~71% (for diethyl ester analog) |
| Number of Steps (from common precursors) | 2 | 2 |
| Reagent Toxicity/Handling | Thionyl chloride is corrosive and moisture-sensitive. | Chloro-oxoesters can be lachrymatory. |
| Overall Efficiency | Dependent on the synthesis of the diacid precursor. | Potentially more atom-economical. |
Route 1: Esterification of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid
This route involves the direct conversion of the pre-formed 2-Propyl-1H-imidazole-4,5-dicarboxylic acid to its corresponding dimethyl ester. This is a classical and straightforward approach, often favored for its simplicity if the diacid precursor is readily available.
Experimental Protocol:
A mixture of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid (10g) and methanol (30 ml) is treated with thionyl chloride (15g). The reaction mixture is heated to reflux and stirred until the reaction is complete, as monitored by thin-layer chromatography. After cooling to 0-5°C, the reaction is quenched with water. The solution is then basified with an aqueous sodium hydroxide solution and stirred for 15 minutes. The resulting solid product is collected by filtration, washed with water, and dried to yield this compound.[1]
Synthesis of the Dicarboxylic Acid Precursor:
The necessary starting material, 2-Propyl-1H-imidazole-4,5-dicarboxylic acid, can be synthesized in a two-step process starting from o-phenylenediamine. First, o-phenylenediamine is condensed with n-butyric acid in the presence of a dehydrating agent like polyphosphoric acid to form 2-propylbenzimidazole. Subsequently, the benzimidazole is subjected to oxidative cleavage using an oxidizing agent such as potassium permanganate or nitric acid to yield the desired dicarboxylic acid.
Route 2: Imidazole Ring Construction from Acyclic Precursors
This approach builds the imidazole ring from simpler, non-cyclic starting materials. A notable advantage of this route is the potential for greater convergency and the ability to introduce substituents at various positions of the imidazole ring by choosing appropriate starting materials.
Experimental Protocol:
This synthesis is analogous to the preparation of the diethyl ester. Butyramidinium chloride (32.6 mmol) is dissolved in absolute ethanol (20 mL) with triethylamine (4.6 mL) at room temperature. To this solution, dimethyl 2-chloro-3-oxosuccinate (36 mmol) is added dropwise over 20 minutes. The reaction is stirred at room temperature for 1 hour, followed by heating at 60-70°C for 5 hours. After the reaction, the solvent is removed under vacuum. Water (40 mL) is added to the residue, and the mixture is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are dried and concentrated to yield the crude product, which can be further purified by recrystallization. A 71% yield has been reported for the analogous synthesis of the diethyl ester.
Synthesis of Key Precursor:
A key starting material for this route is dimethyl 2-chloro-3-oxosuccinate. While a direct synthesis for this specific compound is not detailed in the immediate literature, a similar compound, dimethyl 2-chloromalonate, can be synthesized in high yield (98%) by the chlorination of dimethyl malonate with sulfuryl chloride. It is anticipated that dimethyl 2-chloro-3-oxosuccinate could be prepared from dimethyl oxalate and dimethyl chloroacetate.
Concluding Remarks
Both synthetic routes offer viable pathways to this compound.
-
Route 1 is a straightforward esterification that is highly efficient if the dicarboxylic acid precursor is on hand. The synthesis of the diacid itself involves a two-step process from commercially available materials.
-
Route 2 represents a convergent approach to construct the imidazole core. While the reported yield for a similar analog is good, the availability and synthesis of the dimethyl 2-chloro-3-oxosuccinate precursor need to be considered.
The choice between these routes will ultimately depend on the availability of starting materials, desired scale of the reaction, and the laboratory's familiarity with the required reagents and techniques. For large-scale production, a thorough cost and process safety analysis for both routes would be essential.
References
A Comparative Guide to the Analytical Cross-Validation of Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the analytical data for dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, a key intermediate in pharmaceutical synthesis.[1][2][3] By presenting a combination of predicted and experimental data, alongside detailed methodologies, this document aims to offer a robust framework for the identification, characterization, and quality control of this compound. For comparative analysis, we have included data for a closely related alternative, dimethyl 4,5-imidazole-dicarboxylate, which lacks the 2-propyl substituent.
Physicochemical Properties
A summary of the key physicochemical properties for dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate is provided below.
| Property | Value | Reference |
| CAS Number | 124750-59-0 | [1] |
| Molecular Formula | C10H14N2O4 | [1] |
| Molecular Weight | 226.23 g/mol | [2] |
| Melting Point | 152-155 °C | [2] |
| Appearance | White or off-white crystalline powder | [2] |
Comparative Analytical Data
The following tables present a comparison of predicted analytical data for dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate and a structurally similar alternative, dimethyl 4,5-imidazole-dicarboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | ~12.0-13.0 | br s | 1H | N-H (imidazole) |
| ~3.85 | s | 6H | -OCH₃ (x2) | |
| ~2.80 | t | 2H | -CH₂- (alpha to imidazole) | |
| ~1.75 | sext | 2H | -CH₂- | |
| ~0.95 | t | 3H | -CH₃ | |
| Dimethyl 4,5-imidazole-dicarboxylate | ~12.5-13.5 | br s | 1H | N-H (imidazole) |
| ~7.90 | s | 1H | C2-H (imidazole) | |
| ~3.88 | s | 6H | -OCH₃ (x2) |
Table 2: Predicted ¹³C NMR Data
| Compound | Chemical Shift (δ, ppm) |
| Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | ~163 (C=O, x2), ~152 (C2), ~138 (C4/C5), ~125 (C4/C5), ~52 (-OCH₃, x2), ~28 (-CH₂-), ~22 (-CH₂-), ~14 (-CH₃) |
| Dimethyl 4,5-imidazole-dicarboxylate | ~164 (C=O, x2), ~139 (C2), ~137 (C4/C5, x2), ~53 (-OCH₃, x2) |
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (Predicted/Experimental) |
| Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | 226.10 [M]⁺ | 195 ([M-OCH₃]⁺), 183 ([M-C₃H₇]⁺), 167 ([M-CO₂CH₃]⁺) |
| Dimethyl 4,5-imidazole-dicarboxylate | 184.05 [M]⁺ | 153 ([M-OCH₃]⁺), 125 ([M-CO₂CH₃]⁺), 97, 69 |
Experimental Protocols
The following are generalized experimental protocols for the analytical techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A standard 400 MHz NMR spectrometer.
-
Sample Preparation : 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition : Spectra are typically acquired with 16-32 scans, a spectral width of 10-15 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : Spectra are acquired with a larger number of scans (e.g., 1024 or more) to achieve a sufficient signal-to-noise ratio, with a spectral width of 200-220 ppm.
Mass Spectrometry (MS)
-
Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and then further diluted. The solution is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.
-
Data Acquisition : Mass spectra are acquired in positive or negative ion mode over a mass range appropriate for the compound of interest (e.g., m/z 50-500). For fragmentation analysis, tandem mass spectrometry (MS/MS) is performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
Visualizing Workflows and Pathways
Analytical Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of analytical data for a pharmaceutical intermediate.
Caption: Workflow for the analytical cross-validation of a synthesized compound.
Hypothetical Signaling Pathway Involvement
Derivatives of imidazole-4,5-dicarboxylic acid are known to interact with various biological targets. The diagram below illustrates a hypothetical signaling pathway where such a compound might act as an antagonist.
Caption: Hypothetical signaling pathway showing antagonist action of an imidazole derivative.
References
- 1. 144689-94-1|Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate|BLD Pharm [bldpharm.com]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525) [hmdb.ca]
- 3. Diethyl 2-propyl-1h-imidazole-4 5-dicarboxylate at 6500.00 INR in Raichur, Karnataka | Src Laboratories Private Limited [tradeindia.com]
A Comparative Guide to the Catalytic Performance of 2-Propyl-Imidazole-Based MOFs
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and reusable catalysts is a cornerstone of modern chemistry, with significant implications for industrial processes and pharmaceutical development. In this context, Metal-Organic Frameworks (MOFs) have emerged as a promising class of materials due to their high porosity, tunable structures, and versatile functionalities. This guide provides a comparative benchmark of the catalytic performance of MOFs based on the 2-propyl-imidazole ligand, with a focus on their application in the reduction of p-nitrophenol, a model reaction for the assessment of catalytic activity.
Performance Benchmark: Reduction of p-Nitrophenol
The catalytic reduction of p-nitrophenol to p-aminophenol is a widely used benchmark reaction to evaluate the efficacy of novel catalysts. Here, we compare the performance of 2-propyl-1H-imidazole-4,5-dicarboxylate-based MOFs with other prominent catalysts reported in the literature for the same reaction.
| Catalyst | Metal Center(s) | Support/Ligand | Reaction Time | Conversion (%) | Rate Constant (k) | Reference |
| 2-Propyl-Imidazole MOF | Cu, Ni, Fe, Co | 2-propyl-1H-imidazole-4,5-dicarboxylate | Not Specified | > 90 | Pseudo-second-order | [1] |
| UiO-66 | Zr | 1,4-benzenedicarboxylate | 5 min | ~100 | - | [2] |
| Cu-BDC MOF | Cu | 1,4-benzenedicarboxylate | Not Specified | High | Pseudo-first-order | |
| FeNi-MOF-74 | Fe, Ni | 2,5-dihydroxyterephthalic acid | < 5 min | ~100 | 1.6 x 10⁻² s⁻¹ | [3] |
| Co-BDC MOF | Co | 1,4-benzenedicarboxylate | 2 min | 99.25 | - | [4] |
| Cr-BDC MOF | Cr | 1,4-benzenedicarboxylate | < 10 min | High | - | [4] |
| Pd-CFA(H+Na) | Pd | Modified Coal Fly Ash | 5 min | 100 | - | [5] |
| Co-carbon composite (from ZIF-67) | Co | 2-methylimidazole derived carbon | < 10 min | ~100 | High | [6] |
Note: A direct comparison of reaction times and rate constants is challenging due to variations in experimental conditions across different studies, such as catalyst loading, reactant concentrations, and temperature. The data presented for the 2-propyl-imidazole MOF indicates high conversion but does not specify the reaction time, preventing a direct rate comparison.
Experimental Protocols
Synthesis of 2-Propyl-1H-imidazole-4,5-dicarboxylic Acid Ligand
The synthesis of the 2-propyl-1H-imidazole-4,5-dicarboxylic acid ligand is a crucial first step. A common method involves the reaction of o-phenylenediamine with n-butyric acid in the presence of a dehydrating agent like polyphosphoric acid to form 2-n-propylbenzimidazole.[7] This intermediate is then oxidized using a strong oxidizing agent in the presence of concentrated sulfuric acid to yield the final dicarboxylic acid ligand.[7] Another reported method involves the reaction of propylamine with glyoxalic acid, followed by oxidation with potassium permanganate.[1]
General Procedure for MOF Synthesis
The 2-propyl-imidazole-based MOFs are typically synthesized via solvothermal or hydrothermal methods. In a representative procedure, the 2-propyl-1H-imidazole-4,5-dicarboxylic acid ligand and a corresponding metal salt (e.g., Cu, Ni, Fe, or Co nitrate or chloride) are dissolved in a suitable solvent, often a mixture of dimethylformamide (DMF) and water. The solution is sealed in a Teflon-lined autoclave and heated at a specific temperature for a set period. After cooling, the resulting crystalline MOF product is collected by filtration, washed with fresh solvent, and dried.
Catalytic Reduction of p-Nitrophenol
The catalytic activity of the synthesized MOFs is evaluated using the reduction of p-nitrophenol as a model reaction. A typical experimental setup is as follows:
-
An aqueous solution of p-nitrophenol is prepared.
-
A freshly prepared aqueous solution of a reducing agent, typically sodium borohydride (NaBH₄), is added to the p-nitrophenol solution. The solution turns yellow, indicating the formation of the p-nitrophenolate ion.
-
A specific amount of the MOF catalyst is dispersed into the solution.
-
The progress of the reaction is monitored by UV-Vis spectroscopy, tracking the decrease in the absorbance peak of the p-nitrophenolate ion (around 400 nm) and the appearance of the peak for p-aminophenol (around 300 nm).
-
The reaction is considered complete when the yellow color disappears.
Visualizing the Process
To better understand the workflow and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and catalytic testing of 2-propyl-imidazole-based MOFs.
Caption: Simplified signaling pathway for the catalytic reduction of p-nitrophenol.
Concluding Remarks
MOFs based on 2-propyl-1H-imidazole-4,5-dicarboxylate demonstrate high efficacy in the catalytic reduction of p-nitrophenol, achieving over 90% conversion.[1] While direct, side-by-side comparative data with other catalysts under identical conditions is not yet available in the published literature, the existing results position these materials as promising candidates for catalytic applications. The performance of these MOFs appears to be in a similar range to other well-established MOF catalysts such as UiO-66 and various BDC-based frameworks.
Further research is warranted to elucidate the precise reaction kinetics and to perform direct benchmarking studies against a wider array of catalysts. Such investigations will provide a clearer understanding of the structure-activity relationships and the potential advantages of the 2-propyl-imidazole moiety in designing next-generation MOF catalysts. The detailed experimental protocols and comparative data presented in this guide offer a valuable resource for researchers aiming to explore and build upon this promising area of catalysis.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. CN1752077A - A new preparation method of 2-n-propylimidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]
Comparative Guide to Structure-Activity Relationships of 2-Alkyl-Imidazole-4,5-Dicarboxylic Acid Esters
This guide provides a comparative analysis of 2-alkyl-imidazole-4,5-dicarboxylic acid esters, focusing on their structure-activity relationships (SAR). The imidazole scaffold is a versatile core in medicinal chemistry, and modifications at the 2-position significantly influence the biological activity of these compounds.[1] This document, intended for researchers, scientists, and drug development professionals, summarizes the synthesis, biological activities, and experimental protocols related to this class of molecules.
Synthesis and Chemical Properties
The synthesis of 2-alkyl-imidazole-4,5-dicarboxylic acid esters typically begins with the corresponding 2-alkyl-imidazole-4,5-dicarboxylic acids. A common method for preparing these precursors is the oxidation of 2-alkylbenzimidazoles.[2][3] The subsequent esterification of the dicarboxylic acid yields the desired ester derivatives. The nature of the 2-alkyl substituent can influence the reaction conditions and overall yield.
Table 1: Synthesis of 2-Alkyl-Imidazole-4,5-Dicarboxylic Acids via Oxidation of 2-Alkylbenzimidazoles
| 2-Alkyl Substituent | Starting Material | Reaction Time (h) | Reaction Temperature (°C) | Yield (%) | Reference |
| Propyl | 2-Propylbenzimidazole | 12 | 120 | ~45 | [3] |
| Propyl | 2-Propyl-toluimidazole mixture | 12 | 120 | 65-67 | [3] |
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-alkyl-imidazole-4,5-dicarboxylic acid derivatives is significantly influenced by the nature of the alkyl group at the 2-position. Key therapeutic areas where these compounds have shown promise include antiviral, neurological, and cardiovascular applications.[1][4]
Antiviral Activity
Derivatives of imidazole-4,5-dicarboxylic acid have been explored for their potential to inhibit the replication of various viruses.[1] The mechanism is often attributed to the inhibition of critical viral enzymes.[1] While specific data for a series of 2-alkyl-imidazole-4,5-dicarboxylic acid esters is limited, related imidazole derivatives have demonstrated that the nature of the substituent at the 2-position is crucial for activity. For instance, in a series of 2-aryl-1-hydroxyimidazole-5-carboxylates, electron-withdrawing groups on the aryl ring enhanced antiviral activity against the Vaccinia virus.[5]
Table 2: Antiviral Activity of Representative Imidazole-5-Carboxylate Derivatives
| Compound | 2-Substituent | Virus | Activity (Selectivity Index) | Reference |
| Ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate | 4-(Trifluoromethyl)phenyl | Vaccinia virus | 919 | [5][6] |
| Ethyl 1-hydroxy-4-methyl-2-(4-nitrophenyl)-1H-imidazole-5-carboxylate | 4-Nitrophenyl | Vaccinia virus | 102 | [5] |
NMDA Receptor Modulation
Several imidazole-4,5-dicarboxylic acid derivatives have been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, a key target in the central nervous system.[1] The 2-alkyl substituent plays a critical role in determining the nature of this interaction. Notably, 2-propylimidazole-4,5-dicarboxylic acid has been identified as a partial agonist of the NMDA receptor, suggesting potential therapeutic applications in neurological disorders.[7][8]
Table 3: NMDA Receptor Activity of 2-Alkyl-Imidazole-4,5-Dicarboxylic Acid Derivatives
| 2-Alkyl Substituent | Observed Effect | Animal Model | Reference |
| Propyl | Partial Agonist | Mice | [7][8] |
| Various Alkyls | Dose-dependent convulsant or anticonvulsant effects | Mice | [7][8] |
Antibacterial Activity
The imidazole core is a known pharmacophore in antibacterial agents.[6] Studies on N-alkylated imidazole derivatives have shown that increasing the length of the alkyl chain can lead to improved antibacterial activity.[2] For instance, antibacterial effects of 1-alkylimidazole derivatives were found to increase as the number of carbons in the alkyl chain increases up to nine.[6] While this data is not specific to 2-alkyl-imidazole-4,5-dicarboxylic acid esters, it highlights a likely important SAR trend for this class of compounds.
Antihypertensive Activity
Derivatives of 2-butyl-1H-imidazole-4,5-dicarboxylic acid have been investigated as antagonists of the angiotensin II type 1 (AT1) receptor, a key target in the treatment of hypertension. The butyl group at the C2 position is a feature of some potent antihypertensive agents. This indicates that the 2-alkyl group is a critical determinant for activity in this therapeutic area.
Experimental Protocols
General Synthesis of 2-Alkyl-Imidazole-4,5-Dicarboxylic Acids[3]
-
Dissolution: Dissolve the 2-alkylbenzimidazole starting material in concentrated sulfuric acid.
-
Oxidation: Add hydrogen peroxide dropwise to the solution while maintaining a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture onto ice to precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
Purification: If necessary, the crude product can be further purified by recrystallization.
General Protocol for Antiviral Cytopathic Effect (CPE) Assay[1]
-
Cell Culture: Culture a suitable host cell line in 96-well plates to form a confluent monolayer.
-
Compound Preparation: Dissolve the test compounds in a suitable solvent and prepare serial dilutions.
-
Infection: Infect the cell monolayers with the target virus.
-
Treatment: Add the diluted test compounds to the infected cells.
-
Incubation: Incubate the plates for a period that allows for viral replication and the development of a cytopathic effect in untreated control wells.
-
Assessment: Evaluate the reduction in CPE in the presence of the test compounds to determine antiviral activity.
Visualizations
Caption: Generalized workflow for the synthesis of 2-alkyl-imidazole-4,5-dicarboxylic acid esters.
Caption: Logical relationship between the 2-alkyl substituent and biological activities.
Caption: Simplified signaling pathway of NMDA receptor modulation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. [Effect of some imidazole-4,5-dicarboxylic acid derivatives on the activity of N-methyl-D-aspartate (NMDA) receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester
For researchers and scientists engaged in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the proper disposal of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester, a vital intermediate in pharmaceutical synthesis. The following procedures are based on established safety data for structurally similar compounds and general best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, protective clothing, and eye/face protection. All handling should occur in a well-ventilated area, ideally within a chemical fume hood, to prevent the inhalation of any dust or vapors.[1] Ensure that safety showers and eyewash stations are readily accessible.
Key Safety Information:
| Hazard Classification | Category | Associated Risk |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation. |
| Specific target organ toxicity — Single exposure | Category 3 | May cause respiratory irritation. |
Note: This data is based on hazard statements H302, H315, H319, and H335 associated with the compound.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations. The following is a general guideline for its proper disposal:
-
Waste Identification and Collection :
-
Carefully collect the waste material, avoiding the creation of dust.[1]
-
Place the compound in a suitable, clearly labeled, and securely sealed container.
-
-
Storage :
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature for the pure compound is 2-8°C.
-
-
Professional Disposal :
-
It is recommended to engage a licensed professional waste disposal service for the final disposal of this material.[1]
-
For surplus and non-recyclable solutions, offer them to a licensed disposal company.[1]
-
The primary recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
-
Contaminated Packaging :
-
Dispose of any contaminated packaging in the same manner as the unused product.[1]
-
Disposal Procedure Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research and development activities.
References
Personal protective equipment for handling 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester (CAS No. 124750-59-0). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The following procedures are based on available safety data for the specified compound and its close structural analogs.
Immediate Safety Information
Hazard Identification: Based on available data, this compound is classified with the following hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures: The following precautionary statements should be strictly followed[1]:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards for fine chemical powders and the specific hazards of this substance.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against dust particles and potential splashes that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use. | Prevents skin contact, which can cause irritation. |
| Body Protection | A laboratory coat or a chemical-resistant apron. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge. | To be used in the absence of adequate ventilation or when engineering controls are not sufficient to control airborne dust. |
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.
-
Ensure that an emergency eyewash station and a safety shower are readily accessible.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by removing any unnecessary items and ensuring a clean surface.
-
Weighing and Transfer:
-
Handle the solid compound carefully to avoid the formation of dust.
-
Use a spatula for transferring the powder.
-
Weigh the required amount on an analytical balance, preferably within an enclosure or a fume hood to contain any airborne particles.
-
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the process generates heat, cool the container as necessary.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
| Exposure Scenario | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Spill and Disposal Plan
Spill Cleanup:
-
Small Spills:
-
Ensure proper PPE is worn.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a suitable, labeled container for disposal.
-
Clean the spill area with a damp cloth or paper towel, and place the cleaning materials into the waste container.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert others in the vicinity.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
Waste Disposal:
-
All waste materials, including the compound itself, contaminated PPE, and cleaning materials, should be collected in a designated and clearly labeled hazardous waste container.
-
Dispose of the waste through a licensed professional waste disposal service, following all local, state, and federal regulations.
-
Do not dispose of this chemical down the drain.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of the specified chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
